Nap(4)-ADP
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
64655-48-7 |
|---|---|
Molecular Formula |
C20H24N10O13P2 |
Molecular Weight |
674.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] 4-(4-azido-2-nitroanilino)butanoate |
InChI |
InChI=1S/C20H24N10O13P2/c21-18-15-19(25-8-24-18)29(9-26-15)20-16(32)17(13(41-20)7-40-45(38,39)43-44(35,36)37)42-14(31)2-1-5-23-11-4-3-10(27-28-22)6-12(11)30(33)34/h3-4,6,8-9,13,16-17,20,23,32H,1-2,5,7H2,(H,38,39)(H2,21,24,25)(H2,35,36,37)/t13-,16-,17-,20-/m1/s1 |
InChI Key |
YTAVNNUJTVNNFN-AEVYOOLXSA-N |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCC(=O)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)O |
Isomeric SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCC(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCC(=O)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)O |
Other CAS No. |
64655-48-7 |
Synonyms |
3'-O-(4(N-(4-azido-2-nitrophenyl)amino)butyryl)adenosine 5'-diphosphate ANP-ADP NAP(4)-ADP |
Origin of Product |
United States |
Foundational & Exploratory
The Molecular Architecture of Nicotinic Acid Adenine Dinucleotide Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent intracellular second messenger that plays a pivotal role in calcium signaling.[1][2] Its unique structure, closely related to nicotinamide adenine dinucleotide phosphate (NADP), allows it to mobilize calcium from acidic intracellular stores, such as lysosomes, a function distinct from other calcium-mobilizing messengers like inositol trisphosphate (IP₃) and cyclic ADP-ribose (cADPR).[3][4] This technical guide provides a comprehensive overview of the structure of NAADP, its synthesis, and its mechanism of action in cellular signaling pathways.
Molecular Structure of NAADP
NAADP is a dinucleotide with the chemical formula [C₂₁H₂₈N₆O₁₈P₃]⁺ and a molar mass of 745.398 g/mol .[2][5] Structurally, it is distinguished from its precursor, NADP, by the substitution of the nicotinamide group with a nicotinic acid moiety. This seemingly minor change—the replacement of an amino group with a hydroxyl group—confers upon NAADP its potent calcium-mobilizing properties.[2]
Constituent Moieties
The NAADP molecule is composed of the following key components:
-
Adenine: A purine nucleobase.
-
Ribose: Two pentose sugar molecules.
-
Nicotinic Acid: A pyridine derivative, also known as niacin.
-
Phosphate Groups: Three phosphate groups linking the two ribose sugars and attached to the 2' position of the ribose associated with the adenine base.
Quantitative Structural Data
A definitive crystal structure of NAADP is not publicly available in databases such as the Protein Data Bank (PDB). Consequently, precise, experimentally determined bond lengths and angles for the entire molecule are not available. However, the structural parameters of its constituent parts (adenine, ribose, nicotinic acid, and phosphate groups) are well-characterized from crystallographic studies of related nucleotides. Computational modeling based on these known parameters provides a theoretical structure of NAADP.
| Property | Value | Source |
| Chemical Formula | [C₂₁H₂₈N₆O₁₈P₃]⁺ | [5] |
| Molar Mass | 745.398 g/mol | [2] |
| PubChem CID | 52942301 | [5] |
| Calculated XLogP3-AA | -6.4 | [5] |
| Topological Polar Surface Area | 359 Ų | [5] |
| Formal Charge | +1 | [5] |
Experimental Protocols for Structural Elucidation
While a specific, detailed experimental protocol for the complete structural determination of NAADP is not published, the following methodologies represent the standard approaches for elucidating the structure of similar dinucleotides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-dimensional NMR techniques are crucial for determining the solution-state structure and conformation of nucleic acids and their derivatives.[6][7][8][9]
Protocol Overview for 2D-NMR of NAADP:
-
Sample Preparation: Dissolve a purified sample of NAADP (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O) to a concentration of 1-5 mM.[10]
-
Data Acquisition:
-
Perform a series of 2D NMR experiments, including:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons, revealing through-bond connectivity within the ribose and nicotinic acid rings.[9]
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, helping to assign all resonances of a particular ribose ring.[9]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance constraints for 3D structure calculation.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens, aiding in the assignment of ¹³C and ¹⁵N resonances.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range couplings between protons and carbons, helping to connect the different moieties of the molecule.[8]
-
-
-
Data Processing and Analysis:
-
Process the raw NMR data using specialized software (e.g., NMRPipe).[10]
-
Assign the observed resonances to specific atoms in the NAADP molecule.
-
Use the distance and dihedral angle constraints derived from NOESY and coupling constants to calculate a family of 3D structures that are consistent with the experimental data.
-
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in their crystalline state. The primary challenge for NAADP has been the generation of high-quality, single crystals suitable for diffraction experiments.
General Workflow for X-ray Crystallography:
-
Crystallization:
-
Prepare a highly purified and concentrated solution of NAADP.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
-
Data Collection:
-
Mount a suitable single crystal and expose it to a monochromatic X-ray beam.
-
Collect the diffraction pattern as the crystal is rotated.
-
-
Structure Determination:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model of NAADP into the electron density map and refine it to obtain the final high-resolution structure.
-
Synthesis and Purification of NAADP
NAADP is primarily synthesized chemo-enzymatically. The most common method involves a base-exchange reaction catalyzed by the enzyme CD38 or its homologs.[3][11][12][13][14]
Enzymatic Synthesis of NAADP
Principle: The enzyme CD38 catalyzes the exchange of the nicotinamide moiety of NADP with nicotinic acid in an acidic environment (pH 4-5).[3][11]
Experimental Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
NADP (e.g., 1 mM)
-
Nicotinic acid (e.g., 30 mM)
-
Purified CD38 enzyme (e.g., 1.8 µg/mL)
-
Reaction buffer (e.g., sodium acetate, pH 4.5-5.5)[15]
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes to several hours), monitoring the progress of the reaction.[15]
-
Reaction Termination: Stop the reaction by adding a denaturing agent, such as perchloric acid, followed by neutralization.
Purification by High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase ion-pairing HPLC is a standard method for purifying nucleotides like NAADP.[16][17][18][19]
Experimental Protocol:
-
Column: Use a C18 reversed-phase column.[17]
-
Mobile Phase:
-
Solvent A: An aqueous buffer containing an ion-pairing agent (e.g., tributylamine) and a weak acid (e.g., acetic acid), adjusted to a specific pH (e.g., pH 7).[16]
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Elution: Apply a gradient of increasing Solvent B concentration to elute the components of the reaction mixture. NAADP will elute at a specific retention time, separated from the starting material (NADP) and byproducts.[17][18]
-
Detection and Fraction Collection: Monitor the column effluent using a UV detector (typically at 254 nm or 260 nm) and collect the fractions corresponding to the NAADP peak.[18]
-
Desalting and Lyophilization: Desalt the collected fractions and lyophilize to obtain pure NAADP.
NAADP Signaling Pathway
NAADP is a key player in a complex signaling cascade that ultimately leads to an increase in intracellular calcium concentration.[1][4][20][21][22]
Mechanism of Action
-
Synthesis: Upon extracellular stimulation, enzymes such as CD38 are activated to synthesize NAADP from NADP and nicotinic acid.[3][11][12]
-
Binding to Accessory Proteins: NAADP does not appear to bind directly to its target channels. Instead, it binds with high affinity to accessory proteins, primarily Jupiter microtubule-associated homolog 2 (JPT2) and Like-Sm protein 12 (LSM12).[21][22]
-
Activation of Two-Pore Channels (TPCs): The NAADP-JPT2/LSM12 complex then interacts with and activates two-pore channels (TPCs), which are located on the membranes of acidic organelles like lysosomes.[21][22]
-
Calcium Release: Activation of TPCs leads to the release of calcium from these acidic stores into the cytosol.[1][4]
-
Signal Amplification: The initial localized increase in cytosolic calcium can then trigger a larger, global calcium signal through a process called calcium-induced calcium release (CICR) from the endoplasmic reticulum via ryanodine receptors (RyRs) and IP₃ receptors (IP₃Rs).[4]
-
Cellular Response: The elevated cytosolic calcium levels then modulate a wide range of cellular processes, including gene transcription, muscle contraction, and cell proliferation.[4]
Conclusion
Nicotinic acid adenine dinucleotide phosphate is a structurally unique and highly potent second messenger that plays a critical role in cellular calcium signaling. While its fundamental structure is well-established, a high-resolution crystal structure remains elusive, limiting the availability of precise quantitative structural data. The development of robust protocols for its synthesis and purification has been instrumental in advancing our understanding of its function. The elucidation of the NAADP signaling pathway, particularly the recent identification of the accessory proteins JPT2 and LSM12, has provided significant insights into its mechanism of action. Further research into the structural biology of the NAADP-accessory protein-TPC complex will be crucial for a complete understanding of this important signaling molecule and for the development of novel therapeutics targeting this pathway.
References
- 1. NAADP: From Discovery to Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acid adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]
- 3. Integration of nicotinic acid adenine dinucleotide phosphate (NAADP)‐dependent calcium signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAADP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naadp | C21H28N6O18P3+ | CID 52942301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 7. 2D NMR [nmr.chem.ucsb.edu]
- 8. 2D NMR [chem.ch.huji.ac.il]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. NAD Metabolome Analysis in Human Cells Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NAADP Signaling: New Kids on the Block - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CD38 produces nicotinic acid adenosine dinucleotide phosphate in the lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Enzymatic synthesis of ATP analogs and their purification by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | NAADP: From Discovery to Mechanism [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. Convergent activation of two-pore channels mediated by the NAADP-binding proteins JPT2 and LSM12 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of NAADP as a Second Messenger in Sea Urchin Eggs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the pivotal discovery of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) as a novel second messenger responsible for mobilizing intracellular calcium (Ca²⁺) stores in sea urchin eggs. This discovery has fundamentally expanded our understanding of Ca²⁺ signaling pathways, revealing a mechanism distinct from the well-established inositol 1,4,5-trisphosphate (IP₃) and cyclic ADP-ribose (cADPR) systems. This guide provides a comprehensive overview of the core findings, detailed experimental protocols, and quantitative data to serve as a valuable resource for researchers in the field.
Core Concepts of NAADP Signaling in Sea Urchin Eggs
The initial breakthrough came from the observation that a contaminant in commercial preparations of β-NADP⁺ could trigger potent Ca²⁺ release in sea urchin egg homogenates. This molecule was identified as NAADP.[1] Subsequent research elucidated a unique signaling cascade with the following key characteristics:
-
Potency and Specificity: NAADP is an exceptionally potent Ca²⁺-mobilizing agent, effective at nanomolar concentrations.[2][3] Its mechanism is distinct from the IP₃ and cADPR pathways, as it does not compete for their receptors and its action is not blocked by their respective antagonists.[2]
-
Unique Ca²⁺ Stores: Unlike IP₃ and cADPR, which primarily target the endoplasmic reticulum (ER), NAADP mobilizes Ca²⁺ from acidic organelles, identified as reserve granules in sea urchin eggs, which are functionally equivalent to lysosomes.[1][4] These stores are insensitive to thapsigargin, an inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[1][4]
-
Self-Inactivation: The NAADP receptor exhibits a peculiar "bell-shaped" dose-response curve, where sub-threshold (picomolar) concentrations of NAADP can fully inactivate the channel, preventing subsequent Ca²⁺ release by activating (nanomolar) concentrations.[1][4]
-
Role in Fertilization: NAADP plays a crucial role in the initial Ca²⁺ transient observed upon fertilization of the sea urchin egg. The fertilization event renders the egg insensitive to subsequent NAADP-induced Ca²⁺ release, suggesting the involvement of this pathway in the egg's activation.
Quantitative Data Summary
The following tables summarize the key quantitative data from seminal studies on NAADP-mediated Ca²⁺ release in sea urchin eggs.
Table 1: Potency of Ca²⁺-Mobilizing Second Messengers
| Second Messenger | Effective Dose (ED₅₀) in Sea Urchin Egg Homogenate |
| NAADP | ~16-30 nM[2][3] |
| IP₃ | Micromolar range |
| cADPR | Micromolar range |
Table 2: Pharmacology of NAADP-Induced Ca²⁺ Release
| Compound | Effect on NAADP-Induced Ca²⁺ Release | Concentration | Reference |
| Thionicotinamide-NADP | Selective Antagonist | Micromolar | [2] |
| Heparin | No effect | Units/ml | [2] |
| Procaine | No effect | Millimolar | [2] |
| Ruthenium Red | No effect | Micromolar | [2] |
| L-type Ca²⁺ Channel Antagonists | Antagonist | Varies | [1] |
| K⁺ Channel Antagonists | Antagonist | Varies | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows central to the study of NAADP in sea urchin eggs.
Caption: NAADP signaling pathway in sea urchin eggs at fertilization.
Caption: Experimental workflow for Ca²⁺ release assay in sea urchin egg homogenates.
Caption: Experimental workflow for microinjection and Ca²⁺ imaging in intact sea urchin eggs.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments that were instrumental in the discovery and characterization of NAADP as a second messenger.
Protocol 1: Preparation of Sea Urchin Egg Homogenate
This protocol is adapted from established methods for preparing a cell-free system to study intracellular Ca²⁺ release.
Materials:
-
Mature sea urchins (e.g., Lytechinus pictus or Strongylocentrotus purpuratus)
-
0.5 M KCl
-
Artificial Sea Water (ASW): 435 mM NaCl, 40 mM MgCl₂, 15 mM MgSO₄, 11 mM CaCl₂, 10 mM KCl, 2.5 mM NaHCO₃, pH 8.0
-
Ca²⁺-free ASW: ASW with CaCl₂ omitted and 1 mM EGTA added.
-
Intracellular Medium (IM): 250 mM K-gluconate, 250 mM N-methyl-D-glucamine, 20 mM HEPES, 1 mM MgCl₂, pH 7.2.
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Induce spawning by injecting 1-2 ml of 0.5 M KCl into the coelomic cavity of the sea urchin.
-
Collect eggs from females in a beaker of ASW.
-
De-jelly the eggs by passing them through a fine mesh silk or nylon screen.
-
Wash the eggs three times in ASW by gentle centrifugation (500 x g for 2 minutes) and resuspension.
-
Wash the eggs twice in Ca²⁺-free ASW.
-
Wash the eggs twice in ice-cold IM.
-
Resuspend the packed egg pellet in an equal volume of IM.
-
Homogenize the egg suspension with 10-15 strokes of a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant (homogenate) and store in aliquots at -80°C.
Protocol 2: In Vitro Ca²⁺ Release Assay in Sea Urchin Egg Homogenate
This assay measures the ability of NAADP to release Ca²⁺ from intracellular stores in the prepared homogenate.
Materials:
-
Sea urchin egg homogenate (from Protocol 1)
-
Intracellular Medium (IM)
-
Fluorescent Ca²⁺ indicator (e.g., Fluo-3, 1 mM stock in DMSO)
-
ATP (100 mM stock, pH 7.0)
-
Creatine phosphate (400 mM stock)
-
Creatine kinase (10 mg/ml stock)
-
NAADP (stock solution in water)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Thaw the egg homogenate on ice.
-
Dilute the homogenate to a final concentration of 1-5% (v/v) in IM.
-
Add the fluorescent Ca²⁺ indicator to a final concentration of 1-2 µM.
-
Add ATP (1 mM), creatine phosphate (4 mM), and creatine kinase (10 µg/ml) to the homogenate to facilitate Ca²⁺ uptake into intracellular stores.
-
Incubate the mixture at 16-18°C for 30-60 minutes to allow for Ca²⁺ loading.
-
Place the homogenate in a cuvette or multi-well plate in the fluorometer.
-
Establish a stable baseline fluorescence reading.
-
Add a known concentration of NAADP and continuously record the change in fluorescence. An increase in fluorescence indicates Ca²⁺ release.
-
For dose-response curves, add increasing concentrations of NAADP sequentially.
Protocol 3: Microinjection of NAADP into Intact Sea Urchin Eggs
This protocol allows for the study of NAADP's effects in a living cell.
Materials:
-
Mature sea urchin eggs
-
Artificial Sea Water (ASW)
-
Microinjection apparatus (including micromanipulator, pressure injector, and holding pipette)
-
Glass micropipettes
-
NAADP solution (in injection buffer, e.g., 100 mM K-aspartate, 20 mM HEPES, pH 7.2)
-
Fluorescent Ca²⁺ indicator (e.g., Fura-2 dextran)
-
Fluorescence microscope with a sensitive camera for imaging.
Procedure:
-
Prepare dejellied sea urchin eggs in ASW in a microinjection chamber.
-
Load a micropipette with the Ca²⁺ indicator and microinject a small volume into an egg. Allow the dye to distribute evenly (15-30 minutes).
-
Load a separate micropipette with the NAADP solution.
-
Position the dye-loaded egg and secure it with a holding pipette.
-
Carefully insert the NAADP-filled micropipette into the egg.
-
Inject a small, calibrated volume of the NAADP solution using a brief pressure pulse.
-
Immediately begin recording fluorescence images of the egg to monitor changes in intracellular Ca²⁺ concentration. Time-lapse imaging is used to capture the spatial and temporal dynamics of the Ca²⁺ signal.
-
Analyze the image series to quantify the change in fluorescence, which corresponds to the change in intracellular Ca²⁺ concentration.
This technical guide provides a foundational understanding of the discovery and initial characterization of NAADP as a second messenger in sea urchin eggs. The detailed protocols and quantitative data serve as a practical resource for researchers aiming to investigate this important signaling pathway further. The unique properties of NAADP signaling continue to be an active area of research, with implications for understanding fundamental cellular processes and for the development of novel therapeutic agents.
References
- 1. NAADP-induced calcium release in sea urchin eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinate adenine dinucleotide phosphate (NAADP) triggers a specific calcium release system in sea urchin eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NAADP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Synthesis of NAADP in Mammalian Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core endogenous synthesis pathways of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP), a potent calcium-mobilizing second messenger in mammalian cells. We will delve into the key enzymes, their subcellular locations, and precursor molecules. This document summarizes quantitative data, details key experimental protocols, and provides visual representations of the signaling pathways.
Core Synthesis Pathways of NAADP
The endogenous synthesis of NAADP in mammalian cells is primarily attributed to two main enzymatic pathways: the base-exchange reaction catalyzed by members of the ADP-ribosyl cyclase family, and a more recently described redox pathway involving dual NADPH oxidases (DUOXs).
The Base-Exchange Reaction: A Tale of Two Enzymes
The most well-characterized pathway for NAADP synthesis is a base-exchange reaction where the nicotinamide moiety of nicotinamide adenine dinucleotide phosphate (NADP+) is replaced by nicotinic acid (NA).[1] This reaction is catalyzed by at least two key enzymes in mammalian cells: CD38 and SARM1.
1.1.1. CD38: The Lysosomal Synthesizer
CD38 is a multifunctional enzyme that was first identified as a key player in the synthesis of another calcium messenger, cyclic ADP-ribose (cADPR).[2] However, it also catalyzes the synthesis of NAADP from NADP+ and nicotinic acid.[3][4] A critical feature of the CD38-mediated base-exchange reaction is its requirement for an acidic pH (optimally between 4 and 5).[3][5][6] This pH requirement strongly suggests that the primary site of NAADP synthesis by CD38 is within acidic intracellular compartments, such as lysosomes and endosomes.[3][4] Evidence suggests that cell surface-localized CD38 can be internalized via a clathrin-dependent pathway and delivered to endolysosomes, where the acidic environment facilitates NAADP production.[3][4]
1.1.2. SARM1: A Cytosolic Contributor with a Twist
Sterile Alpha and Toll/Interleukin-1 Receptor motif-containing 1 (SARM1) is another enzyme capable of catalyzing the base-exchange reaction to produce NAADP.[7][8] While SARM1 can also perform this reaction at an acidic pH, intriguingly, it exhibits substantial base-exchange activity at neutral pH as well.[8][9][10] This suggests that SARM1 could be a source of cytosolic NAADP, complementing the lysosomal production by CD38.[10] The activity of SARM1 is notably regulated by the ratio of NMN to NAD+, linking its function to the overall metabolic state of the cell.[8][9]
The Redox Pathway: A Newer Perspective with DUOX Enzymes
More recent research has uncovered an alternative pathway for NAADP synthesis that operates on a different principle. This pathway involves the oxidation of a reduced precursor, NAADPH, to NAADP.
1.2.1. DUOX1 and DUOX2: The Oxidative Synthesizers
Dual NADPH oxidases 1 and 2 (DUOX1 and DUOX2) have been identified as enzymes that can generate NAADP by oxidizing NAADPH under physiological conditions.[3][11] This reaction occurs at a neutral pH, suggesting a cytosolic location for this synthesis pathway.[12][13] In T cells, this pathway is proposed to be part of a rapid redox cycle, where NAADP is produced by DUOX enzymes and then can be reduced back to the inactive NAADPH by glucose-6-phosphate dehydrogenase (G6PD), allowing for tight regulation of NAADP levels.[3][11] This pathway is crucial for the initiation of calcium signaling during T cell activation.[3][11]
Visualization of NAADP Synthesis Pathways
dot
Caption: Overview of the main NAADP synthesis pathways in mammalian cells.
Quantitative Data on NAADP Synthesis
Quantitative data on the kinetics of NAADP synthesis and cellular concentrations are crucial for understanding the regulation of this signaling pathway. The available data are summarized below.
| Parameter | Enzyme | Value | Cell/System Type | Reference |
| Enzyme Kinetics | ||||
| Km (NAD+) | SARM1 | 28 ± 4 µM | Purified human SARM1 | [14] |
| Vmax (NAD+ hydrolysis) | SARM1 | 9 ± 0.3 µM/min | Purified human SARM1 | [14] |
| kcat (NAD+ hydrolysis) | SARM1 | 46.49 min-1 | Purified human SARM1 | [14] |
| Cellular Concentrations | ||||
| Basal NAADP Level | - | ~10-100 nM | HeLa cells | |
| Stimulated NAADP Level | - | Varies | Various | |
| NAADP for Max Ca2+ Release | - | 10 nM - 1 µM | Mammalian cells | [15] |
Note: Specific kinetic data for the NAADP synthesis reaction (as opposed to NAD+ hydrolysis) for both CD38 and SARM1 are not widely reported in the literature.
Experimental Protocols
Accurate measurement of NAADP is essential for studying its role in cellular signaling. The two most common methods are the radioreceptor assay and high-performance liquid chromatography (HPLC).
Protocol for NAADP Measurement by Radioreceptor Assay
This protocol is based on the competitive binding of NAADP from a sample and a radiolabeled NAADP tracer to a binding protein found in sea urchin egg homogenates.
Materials:
-
Perchloric acid (HClO4)
-
Potassium bicarbonate (KHCO3)
-
Sea urchin (e.g., Lytechinus pictus) egg homogenate
-
[32P]NAADP
-
Intracellular medium buffer
-
Glass fiber filters
-
Cell harvester and scintillation counter
Procedure:
-
Sample Preparation (Acid Extraction):
-
Terminate cellular reactions by adding ice-cold perchloric acid to the cell suspension or tissue homogenate.
-
Sonicate the sample to ensure complete cell lysis.
-
Centrifuge to pellet the precipitated protein.
-
Carefully collect the supernatant and neutralize it with an equal volume of potassium bicarbonate to precipitate the perchlorate.
-
Centrifuge to remove the potassium perchlorate precipitate. The resulting supernatant contains the NAADP extract.[1][5]
-
-
Binding Assay:
-
Add a known volume of the neutralized cell extract or NAADP standards to microcentrifuge tubes.
-
Add sea urchin egg homogenate (typically 1% v/v) to each tube and incubate for 10 minutes at room temperature. This allows the unlabeled NAADP to bind to its receptor.[1]
-
Add [32P]NAADP to each tube and incubate for a further 10 minutes at room temperature. The radiolabeled NAADP will bind to the remaining unoccupied receptors.[1]
-
-
Detection:
-
Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester to separate bound from free [32P]NAADP.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Construct a standard curve using the known concentrations of unlabeled NAADP and determine the concentration of NAADP in the samples by interpolation.[1]
-
dot
Caption: Experimental workflow for the NAADP radioreceptor assay.
Protocol for NAADP Measurement by HPLC
HPLC provides a robust method for the separation and quantification of NAADP from other nucleotides.
Materials:
-
Perchloric acid (HClO4)
-
Potassium carbonate (K2CO3)
-
HPLC system with a UV detector
-
Anion-exchange or reverse-phase C18 column
-
Mobile phase buffers (e.g., phosphate buffer, methanol)
-
NAADP standard
Procedure:
-
Sample Preparation:
-
Extract NAADP from cells or tissues using perchloric acid as described in the radioreceptor assay protocol.
-
Neutralize the extract with potassium carbonate.[16]
-
Filter the sample through a 0.22 µm filter before injection into the HPLC system.
-
-
HPLC Analysis:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject a known volume of the sample extract onto the column.
-
Separate the nucleotides using a gradient of the mobile phase. For example, a gradient of methanol in a phosphate buffer can be used with a C18 column.[16][17]
-
Monitor the elution of nucleotides using a UV detector, typically at a wavelength of 260 or 261 nm.[16][17]
-
-
Quantification:
-
Identify the NAADP peak based on its retention time, which is determined by running an NAADP standard under the same conditions. In some systems, NAADP has a retention time of around 18.3 minutes.[18]
-
Quantify the amount of NAADP in the sample by integrating the area of the NAADP peak and comparing it to a standard curve generated with known concentrations of the NAADP standard.
-
dot
Caption: Experimental workflow for NAADP measurement by HPLC.
Concluding Remarks
The understanding of endogenous NAADP synthesis in mammalian cells has evolved significantly, with the identification of key enzymes like CD38, SARM1, and the DUOX family. These pathways are localized in distinct subcellular compartments and are regulated by different mechanisms, allowing for precise spatial and temporal control of NAADP-mediated calcium signaling. The methodologies outlined in this guide provide a framework for the accurate quantification of this potent second messenger, which is fundamental for advancing our knowledge of its physiological and pathophysiological roles and for the development of novel therapeutic strategies targeting NAADP signaling. It is important to note that the field is still active, and the existence of other, yet to be discovered, synthesis pathways cannot be ruled out, especially given that genetic knockout of known enzymes does not always abolish NAADP production.[7][19]
References
- 1. Refinement of a radioreceptor binding assay for nicotinic acid adenine dinucleotide phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. librarysearch.ohsu.edu [librarysearch.ohsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Integration of nicotinic acid adenine dinucleotide phosphate (NAADP)‐dependent calcium signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Refinement of a radioreceptor binding assay for nicotinic acid adenine dinucleotide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CD38: a NAADP degrading enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SARM1 is a multi-functional NAD(P)ase with prominent base exchange activity, all regulated bymultiple physiologically relevant NAD metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual NADPH oxidases DUOX1 and DUOX2 synthesize NAADP and are necessary for Ca2+ signaling during T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NAADP Signaling: New Kids on the Block - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MASTER-NAADP: a membrane permeable precursor of the Ca2+ mobilizing second messenger NAADP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural basis for SARM1 inhibition and activation under energetic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NAADP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. listlabs.com [listlabs.com]
- 18. journals.physiology.org [journals.physiology.org]
- 19. NAADP as a second messenger: neither CD38 nor base-exchange reaction are necessary for in vivo generation of NAADP in myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Key Enzymes of NAADP Metabolism and Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) is an exceptionally potent intracellular second messenger, mobilizing calcium (Ca²⁺) from acidic organelles such as lysosomes and endosomes. It plays a pivotal role in a vast array of cellular processes, from fertilization and T-cell activation to neurotransmission and metabolic regulation. Unlike other Ca²⁺-mobilizing messengers like inositol trisphosphate (IP₃) and cyclic ADP-ribose (cADPR), NAADP acts on a distinct Ca²⁺ store and signaling pathway, making its metabolic regulation a critical point of control in cellular signaling. Understanding the enzymes that synthesize and degrade NAADP is therefore fundamental for elucidating its physiological roles and for the development of novel therapeutics targeting these pathways.
This technical guide provides a comprehensive overview of the core enzymes involved in NAADP metabolism. It details their mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for their study, and visualizes the associated biochemical pathways and workflows.
I. Enzymes of NAADP Synthesis
The biosynthesis of NAADP is complex and can occur through several distinct enzymatic pathways, reflecting the cell's need for precise spatial and temporal control over this potent messenger. The primary enzymes implicated in NAADP synthesis are CD38, SARM1, and the DUOX family of NADPH oxidases.
CD38 (Cluster of Differentiation 38)
CD38 is a multifunctional ectoenzyme with ADP-ribosyl cyclase and NAD⁺ glycohydrolase activities. Its role in NAADP synthesis occurs via a "base-exchange" reaction, where the nicotinamide moiety of NADP⁺ is swapped for nicotinic acid (NA).
Mechanism: The canonical base-exchange reaction catalyzed by CD38 is highly dependent on an acidic environment (pH 4.0-5.5).[1] This has led to the widely held model that CD38-mediated NAADP synthesis occurs within the acidic lumen of endolysosomal compartments following the enzyme's internalization from the plasma membrane.[1][2] This compartmentalization provides a key regulatory step, linking extracellular signals that trigger endocytosis to the intracellular production of NAADP.
Quantitative Data: CD38-Mediated NAADP Synthesis
| Parameter | Value | Species/System | Conditions | Reference |
| Optimal pH | 4.0 - 5.5 | Recombinant / Mammalian | In vitro base-exchange assay | [1] |
| Specific Activity | ~1.6 pmol/min/mg | Rat brain plasma membrane | 7 mM NA, 1 mM NADP⁺ | [3] |
| Substrates | NADP⁺, Nicotinic Acid (NA) | Mammalian | - | [4] |
Note: Detailed Michaelis-Menten constants (Km, Vmax) for the NAADP synthesis reaction by purified CD38 are not extensively documented under optimal conditions.
Experimental Protocol: HPLC-Based Assay for CD38 Base-Exchange Activity
This protocol is adapted from methodologies used to measure the synthesis of NAADP from NADP⁺ and nicotinic acid.
1. Reagents:
- Reaction Buffer: 20 mM Sodium Acetate, pH 4.5.
- Substrates: NADP⁺ (1 mM stock), Nicotinic Acid (100 mM stock, pH adjusted to 4.5).
- Enzyme: Purified recombinant CD38 or cell membrane preparations containing CD38.
- Stop Solution: 1 M Perchloric Acid or Trichloroacetic Acid (TCA).
- Neutralization Solution: 3 M Potassium Carbonate (K₂CO₃).
- HPLC Mobile Phase A: 50 mM Ammonium Acetate, pH 5.0.
- HPLC Mobile Phase B: 100% Methanol.
2. Procedure:
- Prepare the reaction mixture in a microcentrifuge tube on ice. For a 100 µL final volume:
- 50 µL of 2x Reaction Buffer (40 mM Sodium Acetate, pH 4.5).
- 10 µL of 10 mM NADP⁺ (final concentration: 1 mM).
- 30 µL of 100 mM Nicotinic Acid (final concentration: 30 mM).
- Add water to bring the volume to 90 µL.
- Pre-warm the reaction mixture to 37°C for 5 minutes.
- Initiate the reaction by adding 10 µL of the enzyme solution (e.g., 1-5 µg of membrane protein or purified CD38).
- Incubate at 37°C for a defined period (e.g., 30-60 minutes). Time courses are recommended to ensure initial velocity is measured.
- Stop the reaction by adding 10 µL of ice-cold 1 M Perchloric Acid.
- Incubate on ice for 10 minutes to precipitate protein.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube.
- Neutralize the supernatant by adding K₂CO₃ until the pH is ~7.0 (monitor with pH paper).
- Centrifuge again to remove the potassium perchlorate precipitate.
- Filter the final supernatant through a 0.22 µm syringe filter.
3. HPLC Analysis:
- Inject 50-100 µL of the filtered sample onto a C18 reverse-phase HPLC column.
- Separate the nucleotides using a gradient elution, for example:
- 0-5 min: 2% Mobile Phase B.
- 5-25 min: Linear gradient from 2% to 30% Mobile Phase B.
- 25-30 min: Re-equilibrate at 2% Mobile Phase B.
- Monitor the absorbance at 260 nm.
- Quantify the NAADP peak by comparing its area to a standard curve generated with known concentrations of NAADP.
SARM1 (Sterile Alpha and Toll/Interleukin-1 Receptor Motif-containing 1)
SARM1 is a key executioner of programmed axon degeneration and is now recognized as a multifunctional NAD(P)ase. Like CD38, it can catalyze a base-exchange reaction to produce NAADP, but critically, it does so efficiently at neutral pH.
Mechanism: The ability of SARM1 to synthesize NAADP at physiological pH suggests it could be a source of cytosolic NAADP, contrasting with the endolysosomal production by CD38.[5] This activity is allosterically regulated by the ratio of NMN (nicotinamide mononucleotide) to NAD⁺, linking the cell's metabolic state directly to NAADP production.
Quantitative Data: SARM1-Mediated NAADP Synthesis
| Parameter | Value | Species/System | Conditions | Reference |
| Optimal pH | ~6.0 - 7.0 | Recombinant C. elegans (TIR-1) | HPLC-based assay | [6] |
| Km (PC6) | 165 µM | Recombinant C. elegans (TIR-1) | Fluorescence assay | [6] |
| kcat | 0.023 s⁻¹ | Recombinant C. elegans (TIR-1) | Fluorescence assay | [6] |
| Substrates | NADP⁺, Nicotinic Acid (NA) | Human, C. elegans | - | [5][6] |
Note: PC6 is a nicotinic acid analog used in fluorescence-based assays. Kinetic data for human SARM1 with NAADP-specific substrates is an active area of research.
Experimental Protocol: Fluorometric Assay for SARM1 Base-Exchange Activity
This protocol is adapted from a novel method using a commercial NAD⁺ quantification kit, which detects the product of the base-exchange reaction between NAD⁺ and an alternative base like 3-acetylpyridine (AcPyr). This principle can be applied to measure NAADP synthesis.
1. Reagents:
- Assay Buffer: 50 mM HEPES, pH 7.4.
- Substrates: NADP⁺ (1 mM stock), Nicotinic Acid (100 mM stock).
- Enzyme: Purified recombinant SARM1.
- NAADP Quantification Kit: An enzymatic cycling assay kit sensitive to NAADP (e.g., custom-developed or adapted). A common method involves converting NAADP back to NADP⁺ and then cycling NADP⁺/NADPH.
2. Procedure:
- Set up the SARM1 reaction in a 96-well plate. For a 50 µL final volume:
- 5 µL of 10x Assay Buffer.
- 5 µL of 1 mM NADP⁺ (final concentration: 100 µM).
- 5 µL of 50 mM Nicotinic Acid (final concentration: 5 mM).
- Water to 45 µL.
- Pre-incubate the plate at 37°C for 5 minutes.
- Start the reaction by adding 5 µL of SARM1 enzyme solution.
- Incubate at 37°C for 30-60 minutes.
- Stop the reaction by heating the plate at 80°C for 10 minutes or by adding a chemical stop solution compatible with the downstream detection assay.
3. Quantification of NAADP:
- Use an aliquot of the stopped reaction mixture for NAADP quantification.
- Follow the protocol for a specific NAADP enzymatic cycling assay.[7] This typically involves two steps:
- Conversion: An enzyme (e.g., ADP-ribosyl cyclase from Aplysia in reverse) converts the NAADP produced in the sample back to NADP⁺ in the presence of excess nicotinamide at an acidic pH.
- Amplification: The newly formed NADP⁺ is quantified in a cycling reaction involving enzymes like glucose-6-phosphate dehydrogenase (G6PD) and diaphorase, which generates a fluorescent (resorufin) or colorimetric product.
- Measure the fluorescence (e.g., Ex/Em = 544/590 nm) or absorbance in a plate reader.
- Calculate the amount of NAADP produced by comparing the signal to a standard curve of known NAADP concentrations.
Dual NADPH Oxidases (DUOX1 and DUOX2)
A recently discovered pathway for NAADP synthesis involves the DUOX family of enzymes, which are members of the NADPH oxidase (NOX) family.
Mechanism: DUOX1 and DUOX2 catalyze the one-electron oxidation of the reduced and inactive precursor, NAADPH, to generate the active messenger, NAADP.[8][9][10][11] This reaction is rapid and occurs under physiological conditions. It forms a redox cycle, as NAADP can be inactivated by reduction back to NAADPH via glucose-6-phosphate dehydrogenase (G6PD).[9][10] This cycle allows for the swift generation and termination of NAADP signals, particularly important during the initiation of T-cell activation.
Quantitative Data: DUOX-Mediated NAADP Synthesis
| Parameter | Value | Species/System | Conditions | Reference |
| Optimal pH | ~7.0 | Recombinant NOX5 (model) | Cell-free system | [8] |
| Substrate | NAADPH | Mammalian | - | [8][10] |
Note: Detailed kinetic parameters (Km, Vmax) for DUOX1 and DUOX2 with NAADPH as a substrate have not yet been fully reported in the literature.
Experimental Protocol: Assay for DUOX-Mediated NAADP Synthesis
This protocol is based on the methods used in the discovery of this pathway, measuring the conversion of NAADPH to NAADP.
1. Reagents:
- Assay Buffer: PBS or HEPES buffer, pH 7.2, containing 1 mM CaCl₂.
- Substrate: NAADPH (synthesized enzymatically from NAADP using G6PD).
- Enzyme Source: Cell membranes from cells overexpressing DUOX1/DUOXA1 or DUOX2/DUOXA2, or purified enzyme.
- Stop Solution: Ice-cold 20% (w/v) Trichloroacetic Acid (TCA).
- Neutralization Solution: Water-saturated diethyl ether.
- NAADP quantification method (as described in Protocol 1.2).
2. Procedure:
- Prepare the reaction mixture in a microcentrifuge tube. For a 100 µL final volume:
- 80 µL of Assay Buffer.
- 10 µL of enzyme source (e.g., 20-50 µg of membrane protein).
- Pre-warm to 37°C for 5 minutes.
- Initiate the reaction by adding 10 µL of NAADPH substrate (e.g., to a final concentration of 1-10 µM).
- Incubate at 37°C for 10-30 minutes.
- Terminate the reaction by adding 100 µL of ice-cold 20% TCA.
- Incubate on ice for 10 minutes.
- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein.
- Transfer the supernatant to a new tube.
- Extract the TCA by adding 500 µL of water-saturated diethyl ether, vortexing, and discarding the upper ether layer. Repeat this step 3-4 times until the pH is >5.0.
- Lyophilize the aqueous sample to dryness.
- Reconstitute the sample in an appropriate buffer for NAADP quantification.
4. Quantification of NAADP:
- Quantify the NAADP produced using a sensitive enzymatic cycling assay as described in Protocol 1.2.
II. Enzymes of NAADP Degradation
The termination of NAADP signaling is as crucial as its synthesis. Two primary enzymatic pathways have been identified for NAADP degradation, involving either hydrolysis of the nicotinic acid group or dephosphorylation of the 2'-ribose position.
CD38
In addition to its synthetic role, CD38 is also a key enzyme in NAADP degradation. This dual function underscores its central role in regulating NAADP homeostasis.
Mechanism: CD38 can hydrolyze the bond between the nicotinic acid and ribose moieties of NAADP, releasing nicotinic acid and generating 2'-phospho-adenosine diphosphoribose (2'-phospho-ADPR). In many cell types, this hydrolytic activity is considered the dominant function of CD38 in vivo regarding NAADP metabolism.[12]
Quantitative Data: CD38-Mediated NAADP Degradation
| Parameter | Value | Species/System | Conditions | Reference |
| Optimal pH | ~7.0-7.5 | Recombinant / Mammalian | In vitro hydrolysis assay | [12] |
| Product | 2'-phospho-ADPR | Mammalian | - | [12] |
Note: Specific Km and Vmax values for NAADP hydrolysis by CD38 are not well-defined in the literature.
Experimental Protocol: HPLC-Based Assay for CD38 NAADP Hydrolase Activity
This protocol is similar to the synthesis assay but measures the disappearance of the substrate (NAADP) and the appearance of the product (2'-phospho-ADPR).
1. Reagents:
- Reaction Buffer: 50 mM HEPES, pH 7.4.
- Substrate: NAADP (100 µM stock).
- Enzyme: Purified recombinant CD38 or cell lysates/membranes.
- Stop Solution and HPLC reagents as described in Protocol 1.1.
2. Procedure:
- Set up a 100 µL reaction containing Reaction Buffer, a known concentration of NAADP (e.g., 10-50 µM), and the CD38 enzyme source.
- Follow the incubation, termination, and sample preparation steps as outlined in Protocol 1.1.
3. HPLC Analysis:
- Inject the prepared sample onto a C18 column.
- Use a gradient capable of separating NAADP from its product, 2'-phospho-ADPR.
- Monitor the decrease in the NAADP peak area and the increase in a new product peak over time.
- Confirm the identity of the product peak using a 2'-phospho-ADPR standard if available.
- Calculate the rate of degradation from the change in substrate or product concentration over time.
Alkaline Phosphatase (AP)
In cells that lack CD38, such as HeLa cells, a different degradation pathway has been identified, mediated by alkaline phosphatase, particularly the placental isozyme (PLAP).[7]
Mechanism: Alkaline phosphatase acts as an NAADP 2'-phosphatase, catalyzing the hydrolysis of the 2'-phosphate group from the adenosine ribose of NAADP. This reaction yields nicotinic acid adenine dinucleotide (NAAD), which is inactive as a Ca²⁺-mobilizing agent.[7]
Quantitative Data: Alkaline Phosphatase-Mediated NAADP Degradation
| Parameter | Value | Species/System | Conditions | Reference |
| Optimal pH | 8.0 - 9.0 | Human (HeLa cell membranes) | TEA buffer | [7] |
| Km | 37 µM | Human (HeLa cell membranes) | pH 9.0, 37°C | [7] |
| Specific Activity | 0.8 µmol/mg/min | Human (HeLa cell membranes) | pH 9.0, 37°C | [7] |
| Product | NAAD | Human (HeLa cells) | - | [7] |
Experimental Protocol: Malachite Green Assay for AP-Mediated Phosphate Release
This colorimetric assay provides a simple method to measure AP activity by detecting the inorganic phosphate released from the NAADP substrate.
1. Reagents:
- Assay Buffer: 50 mM Triethanolamine (TEA), 2 mM MgCl₂, pH 8.0.
- Substrate: NAADP (1 mM stock).
- Enzyme Source: Cell membranes (e.g., from HeLa cells) or purified Alkaline Phosphatase.
- Malachite Green Phosphate Assay Kit (commercially available).
2. Procedure:
- Set up the enzymatic reaction in a 96-well plate. For a 50 µL final volume:
- 40 µL of Assay Buffer containing the enzyme source (e.g., 1-5 µg membrane protein).
- Include a "no enzyme" control well.
- Pre-incubate the plate at 37°C for 5 minutes.
- Start the reaction by adding 10 µL of NAADP substrate (e.g., final concentration of 50-100 µM).
- Incubate at 37°C for 30 minutes.
- Stop the reaction and detect the released phosphate by adding the Malachite Green reagent according to the manufacturer's protocol. This typically involves adding a single acidic molybdate/malachite green solution which stops the reaction and initiates color development.
- Incubate at room temperature for 15-30 minutes for the color to develop.
- Measure the absorbance at ~620-650 nm in a microplate reader.
- Calculate the amount of phosphate released by comparing the absorbance to a phosphate standard curve provided with the kit.
III. Visualization of Pathways and Workflows
Signaling Pathway Diagrams
Caption: Overview of NAADP metabolic pathways.
Experimental Workflow Diagram
Caption: General workflow for enzyme activity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. CD38 produces nicotinic acid adenosine dinucleotide phosphate in the lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SARM1 is a multi-functional NAD(P)ase with prominent base exchange activity, all regulated bymultiple physiologically relevant NAD metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SARM1, an enzyme involved in axon degeneration, catalyzes multiple activities through a ternary complex mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Degradation by Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. librarysearch.ohsu.edu [librarysearch.ohsu.edu]
- 10. Dual NADPH oxidases DUOX1 and DUOX2 synthesize NAADP and are necessary for Ca2+ signaling during T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual NADPH oxidases DUOX1 and DUOX2 synthesize NAADP and are necessary for Ca2+ signaling during T cell activation [abberior.rocks]
- 12. CD38: a NAADP degrading enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
The NAADP Signaling Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent intracellular second messenger that mobilizes calcium (Ca²⁺) from acidic organelles, playing a pivotal role in a vast array of cellular processes. This technical guide provides a comprehensive overview of the NAADP signaling pathway, detailing its core components, mechanism of action, quantitative parameters, and key experimental methodologies. The information is tailored for researchers, scientists, and professionals in drug development seeking a deeper understanding of this unique Ca²⁺ signaling cascade.
Core Components of the NAADP Signaling Pathway
The NAADP signaling pathway is a multi-component system that orchestrates the release of Ca²⁺ from acidic stores, distinct from the endoplasmic reticulum Ca²⁺ stores mobilized by inositol trisphosphate (IP₃) and cyclic ADP-ribose (cADPR).[1][2] The key molecular players are:
-
Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP): The principal signaling molecule, it is the most potent of the Ca²⁺-mobilizing second messengers, often active at low nanomolar concentrations.[3][4]
-
NAADP Receptors/Binding Proteins: NAADP does not appear to bind directly to its target channels.[5] Instead, it interacts with accessory proteins. Recently, Hematological and Neurological Expressed 1-Like protein (HN1L)/Jupiter microtubule-associated homolog 2 (JPT2) and the Sm-like protein Lsm12 have been identified as high-affinity NAADP binding proteins that are essential for transducing the signal to the ion channels.[1]
-
Two-Pore Channels (TPCs): These are the primary ion channels gated by the NAADP-receptor complex.[6] TPCs are located on the membranes of acidic organelles like endosomes and lysosomes. In humans, there are two main isoforms, TPC1 and TPC2.[6]
-
Acidic Ca²⁺ Stores: These are membrane-enclosed organelles with an acidic lumen, such as lysosomes and endosomes, that sequester Ca²⁺.[1][7]
-
Ryanodine Receptors (RyRs) and IP₃ Receptors (IP₃Rs): Located on the endoplasmic reticulum (ER), these channels can be activated by the initial Ca²⁺ released by TPCs, leading to a much larger, global Ca²⁺ signal through a process called Ca²⁺-induced Ca²⁺ release (CICR).[1][2]
Mechanism of NAADP Signaling
The NAADP signaling cascade is initiated by an external stimulus and culminates in a cellular response driven by a rise in intracellular Ca²⁺. The mechanism can be dissected into the following key steps:
-
NAADP Synthesis: Upon stimulation of a cell-surface receptor, NAADP is synthesized. One described pathway involves the base-exchange reaction catalyzed by enzymes like CD38 at an acidic pH, suggesting synthesis within endo-lysosomal compartments.[8] Another novel pathway involves a redox cycle with NAADPH.[8]
-
NAADP Binding and TPC Activation: NAADP binds to its cytosolic receptor proteins (JPT2 or Lsm12). This complex then interacts with and activates TPCs on the lysosomal membrane.
-
Local Ca²⁺ Release: Activation of TPCs leads to the release of Ca²⁺ from the acidic stores into the cytosol. This initial release is typically localized to the vicinity of the lysosome.[4]
-
Signal Amplification (CICR): The localized increase in cytosolic Ca²⁺ acts as a trigger to activate clusters of IP₃Rs and/or RyRs on the nearby ER membrane. This results in a large-scale, global release of Ca²⁺ from the ER, amplifying the initial signal.[1][2][9]
-
Cellular Response: The global Ca²⁺ transient activates a multitude of downstream Ca²⁺-sensitive enzymes and proteins, leading to diverse cellular responses such as gene transcription, cell proliferation, and neurotransmission.[5]
-
Signal Termination: The signal is terminated through the degradation of NAADP and the action of Ca²⁺ pumps and exchangers that restore the basal intracellular Ca²⁺ concentration.
Caption: Overview of the NAADP signaling pathway.
Quantitative Data Summary
The following table summarizes key quantitative data for components of the NAADP signaling pathway from various studies.
| Parameter | Molecule/Channel | Species/Cell Type | Value |
| Binding Affinity (Kd) | NAADP | Sea urchin egg homogenate | ~30 nM |
| [³²P-5N₃]NAADP | Sea urchin egg homogenate | ~52 nM | |
| Effective Concentration (EC₅₀) | NAADP for Ca²⁺ release | Sea urchin egg homogenate | ~30 nM |
| NAADP for Ca²⁺ release | Pancreatic acinar cells | ~100 nM | |
| NAADP for Ca²⁺ release | Jurkat T-cells | ~100 nM | |
| Channel Conductance | TPC1 | Reconstituted lipid bilayer | 47 pS and 200 pS |
| TPC2 | Reconstituted lipid bilayer | ~300 pS (in symmetrical K⁺) |
Key Experimental Protocols
Radioligand Binding Assay for NAADP
This protocol is used to determine the binding characteristics of NAADP to its receptors.
Materials:
-
[³²P]NAADP (radioligand)
-
Unlabeled NAADP
-
Cell or tissue homogenate (e.g., sea urchin egg homogenate)
-
Binding buffer (e.g., 20 mM HEPES, 250 mM potassium gluconate, 250 mM N-methyl-D-glucamine, 1 mM MgCl₂, pH 7.2)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare cell/tissue homogenates in ice-cold lysis buffer.
-
Pellet membranes by centrifugation (e.g., 20,000 x g for 10 minutes).
-
Resuspend the membrane pellet in binding buffer.
-
In a 96-well plate, add a constant concentration of [³²P]NAADP to each well.
-
Add increasing concentrations of unlabeled NAADP to compete for binding. Include controls for total binding (no unlabeled NAADP) and non-specific binding (excess unlabeled NAADP).
-
Add the membrane preparation to each well and incubate (e.g., 60-90 minutes at 4°C).
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding and determine the Kᵢ or IC₅₀ from competition curves.[10]
Caption: Workflow for a radioligand binding assay.
Intracellular Calcium Imaging
This protocol allows for the real-time measurement of changes in intracellular Ca²⁺ concentration in response to NAADP.
Materials:
-
Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Physiological salt solution (e.g., Tyrode's buffer)
-
NAADP or a cell-permeant analog (NAADP-AM)
-
Fluorescence microscope with a camera and appropriate filter sets
Procedure:
-
Plate cells on glass-bottom dishes.
-
Load cells with a Ca²⁺ indicator dye (e.g., 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in physiological salt solution for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and allow for de-esterification.
-
Mount the dish on the microscope stage.
-
Acquire a baseline fluorescence recording.
-
Add NAADP-AM or other stimuli to the cells while continuously recording fluorescence images.
-
For single-wavelength indicators like Fluo-4, express the change in fluorescence as ΔF/F₀ (change in fluorescence over baseline). For ratiometric indicators like Fura-2, calculate the ratio of emissions at two excitation wavelengths.
-
Analyze the data to determine the amplitude, frequency, and duration of Ca²⁺ signals.[11][12]
References
- 1. Frontiers | NAADP: From Discovery to Mechanism [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. NAADP-AM, a New Player in Calcium Signaling Pathways | AAT Bioquest [aatbio.com]
- 4. NAADP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic acid adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]
- 6. physoc.org [physoc.org]
- 7. NAADP mobilizes calcium from acidic organelles through two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NAADP Signaling: New Kids on the Block - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Nicotinic Acid Adenine Dinucleotide Phosphate Induces Intracellular Ca2+ Signalling and Stimulates Proliferation in Human Cardiac Mesenchymal Stromal Cells [frontiersin.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. biophysics-reports.org [biophysics-reports.org]
- 12. Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)-Mediated Calcium Signaling Is Active in Memory CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) in Intracellular Calcium Release from Acidic Stores: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role of nicotinic acid adenine dinucleotide phosphate (NAADP) in mediating the release of intracellular calcium (Ca²⁺) from acidic organelles. We will delve into the core mechanisms, present key quantitative data, detail experimental methodologies, and provide visual representations of the signaling pathways and workflows involved.
Introduction: NAADP as a Potent Second Messenger
Nicotinic acid adenine dinucleotide phosphate (NAADP) is a highly potent, naturally occurring nucleotide that functions as a second messenger to mobilize intracellular Ca²⁺ stores.[1][2] Unlike other well-known Ca²⁺-mobilizing messengers such as inositol 1,4,5-trisphosphate (IP₃) and cyclic ADP-ribose (cADPR), which primarily target the endoplasmic reticulum (ER), NAADP acts on a distinct set of acidic intracellular compartments, including lysosomes and endosomes.[3][4][5][6][7] This unique mechanism of action highlights a crucial role for these acidic organelles in intracellular Ca²⁺ signaling and homeostasis.
The current understanding suggests that NAADP often initiates a localized Ca²⁺ signal, acting as a trigger that can be subsequently amplified by other Ca²⁺ release mechanisms, such as Ca²⁺-induced Ca²⁺ release (CICR) from the ER via IP₃ receptors (IP₃Rs) and ryanodine receptors (RyRs).[1][3][8]
The NAADP Signaling Pathway
The mobilization of Ca²⁺ from acidic stores by NAADP involves a specialized signaling cascade. The key components of this pathway are:
-
NAADP: The primary messenger that initiates the signaling event.
-
Acidic Ca²⁺ Stores: Lysosomes and endosomes that sequester and release Ca²⁺.
-
Two-Pore Channels (TPCs): A family of ion channels located on the membranes of acidic organelles that are considered the primary receptors for NAADP.[3][4][5][9][10][11] TPC1 and TPC3 are typically found on endosomes, while TPC2 is localized to lysosomes.[3][4]
-
Accessory Proteins: Recent studies have identified proteins like Lsm12 and JPT2 (also known as HN1L) as NAADP-binding proteins that are essential for TPC activation.[1][12][13]
-
Endoplasmic Reticulum (ER): Plays a crucial role in amplifying the initial NAADP-mediated Ca²⁺ signal through CICR.[3][8][12]
The signaling pathway can be summarized as follows: An agonist stimulus leads to the synthesis of NAADP. NAADP then binds to its receptor complex on the membrane of acidic organelles, leading to the opening of TPCs. This allows for the release of Ca²⁺ from the lumen of these stores into the cytosol, creating a localized Ca²⁺ transient. This initial signal can then propagate and be amplified by engaging IP₃Rs and RyRs on the ER, resulting in a global cytosolic Ca²⁺ increase.
NAADP Signaling Pathway Diagram
Quantitative Data on NAADP-Mediated Ca²⁺ Release
The following table summarizes key quantitative data from various studies on NAADP-induced Ca²⁺ release. This data highlights the potency of NAADP and the characteristics of the channels involved.
| Parameter | Value | Cell Type / System | Reference |
| NAADP EC₅₀ for Ca²⁺ Release | ~30 nM | Sea urchin egg homogenate | [1][2][14] |
| NAADP Concentration for Maximal Ca²⁺ Release | ~37.5 nM | Ventricular cardiac myocytes | [15] |
| Increase in Intracellular Ca²⁺ ([Ca²⁺]i) upon NAADP application | 711 ± 47 nM (with 100 nM NAADP) | Coronary arterial smooth muscle cells | [16] |
| Permeability Ratio (PCa/PNa) of TPC2 (NAADP-activated) | ~0.65 | - | [17] |
| Permeability Ratio (PCa/PNa) of TPC2 (PI(3,5)P₂-activated) | ~0.08 | - | [17] |
| Permeability Ratio (PCa/PNa) of TPC1 (NAADP-activated) | ~0.98 | - | [17] |
| Permeability Ratio (PCa/PNa) of TPC1 (PI(3,5)P₂-activated) | ~0.42 | - | [17] |
| Concentration of Bafilomycin A1 to abolish NAADP response | 100 nM - 1 µM | Coronary arterial smooth muscle cells, HEK293 cells | [5][16] |
Experimental Protocols for Studying NAADP-Mediated Ca²⁺ Release
Investigating the role of NAADP in Ca²⁺ signaling requires specialized techniques. Below are detailed methodologies for key experiments.
Measurement of Intracellular Ca²⁺ Dynamics
Objective: To visualize and quantify changes in cytosolic Ca²⁺ concentration in response to NAADP.
Methodology: Single-Cell Ca²⁺ Imaging
-
Cell Preparation:
-
Plate cells on glass-bottom dishes suitable for fluorescence microscopy.
-
Allow cells to adhere and grow to the desired confluency.
-
-
Loading with Ca²⁺ Indicator:
-
Incubate cells with a fluorescent Ca²⁺ indicator dye, such as Fura-2 AM (ratiometric) or Fluo-4 AM (single wavelength). A typical loading solution consists of 2-5 µM of the dye in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing 0.02% Pluronic F-127 to aid in dye solubilization.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells with fresh buffer to remove excess dye and allow for de-esterification of the AM ester for 15-30 minutes.
-
-
NAADP Application:
-
For intact cells, a membrane-permeant form of NAADP, such as NAADP-AM, can be used.
-
Alternatively, for direct intracellular application, cells can be permeabilized or NAADP can be introduced via microinjection or patch pipette.
-
-
Image Acquisition:
-
Mount the dish on an inverted fluorescence microscope equipped with a sensitive camera (e.g., EMCCD or sCMOS).
-
For Fura-2, excite the cells alternately at 340 nm and 380 nm and capture the emission at ~510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular Ca²⁺ concentration.
-
For Fluo-4, excite at ~488 nm and record the emission at ~520 nm. Changes in fluorescence intensity (F/F₀) reflect changes in Ca²⁺ levels.
-
Acquire a baseline fluorescence recording before applying NAADP.
-
Apply NAADP and continue recording to capture the resulting Ca²⁺ transient.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Plot the change in fluorescence ratio or intensity over time.
-
Quantify parameters such as the peak amplitude, time to peak, and duration of the Ca²⁺ signal.
-
Investigating the Role of Acidic Stores
Objective: To confirm that NAADP-induced Ca²⁺ release originates from acidic organelles.
Methodology: Pharmacological Inhibition and Lysosomal Staining
-
Inhibition of the Vacuolar H⁺-ATPase:
-
Pre-incubate cells with Bafilomycin A1 (100 nM - 1 µM) for 30-60 minutes. Bafilomycin A1 is a specific inhibitor of the V-type H⁺-ATPase, which is responsible for acidifying lysosomes and endosomes.[5][16] This treatment dissipates the proton gradient and leads to the depletion of Ca²⁺ from these stores.
-
Perform Ca²⁺ imaging as described in section 4.1. The absence or significant reduction of the NAADP-induced Ca²⁺ signal in the presence of Bafilomycin A1 indicates the involvement of acidic stores.
-
-
Colocalization Studies:
-
Label acidic organelles using a fluorescent probe such as LysoTracker Red DND-99 (50-75 nM for 30 minutes).
-
Load cells with a green fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM).
-
Perform live-cell imaging using a confocal microscope to simultaneously visualize the location of acidic stores and the spatio-temporal dynamics of the Ca²⁺ signal upon NAADP stimulation. An initial localized Ca²⁺ increase originating from the LysoTracker-positive compartments would provide strong evidence for release from acidic stores.
-
Characterization of TPCs
Objective: To directly measure NAADP-activated currents through TPCs on lysosomal membranes.
Methodology: Patch-Clamp of Enlarged Lysosomes
This is a technically challenging technique that allows for the direct electrophysiological recording of ion channel activity on the lysosomal membrane.
-
Lysosome Enlargement:
-
Treat cells with a substance that induces the swelling of lysosomes, such as vacuolin-1 or by manipulating osmotic conditions. This makes the lysosomes large enough to be accessible for patch-clamping.
-
-
Lysosome Isolation:
-
Gently homogenize the cells to release the enlarged lysosomes.
-
Isolate the lysosomes through differential centrifugation or by using a specialized isolation kit.
-
-
Patch-Clamp Recording:
-
Transfer the isolated lysosomes to a recording chamber on an inverted microscope.
-
Using a patch-clamp amplifier and micromanipulator, form a high-resistance seal (giga-seal) between a glass micropipette and the membrane of an enlarged lysosome.
-
Establish the whole-lysosome configuration by applying a brief pulse of suction to rupture the membrane patch. This allows for the control of the luminal (pipette) solution and the measurement of total current across the lysosomal membrane.
-
Apply NAADP to the cytosolic side (bath solution) and record the resulting ion currents. The composition of the pipette and bath solutions can be varied to determine the ion selectivity of the channels.
-
Experimental and Logical Workflow Visualization
The following diagrams illustrate the typical workflow for investigating NAADP-mediated Ca²⁺ release and the logical relationship between the key molecular players.
Experimental Workflow Diagram
Logical Relationship Diagram
Conclusion and Future Directions
The discovery of NAADP-mediated Ca²⁺ release from acidic stores has fundamentally changed our understanding of intracellular Ca²⁺ signaling. It is now clear that lysosomes and endosomes are not merely degradative compartments but also sophisticated signaling hubs. The identification of TPCs as the likely NAADP receptors has provided a molecular basis for this novel signaling pathway.[10]
For drug development professionals, the NAADP-TPC axis represents a promising target for therapeutic intervention in a variety of diseases where Ca²⁺ signaling is dysregulated, including cardiovascular diseases, metabolic disorders, and cancer.[9][18]
Future research will likely focus on further elucidating the molecular composition of the NAADP receptor complex, understanding the regulation of NAADP synthesis and degradation, and exploring the physiological and pathophysiological consequences of this signaling pathway in more detail. The continued development of advanced imaging and electrophysiological techniques will be crucial for unraveling the remaining mysteries of this intricate signaling mechanism.
References
- 1. Frontiers | NAADP: From Discovery to Mechanism [frontiersin.org]
- 2. NAADP: From Discovery to Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAADP mobilizes calcium from acidic organelles through two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. NAADP mobilizes calcium from acidic organelles through two-pore channels. — Department of Pharmacology [pharm.ox.ac.uk]
- 7. NAADP, a new intracellular messenger that mobilizes Ca2+ from acidic stores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NAADP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of Ca2+-permeable two-pore channels rescues NAADP signalling in TPC-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Acid Test: The Discovery of Two Pore Channels (TPCs) as NAADP-Gated Endolysosomal Ca2+ Release Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NAADP mobilizes calcium from acidic organelles through two-pore channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Nicotinic Acid Adenine Dinucleotide Phosphate Induces Intracellular Ca2+ Signalling and Stimulates Proliferation in Human Cardiac Mesenchymal Stromal Cells [frontiersin.org]
- 13. biorxiv.org [biorxiv.org]
- 14. frontiersin.org [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. journals.physiology.org [journals.physiology.org]
- 17. portlandpress.com [portlandpress.com]
- 18. embopress.org [embopress.org]
The Physiological Role of NAADP in Cellular Communication: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) has emerged as a pivotal second messenger in cellular communication, orchestrating intricate calcium (Ca²⁺) signaling cascades. Unlike its counterparts, inositol trisphosphate (IP₃) and cyclic ADP-ribose (cADPR), which primarily target the endoplasmic reticulum, NAADP uniquely mobilizes Ca²⁺ from acidic intracellular stores, such as lysosomes and endosomes. This initial, localized Ca²⁺ release often acts as a "trigger," initiating a broader, global Ca²⁺ signal through the recruitment of other Ca²⁺ channels. This guide provides a comprehensive technical overview of the physiological role of NAADP, its mechanism of action, key molecular players, and detailed experimental protocols for its study, aimed at researchers and professionals in drug development.
The Core Principles of NAADP Signaling
NAADP is recognized as the most potent of the Ca²⁺-mobilizing second messengers, often acting at nanomolar concentrations.[1] Its synthesis is stimulated by a variety of extracellular signals, leading to a rapid and sometimes transient increase in intracellular NAADP levels.[2] The central tenet of NAADP signaling is the mobilization of Ca²⁺ from acidic organelles, a process mediated by a multi-protein complex.[3][4][5]
Mechanism of Action: A Two-Step Process
The action of NAADP is not direct but is facilitated by accessory proteins. The current model involves:
-
Binding to NAADP-Binding Proteins: NAADP in the cytosol binds with high affinity to specific binding proteins. Two key proteins have been identified: Hematological and Neurological Expressed 1-Like Protein (HN1L), also known as Jupiter Microtubule Associated Homolog 2 (JPT2), and Lsm12.[6][7][8][9][10]
-
Activation of Two-Pore Channels (TPCs): The NAADP-bound protein complex then interacts with and activates Two-Pore Channels (TPCs), which are ion channels located on the membranes of endosomes and lysosomes.[4][11] This activation leads to the release of Ca²⁺ from the acidic stores into the cytosol. There are two main isoforms in mammals, TPC1 and TPC2.[7]
The "Trigger" Hypothesis: Local Signal to Global Response
The Ca²⁺ released from acidic stores by NAADP is often a localized and relatively small signal. However, this initial "trigger" can be amplified into a global cytosolic Ca²⁺ wave through a process called Ca²⁺-Induced Ca²⁺ Release (CICR).[3][7][11][12] The localized increase in Ca²⁺ concentration near the endoplasmic reticulum (ER) activates IP₃ receptors and/or Ryanodine Receptors (RyRs) on the ER membrane, leading to a much larger release of Ca²⁺ from this major intracellular store.[7][12] In some cell types, there is also evidence for a more direct role of RyRs in NAADP signaling.[6][9]
Quantitative Data in NAADP Signaling
The potency and binding affinities of NAADP are critical parameters in understanding its physiological role. The following tables summarize key quantitative data from the literature.
| Parameter | Molecule/Complex | Value | Cell Type/System | Citation |
| EC₅₀ (Ca²⁺ Release) | NAADP | ~30 nM | Sea urchin egg homogenate | [1] |
| NAADP | ~5 nM | TPC2 activation (in the presence of 200 µM luminal Ca²⁺) | [11] | |
| K_d (Binding Affinity) | NAADP to TPC2-containing membranes (High affinity) | ~5.0 - 6.6 nM | Human TPC2 expressing cells, Mouse liver | [6] |
| NAADP to TPC2-containing membranes (Low affinity) | ~4.6 - 7.2 µM | Human TPC2 expressing cells, Mouse liver | [6] | |
| NAADP to Lsm12 | ~20 - 30 nM | Purified recombinant protein | [5] | |
| Concentration for Maximal Response | NAADP | ~100 nM | Jurkat T-cells | [12] |
| Inhibitory Concentration | NAADP | >1 µM | Jurkat T-cells | [12] |
Signaling Pathways and Experimental Workflows
The NAADP Signaling Pathway
The following diagram illustrates the canonical NAADP signaling pathway, from the binding of NAADP to its subsequent amplification of the Ca²⁺ signal.
References
- 1. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Refinement of a radioreceptor binding assay for nicotinic acid adenine dinucleotide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. An enzymatic cycling assay for nicotinic acid adenine dinucleotide phosphate using NAD synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Refinement of a radioreceptor binding assay for nicotinic acid adenine dinucleotide phosphate | Semantic Scholar [semanticscholar.org]
- 10. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. researchgate.net [researchgate.net]
Structural Analysis of NAADP Binding Proteins JPT2 and LSM12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinic acid adenine dinucleotide phosphate (NAADP) is an exceptionally potent second messenger that mobilizes intracellular calcium (Ca²⁺) from acidic organelles, playing a crucial role in a myriad of cellular processes. The molecular mechanisms governing NAADP-mediated signaling have long been a subject of intense research, particularly the identity of its direct binding partners. Recently, Jupiter microtubule-associated homolog 2 (JPT2) and Like-Sm protein 12 (LSM12) have been identified as key NAADP-binding proteins. These proteins act as essential adaptors, conferring NAADP sensitivity to the two-pore channels (TPCs), the ion channels responsible for Ca²⁺ release from endolysosomal stores. This technical guide provides a comprehensive overview of the structural and functional characteristics of JPT2 and LSM12, with a focus on quantitative binding data, detailed experimental protocols, and the visualization of associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in the field of calcium signaling and drug development professionals targeting this pathway.
Introduction
Nicotinic acid adenine dinucleotide phosphate (NAADP) is a powerful Ca²⁺-mobilizing messenger that operates at nanomolar concentrations to release Ca²⁺ from acidic intracellular stores like endosomes and lysosomes[1][2][3][4]. This signaling pathway is integral to diverse physiological processes, and its dysregulation has been implicated in various diseases[1]. Unlike other Ca²⁺-mobilizing messengers, NAADP does not directly bind to the ion channels it gates, the two-pore channels (TPCs)[1][2][3]. Instead, its action is mediated by accessory binding proteins[1][5].
Through pioneering techniques such as photoaffinity labeling with 'clickable' NAADP-based photoprobes and affinity purification coupled with quantitative proteomics, two proteins have been independently identified as bona fide NAADP receptors: Jupiter microtubule-associated homolog 2 (JPT2), also known as HN1L, and Like-Sm protein 12 (LSM12)[5][6][7]. Both JPT2 and LSM12 are relatively small proteins that bind NAADP with high affinity and are essential for NAADP-evoked Ca²⁺ release[8]. They are believed to form a complex with TPCs, thereby conferring NAADP sensitivity to the channels[6][7].
This guide aims to consolidate the current understanding of the structural and functional aspects of JPT2 and LSM12, providing a technical resource for researchers investigating this critical signaling pathway.
Quantitative Data Presentation
The following tables summarize the quantitative data available for the binding of NAADP and its analogue NADP to JPT2 and LSM12.
Table 1: Binding Affinities (Kd) of NAADP to JPT2 and LSM12
| Protein | Ligand | Binding Affinity (Kd) | Method | Source |
| JPT2 | NAADP | 5.7 ± 1.8 nM | Biolayer Interferometry | [1] |
| LSM12 | NAADP | 2.0 ± 0.4 nM | Biolayer Interferometry | [1] |
| LSM12 | NAADP | ~20 nM | Radioligand Binding Assay | [9] |
| LSM12 | NAADP | ~20–30 nM | Not Specified | [8] |
| LSM12 | NAADP | ~30 nM | Not Specified | [2][10] |
Table 2: Inhibitory Concentrations (IC50) for NAADP and NADP
| Protein | Competitor | IC50 | Method | Source |
| JPT2 | NAADP | 1.1 ± 0.1 nM | [³²P]-NAADP Displacement | [1] |
| JPT2 | NADP | 53 ± 9 nM | [³²P]-NAADP Displacement | [1] |
| LSM12 | NAADP | 0.70 ± 0.1 nM | [³²P]-NAADP Displacement | [1] |
| LSM12 | NADP | 126 ± 36 nM | [³²P]-NAADP Displacement | [1] |
Table 3: Selectivity of JPT2 and LSM12 for NAADP over NADP
| Protein | Selectivity (NAADP over NADP) | Source |
| JPT2 | ~10-fold | [1] |
| LSM12 | ~55-fold | [1] |
Structural Analysis
To date, no high-resolution experimental structures of JPT2 or LSM12 in complex with NAADP have been deposited in the Protein Data Bank. However, structural models predicted by AlphaFold provide valuable insights into their potential three-dimensional conformations[11][12][13][14][15][16][17][18].
JPT2: JPT2 is predicted to be an intrinsically disordered protein. This lack of a stable tertiary structure may be crucial for its function, allowing it to adopt different conformations upon binding to NAADP and interacting with TPCs.
LSM12: LSM12 belongs to the "Like-Sm" family of proteins, which are known to be involved in RNA processing. The AlphaFold model of LSM12 suggests a well-defined structure containing an Lsm domain, which is responsible for NAADP binding[8][9].
The absence of experimental structural data represents a significant gap in our understanding of how these proteins recognize NAADP with such high affinity and selectivity, and how they subsequently interact with and activate TPCs. Future structural studies, potentially using X-ray crystallography or cryo-electron microscopy, will be critical to elucidate these molecular details.
Experimental Protocols
This section details the core methodologies for key experiments used in the study of JPT2 and LSM12.
Radioligand Binding Assay for NAADP
This protocol is adapted from methodologies described in the literature for measuring the binding of radiolabeled NAADP to its binding proteins[19][20][21][22].
Objective: To determine the binding affinity and specificity of NAADP for JPT2 and LSM12.
Materials:
-
[³²P]-NAADP (synthesized from [³²P]-NAD)
-
Purified recombinant JPT2 or LSM12 protein
-
Unlabeled NAADP and NADP
-
Binding buffer (e.g., 20 mM HEPES, 250 mM potassium gluconate, 250 mM N-methyl-d-glucamine, 1 mM MgCl₂, pH 7.2)
-
Multi-well filtration apparatus with PVDF membranes
-
Phosphorimager
Procedure:
-
Protein Preparation: Purified recombinant JPT2 or LSM12 is diluted in binding buffer to the desired concentration.
-
Competition Assay Setup: A fixed concentration of [³²P]-NAADP (e.g., ~0.33 nM) is incubated with the recombinant protein in the presence of increasing concentrations of unlabeled NAADP or NADP.
-
Incubation: The reaction mixtures are incubated on ice for a defined period (e.g., 90 minutes) to reach binding equilibrium.
-
Filtration: The incubation mixtures are rapidly filtered through PVDF membranes using a multi-well filtration apparatus. The membranes are then washed with ice-cold binding buffer to remove unbound radioligand.
-
Detection: The amount of bound [³²P]-NAADP retained on the membranes is quantified using a phosphorimager.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled competitor. IC50 values are determined by fitting the data to a sigmoidal dose-response curve. Kd values can be calculated from the IC50 values using the Cheng-Prusoff equation.
Co-Immunoprecipitation (Co-IP) of JPT2/LSM12 and TPCs
This protocol outlines the general steps for investigating the interaction between JPT2/LSM12 and TPCs in a cellular context[23][24][25][26][27].
Objective: To determine if JPT2 or LSM12 physically associate with TPC1 or TPC2 in cells.
Materials:
-
Cell line expressing tagged versions of TPCs (e.g., TPC1-GFP, TPC2-GFP) and endogenous or overexpressed JPT2/LSM12.
-
Co-IP lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, supplemented with protease and phosphatase inhibitors).
-
Antibody specific to the tag on the TPC (e.g., anti-GFP antibody) or to JPT2/LSM12.
-
Protein A/G magnetic beads.
-
Wash buffer (similar to lysis buffer, may have lower detergent concentration).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
Western blotting reagents.
Procedure:
-
Cell Lysis: Cells are harvested and lysed in ice-cold Co-IP lysis buffer. The lysate is cleared by centrifugation to remove cellular debris.
-
Immunoprecipitation: The specific antibody is added to the cleared lysate and incubated with gentle rotation at 4°C for several hours to overnight to allow for the formation of antibody-antigen complexes.
-
Complex Capture: Protein A/G magnetic beads are added to the lysate and incubated for another 1-2 hours to capture the antibody-antigen complexes.
-
Washing: The beads are collected using a magnetic stand and washed several times with wash buffer to remove non-specific binding proteins.
-
Elution: The bound proteins are eluted from the beads by resuspending them in elution buffer and heating.
-
Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the TPC tag and JPT2 or LSM12.
Calcium Imaging of NAADP-Evoked Signaling
This protocol provides a general framework for measuring changes in intracellular Ca²⁺ concentration in response to NAADP[4][28][29][30][31].
Objective: To assess the functional requirement of JPT2 and LSM12 for NAADP-mediated Ca²⁺ release.
Materials:
-
Live cells (e.g., wild-type, JPT2-knockout, or LSM12-knockout).
-
Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM) or genetically encoded Ca²⁺ sensor.
-
NAADP.
-
Microinjection apparatus or cell-permeant NAADP analogue (NAADP-AM).
-
Fluorescence microscope equipped for live-cell imaging.
Procedure:
-
Cell Loading: Cells are loaded with a Ca²⁺ indicator dye according to the manufacturer's instructions.
-
Baseline Measurement: The basal intracellular Ca²⁺ level is recorded by acquiring fluorescence images over a short period before stimulation.
-
NAADP Stimulation: NAADP is introduced into the cells, typically via microinjection due to its impermeability across the cell membrane. Alternatively, a cell-permeant version like NAADP-AM can be added to the extracellular medium.
-
Calcium Measurement: Changes in intracellular Ca²⁺ concentration are monitored by continuously recording the fluorescence intensity of the Ca²⁺ indicator.
-
Data Analysis: The change in fluorescence intensity over time is quantified and presented as a ratio (for ratiometric dyes like Fura-2) or as a fold-change relative to the baseline. The amplitude and kinetics of the Ca²⁺ response are compared between different cell types (e.g., wild-type vs. knockout) to determine the role of JPT2 or LSM12.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: NAADP signaling pathway involving JPT2 and LSM12.
Experimental Workflow Diagram
Caption: Experimental workflow for identifying NAADP binding proteins.
Conclusion
The identification of JPT2 and LSM12 as bona fide NAADP-binding proteins represents a major advancement in the field of calcium signaling. These proteins are now understood to be critical components of the NAADP receptor complex, mediating the activation of TPCs and the subsequent release of Ca²⁺ from acidic stores. While significant progress has been made in characterizing their binding kinetics and functional roles, a detailed structural understanding of their interaction with NAADP and TPCs remains a key area for future research. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into this important signaling pathway, which holds promise for the development of novel therapeutic agents targeting a range of human diseases.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. NAADP-binding proteins find their identity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAADP-binding proteins find their identity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium signalling by nicotinic acid adenine dinucleotide phosphate (NAADP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Essential requirement for JPT2 in NAADP-evoked Ca2+ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. NAADP receptors: A one-two - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. AlphaFold - Wikipedia [en.wikipedia.org]
- 12. AlphaFold - Google DeepMind [deepmind.google]
- 13. AlphaFold Protein Structure Database [alphafold.ebi.ac.uk]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. Highly accurate protein structure prediction with AlphaFold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DeepMind and EMBL release the most complete database of predicted 3D structures of human proteins | EMBL [embl.org]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Refinement of a radioreceptor binding assay for nicotinic acid adenine dinucleotide phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of [³²P]NAADP for the radioreceptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Native Co-immunoprecipitation Assay to Identify Interacting Partners of Chromatin-associated Proteins in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. assaygenie.com [assaygenie.com]
- 25. bitesizebio.com [bitesizebio.com]
- 26. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 27. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 28. Frontiers | NAADP: From Discovery to Mechanism [frontiersin.org]
- 29. NAADP: From Discovery to Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for Measuring Intracellular NAADP Concentrations
Introduction
Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent intracellular second messenger that mobilizes calcium (Ca²⁺) from acidic endo-lysosomal stores.[1][2] This Ca²⁺ release plays a critical role in a diverse range of cellular processes, from fertilization and T-cell activation to neurotransmission and cardiac function. Given its activity at nanomolar concentrations, the accurate measurement of intracellular NAADP levels is crucial for understanding its physiological and pathological roles.[3][4] This document provides detailed protocols for the quantification of intracellular NAADP, targeting researchers, scientists, and professionals in drug development. The primary methods covered include enzymatic cycling assays, radioreceptor binding assays, and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
NAADP Signaling Pathway
NAADP initiates cellular Ca²⁺ signals by binding to its receptors, primarily the two-pore channels (TPCs), which are located on the membranes of acidic organelles like lysosomes and endosomes.[1][2][4] This binding triggers the release of Ca²⁺ from these stores into the cytosol. This initial, localized Ca²⁺ release can then be amplified by other Ca²⁺-sensitive channels on the endoplasmic reticulum, such as ryanodine receptors (RyRs) and inositol 1,4,5-trisphosphate receptors (IP₃Rs), leading to a global cytoplasmic Ca²⁺ signal.[1] Recent studies have also identified HN1L/JPT2 as a high-affinity NAADP-binding protein that is essential for the modulation of these Ca²⁺ channels.[1][4]
General Experimental Workflow
The quantification of intracellular NAADP follows a general workflow regardless of the specific measurement technique. The critical initial steps involve rapid cell harvesting and efficient extraction to preserve the low-concentration analyte and prevent its degradation. Subsequent steps are method-dependent, leading to the final quantification.
Experimental Protocols
Protocol 1: Sample Preparation (Acid Extraction)
This protocol is a prerequisite for all quantification methods and is designed to lyse cells and precipitate proteins while preserving NAADP in the soluble fraction.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Perchloric Acid (PCA) or Trichloroacetic Acid (TCA)
-
Potassium Carbonate (K₂CO₃) for neutralization
-
Centrifuge capable of 14,000 x g at 4°C
-
Cell scraper
Procedure:
-
Cell Harvesting: After experimental treatment, immediately place the culture dish on ice. Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Extraction: Add a specific volume of cold 0.6 M PCA or 10% (w/v) TCA directly to the culture dish (e.g., 500 µL for a 10 cm dish). Scrape the cells quickly and transfer the cell lysate into a microcentrifuge tube.
-
Protein Precipitation: Vortex the lysate vigorously for 15 seconds and incubate on ice for 15-20 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the NAADP, and transfer it to a new pre-chilled tube.
-
Neutralization: To neutralize the acidic extract, add a calculated amount of K₂CO₃ solution (e.g., 2 M) dropwise while vortexing until the pH reaches 6.5-7.0. The formation of a precipitate (KClO₄) will occur.
-
Final Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitate.
-
Storage: The resulting supernatant is the neutralized cell extract. It can be used immediately or stored at -80°C for later analysis.
Protocol 2: Enzymatic Cycling Assay
This method offers high sensitivity and uses a series of enzymatic reactions to amplify the NAADP signal, which is then detected via spectrophotometry or fluorometry.[5][6][7]
Principle: NAADP is first converted to NADP. The NADP is then used in a cycling reaction involving glucose-6-phosphate dehydrogenase (G6PDH) and diaphorase.[6] For each molecule of NADP, many molecules of a fluorescent product (resorufin) are generated, amplifying the signal.[6]
Materials:
-
Neutralized cell extract (from Protocol 1)
-
ADP-ribosyl cyclase (ADPRC)
-
Reaction Buffer (e.g., 20 mM Sodium Acetate, pH 4.5)
-
Cycling Reagent Mix:
-
Tris-HCl buffer (pH 8.0)
-
Glucose-6-phosphate (G6P)
-
Resazurin
-
Diaphorase
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
-
96-well microplate (black, for fluorescence)
-
Fluorescence plate reader (Excitation: 544 nm, Emission: 590 nm)
Procedure:
-
NAADP to NADP Conversion:
-
In a microcentrifuge tube, mix 50 µL of the neutralized cell extract with ADPRC in the reaction buffer. For a negative control, prepare a parallel sample without ADPRC to account for any contaminating NADP.
-
Incubate at room temperature for 30 minutes.
-
-
Cycling Reaction:
-
Add 100 µL of the Cycling Reagent Mix to each well of a 96-well plate.
-
Add 20 µL of the reaction mixture (with and without ADPRC) to the corresponding wells.
-
Take an initial fluorescence reading (T₀).
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Take a final fluorescence reading (Tₑₙ𝒹).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF = Fₑₙ𝒹 - F₀) for each sample.
-
Subtract the ΔF of the no-ADPRC control from the ΔF of the sample to get the specific signal from NAADP.
-
Quantify the NAADP concentration by comparing the specific signal to a standard curve generated with known concentrations of NAADP.
-
Protocol 3: Radioreceptor Binding Assay
This is a highly sensitive and direct competition assay.[8] Endogenous NAADP in the sample competes with a fixed amount of radiolabeled [³²P]NAADP for binding to NAADP receptors in a sea urchin egg homogenate preparation.[8][9]
Materials:
-
Neutralized cell extract (from Protocol 1)
-
[³²P]NAADP (radiolabeled tracer)
-
Sea urchin egg homogenate (source of NAADP receptors)
-
Binding Buffer (e.g., 250 mM KCl, 250 mM K-gluconate, 20 mM HEPES, pH 7.2)
-
Glass fiber filters
-
Vacuum filtration apparatus (cell harvester)
-
Scintillation fluid and scintillation counter
Procedure:
-
Assay Setup: In test tubes, add in the following order:
-
Binding Buffer
-
Known amounts of unlabeled NAADP for the standard curve or the neutralized cell extract for unknown samples.
-
Sea urchin egg homogenate.
-
-
Pre-incubation: Incubate the mixture for 10 minutes at room temperature to allow unlabeled NAADP to bind to the receptors.
-
Tracer Addition: Add a fixed amount of [³²P]NAADP to each tube and vortex gently.
-
Binding Incubation: Incubate for an additional 10 minutes at room temperature.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus. This separates the receptor-bound [³²P]NAADP (retained on the filter) from the free [³²P]NAADP.
-
Washing: Wash the filters quickly with ice-cold wash buffer to remove non-specifically bound tracer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity on the filter is inversely proportional to the concentration of NAADP in the sample. A standard curve is generated by plotting the bound radioactivity against the concentration of unlabeled NAADP. The concentration of NAADP in the cell extracts is determined by interpolation from this curve.
Protocol 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest specificity and selectivity for quantifying NAADP and can simultaneously measure other related metabolites.[10][11]
Materials:
-
Neutralized cell extract (from Protocol 1)
-
LC-MS/MS system (e.g., equipped with HILIC or ion-pair chromatography)
-
NAADP analytical standard
-
Stable isotope-labeled internal standard (if available)
-
High-purity solvents (e.g., acetonitrile, water with ammonium acetate)
Procedure:
-
Sample Preparation:
-
Thaw the neutralized cell extract on ice.
-
If an internal standard is used, spike it into the sample.
-
Centrifuge the sample (14,000 x g, 10 min, 4°C) to remove any fine particulates before injection.
-
-
Chromatographic Separation:
-
Inject the sample onto an appropriate HPLC column (e.g., a zwitterionic HILIC column can be effective for separating polar nucleotides).[12]
-
Use a gradient of solvents to separate NAADP from other cellular components.
-
-
Mass Spectrometry Detection:
-
The eluent from the HPLC is directed into the mass spectrometer's ion source (e.g., heated electrospray ionization, HESI).
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for NAADP are monitored for highly selective detection and quantification.
-
-
Data Analysis:
-
The peak area of the NAADP-specific transition is integrated.
-
A standard curve is constructed by analyzing known concentrations of the NAADP analytical standard.
-
The concentration of NAADP in the sample is calculated by comparing its peak area (normalized to the internal standard, if used) to the standard curve.
-
Quantitative Data Summary
Intracellular NAADP concentrations are maintained at very low basal levels, typically in the low nanomolar range, and can increase upon cellular stimulation.
| Cell Type | Basal NAADP Concentration | Stimulated NAADP Concentration | Stimulus | Reference |
| Jurkat T-cells | ~10 nM | > 25 nM | OKT3 (anti-CD3 antibody) | [6] |
| Human Red Blood Cells | ~1.6 pmol / 10⁹ cells | Not Reported | - | [13] |
| Rat Hepatocytes | ~2.5 pmol / 10⁶ cells | Not Reported | - | [13] |
| MIN6 Pancreatic β-cells | Not Reported | Increase observed | Glucose | [3] |
Note: Direct comparison of absolute values across studies can be challenging due to differences in extraction efficiency, quantification methods, and units of measurement.
Conclusion
The choice of method for measuring intracellular NAADP depends on the specific requirements of the study, including sensitivity, specificity, throughput, and equipment availability. Enzymatic cycling assays provide a sensitive and high-throughput option suitable for many laboratories.[5][7] Radioreceptor assays offer exceptional sensitivity, ideal for detecting minute quantities of NAADP.[8] LC-MS/MS stands as the gold standard for specificity and accuracy, allowing for the simultaneous measurement of multiple metabolites, though it requires specialized instrumentation.[11][12] Careful sample preparation is paramount for all methods to ensure the stability and accurate quantification of this low-abundance signaling molecule.
References
- 1. Frontiers | NAADP: From Discovery to Mechanism [frontiersin.org]
- 2. Frontiers | Nicotinic Acid Adenine Dinucleotide Phosphate Induces Intracellular Ca2+ Signalling and Stimulates Proliferation in Human Cardiac Mesenchymal Stromal Cells [frontiersin.org]
- 3. NAADP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An enzymatic cycling assay for nicotinic acid adenine dinucleotide phosphate using NAD synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. Refinement of a radioreceptor binding assay for nicotinic acid adenine dinucleotide phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of [³²P]NAADP for the radioreceptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantifying the cellular NAD+ metabolome using a tandem liquid chromatography mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zic-HILIC MS/MS Method for NADomics Provides Novel Insights into Redox Homeostasis in Escherichia coli BL21 Under Microaerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Cellular Loading of NAADP using NAADP-AM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) is a potent second messenger that mobilizes intracellular calcium (Ca²⁺) from acidic organelles, such as lysosomes.[1][2] Its direct introduction into cells is challenging due to its negative charge.[3][4] NAADP-AM, a cell-permeant acetoxymethyl ester derivative of NAADP, overcomes this limitation.[2] Once inside the cell, cytosolic esterases cleave the AM esters, releasing active NAADP and allowing for the study of NAADP-mediated Ca²⁺ signaling in a population of cells without invasive techniques like microinjection or electroporation.[2] These notes provide detailed protocols and background information for the effective use of NAADP-AM in cellular studies.
Mechanism of Action
NAADP-AM is a lipophilic compound that can passively diffuse across the plasma membrane into the cytosol.[2] Intracellular esterases then hydrolyze the acetoxymethyl ester groups, liberating the active, membrane-impermeant NAADP molecule.[2] The released NAADP subsequently binds to its receptors, primarily the two-pore channels (TPCs) located on the membranes of acidic Ca²⁺ stores like lysosomes, triggering the release of Ca²⁺ into the cytosol.[1][5] This initial Ca²⁺ release can then be amplified by other mechanisms, such as Ca²⁺-induced Ca²⁺ release (CICR) from the endoplasmic reticulum (ER) via ryanodine receptors (RyRs) or IP₃ receptors (IP₃Rs).[5][6]
Signaling Pathway
The following diagram illustrates the generally accepted signaling pathway initiated by NAADP-AM.
Caption: NAADP-AM signaling pathway.
Experimental Protocols
Materials
-
NAADP-AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (optional, for aiding solubilization)
-
Physiological buffer appropriate for your cell type (e.g., Hanks' Balanced Salt Solution (HBSS) or Tyrode's buffer)
-
Cultured cells
-
Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Fluorescence microscope or plate reader capable of measuring intracellular Ca²⁺
Stock Solution Preparation
Caution: NAADP-AM is reported to be unstable, with a shelf life of a month or two even when stored at -80°C.[7] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Warm the vial of NAADP-AM to room temperature before opening.
-
Prepare a stock solution of NAADP-AM in anhydrous DMSO. A common stock concentration is 1-10 mM. For example, to prepare a 1 mM stock solution from 50 µg of NAADP-AM (MW: ~1033 g/mol ), dissolve it in approximately 48.4 µL of DMSO.[4]
-
To aid in solubilization, a stock solution of 20% (w/v) Pluronic F-127 in DMSO can be prepared and mixed with the NAADP-AM stock.[7]
-
Aliquot the stock solution into small, single-use volumes and store at -80°C, protected from light.[7]
Cell Loading Protocol
The optimal concentration of NAADP-AM and incubation time can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response and time-course experiment to determine the optimal parameters for your specific system.
-
Cell Preparation: Plate cells on a suitable culture vessel for fluorescence imaging (e.g., glass-bottom dishes or black-walled, clear-bottom 96-well plates). Allow cells to adhere and reach the desired confluency.
-
Calcium Indicator Loading: Load the cells with a suitable fluorescent Ca²⁺ indicator according to the manufacturer's instructions. For example, incubate cells with Fluo-4 AM (e.g., 1-5 µM) in physiological buffer for 30-60 minutes at room temperature or 37°C.
-
Washing: Gently wash the cells 2-3 times with the physiological buffer to remove excess dye.
-
NAADP-AM Incubation:
-
Prepare the desired working concentration of NAADP-AM by diluting the stock solution in the physiological buffer. It is crucial to vortex the solution well.
-
Working concentrations can range from the low nanomolar to the micromolar range. A typical starting range is 100 nM to 10 µM.[5][8]
-
Replace the buffer in the wells with the NAADP-AM containing solution.
-
Incubate the cells for a period ranging from a few minutes to over an hour. The time required for de-esterification and subsequent Ca²⁺ release can vary significantly between cell types.[7]
-
-
Measurement of Intracellular Calcium:
-
Measure the fluorescence intensity of the Ca²⁺ indicator before and after the addition of NAADP-AM using a fluorescence microscope or plate reader.
-
Acquire a baseline fluorescence reading for a few minutes before adding NAADP-AM.
-
Continuously record the fluorescence signal after the addition of NAADP-AM to monitor the change in intracellular Ca²⁺ concentration.
-
Experimental Workflow
The following diagram outlines the general workflow for a typical NAADP-AM cell loading experiment.
Caption: General experimental workflow.
Data Presentation
The following tables summarize typical experimental parameters and expected outcomes from the literature.
Table 1: Recommended NAADP-AM Concentrations and Incubation Times for Various Cell Types
| Cell Type | NAADP-AM Concentration | Incubation Time | Observed Effect | Reference |
| Jurkat T cells | 100 nM | Seconds to minutes | Induction of Ca²⁺ microdomains and global Ca²⁺ signals | [8] |
| Human Cardiac Mesenchymal Stromal Cells | 1 µM | Not specified | Transient increase in intracellular Ca²⁺ | [5] |
| Memory CD4+ T Cells | 0.5 - 2 nM | ~1 minute | Generation of Ca²⁺ flux | [3] |
| Rat Uterine Smooth Muscle Cells | 400 nM | 15 minutes (pre-incubation with antagonist) | Inhibition of NAADP-mediated Ca²⁺ surge by Ned-19 | [3] |
Table 2: Effects of Pharmacological Agents on NAADP-AM Induced Calcium Signals
| Agent | Target | Effect on NAADP-AM Response | Reference |
| Bafilomycin A1 | V-ATPase inhibitor (depletes acidic stores) | Abolishes or reduces Ca²⁺ signal | [5] |
| GPN (Gly-Phe β-naphthylamide) | Induces osmotic lysis of lysosomes | Abolishes or reduces Ca²⁺ signal | [5] |
| Ned-19 | NAADP antagonist | Inhibits Ca²⁺ signal | [3] |
| Thapsigargin/CPA | SERCA inhibitors (deplete ER Ca²⁺ stores) | Can inhibit the amplified or sustained phase of the Ca²⁺ signal | [5][9] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No Ca²⁺ response | Degraded NAADP-AM stock. | Prepare a fresh stock solution. Aliquot and store properly at -80°C.[7] |
| Inefficient de-esterification in the specific cell type. | Increase incubation time. Ensure cells are healthy and metabolically active. | |
| NAADP-AM concentration is too high, causing receptor desensitization. | Perform a dose-response curve, including lower concentrations. A bell-shaped dose-response is characteristic for NAADP.[10] | |
| Cell type does not express functional NAADP receptors (TPCs). | Verify the expression of TPCs in your cell line. | |
| High background fluorescence | Incomplete removal of Ca²⁺ indicator dye. | Increase the number of washing steps after dye loading. |
| Cell death or membrane damage. | Handle cells gently and ensure the health of the cell culture. Reduce the concentration of NAADP-AM or DMSO. | |
| Variable results between experiments | Inconsistent NAADP-AM stock solution. | Ensure complete solubilization of NAADP-AM in DMSO. Vortex thoroughly before each use. |
| Differences in cell density or health. | Standardize cell plating density and ensure consistent culture conditions. |
Conclusion
NAADP-AM is a valuable tool for investigating NAADP-mediated Ca²⁺ signaling in a variety of cell types. Careful consideration of its stability, appropriate concentration range, and cell-type-specific kinetics are crucial for obtaining reliable and reproducible results. By following the detailed protocols and troubleshooting guidelines provided, researchers can effectively utilize NAADP-AM to explore the intricate roles of NAADP in cellular physiology and disease.
References
- 1. Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) and Cyclic ADP-Ribose (cADPR) Mediate Ca2+ Signaling in Cardiac Hypertrophy Induced by β-Adrenergic Stimulation | PLOS One [journals.plos.org]
- 2. NAADP-AM, a New Player in Calcium Signaling Pathways | AAT Bioquest [aatbio.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. NAADP-AM | AAT Bioquest [aatbio.com]
- 5. Nicotinic Acid Adenine Dinucleotide Phosphate Induces Intracellular Ca2+ Signalling and Stimulates Proliferation in Human Cardiac Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MASTER-NAADP: a membrane permeable precursor of the Ca2+ mobilizing second messenger NAADP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NAADP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photolysis of Caged NAADP
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the photolysis of caged nicotinic acid adenine dinucleotide phosphate (NAADP), a powerful technique for studying intracellular calcium (Ca²⁺) signaling. Caged NAADP is a photoactivatable and biologically inert form of NAADP that, upon exposure to ultraviolet (UV) light, rapidly releases active NAADP, allowing for precise temporal and spatial control over its signaling effects.
Introduction
NAADP is the most potent endogenous Ca²⁺ mobilizing second messenger known, acting at nanomolar concentrations to release Ca²⁺ from acidic intracellular stores like lysosomes and endosomes.[1][2] Studying its rapid and localized signaling has been challenging. The use of caged NAADP overcomes many of these challenges by allowing researchers to introduce an inactive precursor into a cell or cellular preparation and then initiate the signaling cascade with a flash of UV light.[3][4] This method is invaluable for unambiguously demonstrating the role of NAADP in Ca²⁺ mobilization in living cells.[4]
Principle of Caged NAADP Photolysis
The technique relies on a photolabile "caging" group, typically an o-nitrobenzyl derivative, attached to the NAADP molecule, rendering it biologically inactive.[3][5] When irradiated with UV light of a specific wavelength, the bond between the caging group and NAADP is cleaved, a process known as photolysis.[3] This uncaging event releases free, active NAADP, a proton, and a nitroso byproduct.[3] The liberated NAADP is then free to bind to its receptors and initiate Ca²⁺ release.
NAADP Signaling Pathway
NAADP initiates Ca²⁺ release from acidic organelles, such as endo-lysosomes.[1][6] This initial Ca²⁺ signal can then be amplified by Ca²⁺-induced Ca²⁺ release (CICR) from the endoplasmic reticulum (ER) or sarcoplasmic reticulum (SR) through ryanodine receptors (RyRs) or inositol 1,4,5-trisphosphate (IP₃) receptors.[2][7] Recent evidence suggests that two-pore channels (TPCs) located on the membrane of these acidic stores are the primary receptors for NAADP.[1][6][8]
Figure 1: NAADP signaling pathway initiating Ca²⁺ release from acidic stores.
Experimental Data Summary
The following table summarizes key quantitative parameters reported in the literature for caged NAADP photolysis experiments.
| Parameter | Value | Cell Type / System | Reference |
| Caged NAADP Concentration | 10 µM (in pipette) | HEK293 cells | [9] |
| 202-341 nM (intracellular) | Sea urchin eggs | [10] | |
| up to 1 µM (inactive) | Sea urchin egg microsomes | [4] | |
| Active NAADP Concentration | Nanomolar range | Sea urchin egg microsomes | [4] |
| Photolysis Wavelength | 347 nm | Frequency-doubled ruby laser | [3] |
| 350 nm | Spectrofluorimeter | [10] | |
| 300-400 nm range | General for caged compounds | [3] | |
| 405 nm | Laser photolysis | [11] | |
| Light Source | Xenon flash lamp | General | [3] |
| Laser (e.g., ruby, nitrogen) | General | [3] | |
| Spectrofluorimeter arc lamp | Sea urchin egg homogenates | [4][10] | |
| Photolysis Efficiency | ~1% (450 nM caged NAADP yields ~4-5 nM active NAADP) | Spectrofluorimeter on egg homogenates | [10] |
| Ca²⁺ Indicator | Fluo-3 | HEK293 cells, Sea urchin eggs | [9][10] |
| BCECF (for pH changes) | General calibration | [3] |
Experimental Protocol
This protocol outlines the general steps for uncaging NAADP in single cells using microinjection or whole-cell patch-clamp and monitoring the subsequent Ca²⁺ response.
Materials and Reagents
-
Caged NAADP: As caged NAADP is not always commercially available, in-house synthesis may be required.[5][12][13]
-
Intracellular Buffer Solution: e.g., 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, pH 7.2 with KOH.[9]
-
Extracellular/Bath Solution: e.g., Physiological Salt Solution (PSS): 130 mM NaCl, 5.2 mM KCl, 1 mM MgCl₂, 1.7 mM CaCl₂, 10 mM glucose, 10 mM HEPES, pH 7.4 with NaOH.[9]
-
Ca²⁺ Indicator Dye: e.g., Fluo-3 pentapotassium salt (0.1 mM).[9]
-
Control Reagents:
-
Cells: Cultured cells (e.g., HEK293) grown on poly-D-lysine coated dishes suitable for microscopy.[9]
Equipment
-
Microscope: Inverted epifluorescence microscope.
-
Light Source for Photolysis: An intense UV light source such as a xenon arc lamp or a laser capable of delivering light in the 340-405 nm range.[3][11]
-
Light Source for Fluorescence Excitation: Standard excitation source for the chosen Ca²⁺ indicator (e.g., 490 nm for Fluo-3).[9]
-
Detection System: Photomultiplier tube or a sensitive camera (e.g., CCD, sCMOS).
-
Delivery System: Microinjection apparatus or a patch-clamp rig.[14]
Experimental Workflow Diagram
References
- 1. Frontiers | NAADP: From Discovery to Mechanism [frontiersin.org]
- 2. Integration of nicotinic acid adenine dinucleotide phosphate (NAADP)‐dependent calcium signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. personal.utdallas.edu [personal.utdallas.edu]
- 4. Caged nicotinic acid adenine dinucleotide phosphate. Synthesis and use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Activates Global and Heterogeneous Local Ca2+ Signals from NAADP- and Ryanodine Receptor-gated Ca2+ Stores in Pulmonary Arterial Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NAADP-AM, a New Player in Calcium Signaling Pathways | AAT Bioquest [aatbio.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. NAADP mobilizes calcium from acidic organelles through two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Laser photolysis of caged compounds at 405 nm: photochemical advantages, localisation, phototoxicity and methods for calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of caged NAADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of caged NAADP. — Oxford Neuroscience [neuroscience.ox.ac.uk]
- 14. m.youtube.com [m.youtube.com]
Quantifying NAADP Levels Using Mass Spectrometry: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent intracellular second messenger that mobilizes calcium (Ca²⁺) from acidic organelles, such as lysosomes, playing a crucial role in a variety of cellular signaling pathways.[1][2][3] Its involvement in processes ranging from fertilization and proliferation to neurotransmission and cardiac function has made it a key target for research and drug development. Accurate quantification of NAADP levels is essential for understanding its physiological and pathological roles. This document provides detailed application notes and protocols for the quantification of NAADP using liquid chromatography-mass spectrometry (LC-MS), a highly sensitive and specific analytical technique.[4]
NAADP Signaling Pathway
NAADP-mediated Ca²⁺ signaling is a complex process involving several key components. Upon cellular stimulation, NAADP is synthesized and binds to its receptor, which is thought to be a complex that includes two-pore channels (TPCs) located on the membrane of acidic Ca²⁺ stores.[1][2] This binding triggers the release of Ca²⁺ from these stores into the cytosol. This initial Ca²⁺ signal can then be amplified by other Ca²⁺ release mechanisms, such as Ca²⁺-induced Ca²⁺ release from the endoplasmic reticulum via ryanodine receptors (RyRs).[1][5]
Caption: NAADP Signaling Pathway.
Experimental Workflow for NAADP Quantification
The quantification of NAADP by LC-MS involves several critical steps, from sample preparation to data analysis. A general workflow is outlined below.
Caption: Experimental Workflow for NAADP Quantification.
Detailed Experimental Protocols
Sample Preparation and Metabolite Extraction
Accurate quantification of NAADP requires rapid quenching of metabolic activity and efficient extraction from biological samples.
Materials:
-
Biological sample (cultured cells or tissues)
-
Cold phosphate-buffered saline (PBS)
-
Extraction solvent: 40:40:20 (v/v/v) acetonitrile:methanol:water with 0.1 M formic acid, pre-chilled to -80°C[6]
-
Internal standard (e.g., ¹³C-labeled NAADP or a structurally similar molecule)
-
Centrifuge capable of 4°C and >15,000 x g
Protocol for Cultured Cells:
-
Aspirate culture medium and wash cells twice with ice-cold PBS.
-
Immediately add the pre-chilled extraction solvent containing the internal standard to the culture dish. The volume should be sufficient to cover the cell monolayer.
-
Scrape the cells from the dish in the extraction solvent and transfer the lysate to a microcentrifuge tube.
-
Vortex the tube for 10 seconds and incubate on dry ice for 20 minutes to ensure complete cell lysis and protein precipitation.[6]
-
Centrifuge the lysate at ≥15,000 x g for 15 minutes at 4°C.[6]
-
Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.
-
Evaporate the supernatant to dryness using a vacuum centrifuge.
-
Store the dried extract at -80°C until LC-MS analysis.
Protocol for Tissues:
-
Excise the tissue of interest and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue in the pre-chilled extraction solvent containing the internal standard using a bead beater or other appropriate homogenizer.
-
Follow steps 4-8 from the cultured cell protocol.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Due to the polar nature of NAADP, hydrophilic interaction liquid chromatography (HILIC) is the preferred method for separation prior to mass spectrometric detection.[4][7]
Instrumentation and Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)[7]
-
HILIC column (e.g., a zwitterionic or amino-based column)[4][8]
-
Mobile Phase A: Water with 15 mM ammonium acetate, pH 9.7[8]
-
Mobile Phase B: Acetonitrile
-
Reconstitution solvent: 60% (v/v) acetonitrile in water[6]
LC-MS Protocol:
-
Reconstitute the dried sample extracts in the reconstitution solvent just before analysis.[6]
-
Inject the reconstituted sample onto the HILIC column.
-
Perform chromatographic separation using a gradient of Mobile Phase A and B. A typical gradient might start at a high percentage of organic solvent (e.g., 95% B) and gradually increase the aqueous component (A) to elute polar analytes like NAADP.
-
The mass spectrometer should be operated in negative ion mode using electrospray ionization (ESI).[7]
-
Detect NAADP and the internal standard using Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions, as well as collision energies, should be optimized for the instrument being used.
Quantitative Data Summary
The following table summarizes typical mass spectrometry parameters for the analysis of NAADP and related metabolites. Note that optimal parameters may vary depending on the specific instrument and experimental conditions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| NAADP | 742.1 | 408.0 | -55 | Negative |
| NADP⁺ | 742.1 | 662.1 | -30 | Negative |
| cADPR | 540.1 | 426.1 | -25 | Negative |
| NAD⁺ | 662.1 | 540.1 | -20 | Negative |
This data is compiled from typical values found in the literature and should be optimized for your specific instrumentation.[9]
The intracellular concentrations of NAADP are generally low, often in the nanomolar range, and can vary significantly depending on the cell type and stimulation conditions.
| Biological Sample | NAADP Concentration Range | Reference |
| Pancreatic β-cells (unstimulated) | ~10-20 nM | [10] |
| Pancreatic β-cells (glucose-stimulated) | >100 nM | [10] |
| Human T-cells | Low nanomolar range | [11] |
Conclusion
The quantification of NAADP by LC-MS/MS is a powerful tool for elucidating its role in cellular signaling. The protocols outlined in this document provide a robust framework for the accurate and sensitive measurement of NAADP levels in various biological samples. Careful attention to sample preparation and the use of appropriate chromatographic and mass spectrometric conditions are critical for obtaining reliable quantitative data. This information is invaluable for researchers and professionals in the fields of cell biology, pharmacology, and drug development who are investigating the intricate roles of this important second messenger.
References
- 1. Frontiers | NAADP: From Discovery to Mechanism [frontiersin.org]
- 2. NAADP-binding proteins find their identity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic acid adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. NAADP: From Discovery to Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zic-HILIC MS/MS Method for NADomics Provides Novel Insights into Redox Homeostasis in Escherichia coli BL21 Under Microaerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NAADP-AM, a New Player in Calcium Signaling Pathways | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
Illuminating a Key Cellular Messenger: Fluorescent Sensors for NAADP
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent intracellular second messenger that plays a crucial role in calcium (Ca²⁺) signaling. It mobilizes Ca²⁺ from acidic intracellular stores, such as lysosomes, thereby regulating a diverse array of cellular processes. The study of NAADP signaling has been significantly advanced by the development of fluorescent sensors, which allow for the direct visualization and quantification of this elusive molecule and its downstream effects. This document provides detailed application notes and protocols for the use of fluorescent sensors in NAADP research, aimed at facilitating their application in academic and industrial research settings.
Quantitative Data of Fluorescent NAADP Sensors
The selection of an appropriate fluorescent sensor is critical for the success of any experiment. The following table summarizes the key quantitative properties of commonly used fluorescent NAADP analogs.
| Fluorescent Sensor | Excitation Maxima (nm) | Emission Maximum (nm) | Fluorescence Enhancement | Biological Activity (EC₅₀ for Ca²⁺ release) | Antagonist Activity (IC₅₀) | Reference(s) |
| ε-NAADP (etheno-NAADP) | 275, 300 | 410 | 3-4 fold in organic solvent vs. aqueous buffer | ~5 µM | 60-80 nM (sub-threshold) | [1] |
| ε-aza-NAADP | 280, 360 | 470 | 3-4 fold in organic solvent vs. aqueous buffer | ~2.5 µM | 60-80 nM (sub-threshold) | [1] |
| Ned-19 (fluorescent antagonist) | 351, 365 | Not explicitly stated, compatible with UV Argon ion laser | Not applicable | Antagonist | Not explicitly stated |
NAADP Signaling Pathways
NAADP-mediated Ca²⁺ signaling is complex and can proceed through different pathways depending on the cell type and context. Two primary models have been proposed: the lysosomal-centric model and the endoplasmic reticulum (ER)-centric model. The "unifying hypothesis" suggests that NAADP binds to a specific receptor which then interacts with either Two-Pore Channels (TPCs) on acidic organelles or Ryanodine Receptors (RyRs) on the ER.[2][3][4]
NAADP Signaling Pathway Overview
Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis of ε-NAADP (etheno-NAADP)
This protocol describes the synthesis of a fluorescent NAADP analog, ε-NAADP, using a base-exchange reaction catalyzed by ADP-ribosyl cyclase.[1]
Materials:
-
Nicotinamide 1,N⁶-ethenoadenine dinucleotide phosphate (ε-NADP⁺)
-
Nicotinic acid
-
ADP-ribosyl cyclase from Aplysia californica
-
Sodium acetate buffer (pH 4.0)
-
HPLC system with a C18 reverse-phase column
-
Triethylammonium acetate (TEAA) buffer
-
Acetonitrile
-
Lyophilizer
Procedure:
-
Dissolve ε-NADP⁺ and a molar excess of nicotinic acid in sodium acetate buffer (pH 4.0).
-
Initiate the reaction by adding ADP-ribosyl cyclase.
-
Incubate the reaction mixture at 37°C for 16-24 hours.
-
Monitor the reaction progress by HPLC.
-
Terminate the reaction by boiling or acid precipitation.
-
Purify the ε-NAADP product using a C18 reverse-phase HPLC column with a gradient of acetonitrile in TEAA buffer.
-
Collect the fractions containing ε-NAADP and lyophilize to obtain a powder.
-
Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.
Protocol 2: Live-Cell Imaging of NAADP-induced Ca²⁺ Release
This protocol outlines the use of a fluorescent Ca²⁺ indicator to visualize changes in intracellular Ca²⁺ concentration following the introduction of a cell-permeant NAADP analog (NAADP-AM) or microinjection of NAADP.
Materials:
-
Adherent cells cultured on glass-bottom dishes
-
Fluo-4 AM or other suitable Ca²⁺ indicator
-
NAADP-AM or NAADP
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Confocal or widefield fluorescence microscope with appropriate filter sets
-
Microinjection apparatus (optional)
Procedure:
-
Cell Loading with Ca²⁺ Indicator:
-
Prepare a loading solution of Fluo-4 AM (1-5 µM) with Pluronic F-127 (0.02%) in HBSS.
-
Incubate cells with the loading solution at 37°C for 30-60 minutes.
-
Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
Stimulation with NAADP:
-
Using NAADP-AM: Prepare a stock solution of NAADP-AM in DMSO. Dilute to the final desired concentration in HBSS immediately before application to the cells.
-
Using Microinjection: Load a microinjection needle with a solution of NAADP in an appropriate intracellular buffer. Microinject the solution directly into the cytoplasm of the target cells.
-
-
Image Acquisition:
-
Mount the cell dish on the microscope stage.
-
Acquire a baseline fluorescence image before the addition of the NAADP analog.
-
Add the NAADP-AM solution or perform microinjection while continuously acquiring images.
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Measure the mean fluorescence intensity within each ROI for each time point.
-
Normalize the fluorescence intensity to the baseline (F/F₀) to represent the change in intracellular Ca²⁺ concentration.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying NAADP signaling using fluorescent sensors.
References
- 1. Photoaffinity Labeling of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Targets in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAADP Signaling: New Kids on the Block [mdpi.com]
- 3. Frontiers | NAADP: From Discovery to Mechanism [frontiersin.org]
- 4. Measuring NAADP-Evoked Ca2+ Release in Permeabilized T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying NAADP-Mediated Signaling Using Calcium Imaging Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing calcium imaging techniques for the investigation of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)-mediated signaling pathways. Detailed protocols and data interpretation strategies are included to facilitate the design and execution of robust experiments.
Introduction to NAADP-Mediated Calcium Signaling
Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent intracellular second messenger that mobilizes calcium (Ca²⁺) from acidic intracellular stores, such as lysosomes and endosomes.[1][2][3][4] This distinguishes it from other key Ca²⁺-mobilizing messengers like inositol 1,4,5-trisphosphate (IP₃) and cyclic ADP-ribose (cADPR), which primarily act on the endoplasmic reticulum (ER).[1][4] NAADP exerts its effects by gating two-pore channels (TPCs), a family of ion channels located on the membranes of these acidic organelles.[1][2][4][5]
The signaling cascade initiated by NAADP can manifest in several ways: as localized Ca²⁺ signals that regulate endolysosomal functions like trafficking and fusion; as a trigger for global Ca²⁺ waves by inducing Ca²⁺-induced Ca²⁺ release (CICR) from the ER at lysosome-ER junctions; or by modulating plasma membrane excitability.[1][6] This "trigger hypothesis" suggests that a small, localized release of Ca²⁺ by NAADP can be amplified by other Ca²⁺ release mechanisms, such as IP₃ receptors and ryanodine receptors (RyRs).[3][5] Given its role in a wide array of cellular processes, the NAADP signaling pathway is a key target for research and drug development in various physiological and pathological contexts.[2]
Core Concepts in NAADP Signaling
-
Potency: NAADP is the most potent of the known Ca²⁺ mobilizing messengers, often acting at low nanomolar concentrations.[1][5]
-
Unique Calcium Source: It mobilizes Ca²⁺ from acidic organelles, a novel paradigm in calcium signaling.[1][2][3][4]
-
Self-Inactivation: The NAADP-mediated Ca²⁺ release mechanism exhibits self-desensitization at high concentrations.[5][7]
-
Key Molecular Players: The primary targets of NAADP are the two-pore channels (TPCs) located on endolysosomal membranes.[2][4][5]
Calcium Imaging Techniques for NAADP Research
Calcium imaging is a powerful technique for visualizing the spatio-temporal dynamics of intracellular Ca²⁺.[8][9] Two main classes of indicators are used:
-
Chemical Indicators: These are small, fluorescent molecules that chelate Ca²⁺, leading to a change in their fluorescent properties. Fura-2 is a widely used ratiometric indicator. Upon binding Ca²⁺, its excitation maximum shifts from 380 nm to 340 nm, while its emission remains at ~505 nm. The ratio of fluorescence emission at these two excitation wavelengths provides a quantitative measure of intracellular Ca²⁺ concentration, which is less susceptible to artifacts like dye concentration or cell thickness.[10][11][12]
-
Genetically Encoded Calcium Indicators (GECIs): GECIs, such as the GCaMP series, are fluorescent proteins engineered to change their fluorescence intensity upon Ca²⁺ binding.[9][13] They can be targeted to specific subcellular compartments and are suitable for long-term studies and in vivo imaging.[9][14] GCaMP6, for instance, offers high sensitivity for detecting Ca²⁺ transients.[13]
Pharmacological Tools for Interrogating NAADP Signaling
A key aspect of studying NAADP-mediated signaling is the use of specific pharmacological agents to modulate the pathway.
| Compound | Mechanism of Action | Typical Working Concentration | Application | Reference |
| NAADP-AM | A cell-permeant analog of NAADP that is cleaved by intracellular esterases to release active NAADP. | 0.5 - 10 nM | To directly stimulate NAADP-mediated Ca²⁺ release in intact cells. | [15][16] |
| Ned-19 | A potent and selective antagonist of the NAADP receptor/TPCs. | 100 - 250 µM | To inhibit NAADP-mediated Ca²⁺ signals and assess the contribution of the NAADP pathway to a global Ca²⁺ response. | [6][15] |
| Bafilomycin A1 | An inhibitor of the vacuolar H⁺-ATPase, which disrupts the proton gradient of acidic organelles, leading to their de-acidification and subsequent depletion of Ca²⁺. | 1 µM | To confirm the involvement of acidic stores in the observed Ca²⁺ signal. | [17][18] |
| Thapsigargin | An inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, leading to the depletion of ER Ca²⁺ stores. | 1 - 10 µM | To differentiate between Ca²⁺ release from the ER and acidic stores, and to investigate the "trigger hypothesis". | [3][10] |
| GPN (Glycyl-L-phenylalanine 2-naphthylamide) | A substrate for the lysosomal enzyme Cathepsin C, which upon cleavage leads to osmotic lysis of lysosomes and the release of their contents, including Ca²⁺. | 200 µM | To specifically disrupt lysosomal Ca²⁺ stores. | [19] |
Experimental Design and Data Interpretation
A typical experiment to investigate NAADP-mediated Ca²⁺ signaling involves the following logical steps:
-
Establish a baseline: Record the resting Ca²⁺ levels in the cells of interest.
-
Stimulate the pathway: Introduce an agonist known to elicit a Ca²⁺ response.
-
Inhibit the NAADP pathway: Pre-incubate the cells with Ned-19 and then stimulate with the agonist. A reduction in the Ca²⁺ signal compared to the control suggests the involvement of NAADP.
-
Directly activate the pathway: Use NAADP-AM to directly trigger Ca²⁺ release. This response should be blocked by pre-incubation with Ned-19.[15]
-
Identify the Ca²⁺ source: To confirm the involvement of acidic stores, pre-treat cells with Bafilomycin A1 or GPN.[17][19] This should abolish or significantly reduce the NAADP-specific Ca²⁺ signal. To test the "trigger hypothesis", deplete ER stores with thapsigargin. If the initial phase of the NAADP-mediated signal persists while a secondary, larger wave is diminished, it supports the role of NAADP as a trigger for ER Ca²⁺ release.[7]
Visualizations
Caption: NAADP Signaling Pathway.
Caption: General Experimental Workflow for Calcium Imaging.
Caption: Logic Diagram for Pharmacological Dissection of NAADP Signaling.
Detailed Experimental Protocols
Protocol 1: Calcium Imaging with Fura-2 AM
This protocol is adapted for adherent cells (e.g., HEK293) and can be modified for other cell types.[20][21]
Materials:
-
Cells cultured on glass coverslips.
-
Fura-2 AM (acetoxymethyl ester) stock solution (e.g., 1 mM in anhydrous DMSO).
-
Pluronic F-127 (20% solution in DMSO).
-
Recording Buffer (e.g., HEPES-buffered saline: 10 mM HEPES, 150 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 10 mM Glucose, 2 mM CaCl₂, pH 7.4).[21]
-
Pharmacological agents (NAADP-AM, Ned-19, etc.) prepared in Recording Buffer.
-
Fluorescence imaging system equipped for ratiometric imaging with excitation at 340 nm and 380 nm, and emission at ~505 nm.
Procedure:
-
Cell Preparation:
-
Plate cells on poly-L-lysine coated glass coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.[20]
-
-
Fura-2 AM Loading:
-
Prepare a loading solution in Recording Buffer containing 1-5 µM Fura-2 AM and 0.02% Pluronic F-127. The final Fura-2 AM concentration may need optimization depending on the cell type.[20]
-
Aspirate the culture medium from the coverslips and wash twice with Recording Buffer.[20]
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark.[12][20][21]
-
-
Washing and De-esterification:
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.[21]
-
Continuously perfuse the cells with Recording Buffer.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm, collecting emission at ~505 nm. Set the acquisition interval between 1 and 10 seconds.[21]
-
To investigate NAADP signaling, introduce the desired pharmacological agents (e.g., Ned-19 for pre-incubation, followed by an agonist, or direct application of NAADP-AM) via the perfusion system.
-
Continue recording throughout the experiment.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
For each ROI, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.
-
Plot the F340/F380 ratio over time to visualize the changes in intracellular Ca²⁺ concentration.
-
(Optional) Calibrate the F340/F380 ratio to absolute Ca²⁺ concentrations using the Grynkiewicz equation, which requires determining R_min, R_max, and other calibration constants.[10][21]
-
Protocol 2: Calcium Imaging with GCaMP
This protocol describes a general approach for using genetically encoded calcium indicators.
Materials:
-
Cells cultured on glass coverslips.
-
GCaMP expression vector (e.g., AAV-syn-GCaMP6f).
-
Transfection reagent or viral transduction method.
-
Recording Buffer (as in Protocol 1).
-
Pharmacological agents.
-
Fluorescence microscope with appropriate filter sets for GCaMP (e.g., ~488 nm excitation, ~510 nm emission).
Procedure:
-
GCaMP Expression:
-
Cell Preparation for Imaging:
-
24-72 hours post-transfection/transduction, mount the coverslip with GCaMP-expressing cells in a perfusion chamber on the microscope stage.
-
-
Imaging:
-
Perfuse the cells with Recording Buffer.
-
Acquire baseline fluorescence images using the appropriate GCaMP excitation and emission wavelengths.
-
Introduce pharmacological agents as described in the Fura-2 protocol to investigate NAADP signaling.
-
Record the fluorescence intensity changes over time.
-
-
Data Analysis:
-
Select ROIs over GCaMP-expressing cells.
-
Quantify the change in fluorescence intensity relative to the baseline (ΔF/F₀), where ΔF = F - F₀ and F₀ is the baseline fluorescence.
-
Plot ΔF/F₀ over time to represent the neuronal or cellular activity.
-
These protocols provide a foundation for investigating the intricate role of NAADP in cellular calcium signaling. Careful optimization of dye/GECI concentrations, loading times, and pharmacological treatments will be crucial for obtaining high-quality, interpretable data.
References
- 1. physoc.org [physoc.org]
- 2. NAADP-Mediated Ca2+ Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.qu.edu.iq [repository.qu.edu.iq]
- 4. NAADP as an intracellular messenger regulating lysosomal calcium-release channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | NAADP: From Discovery to Mechanism [frontiersin.org]
- 6. NAADP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NAADP mobilizes calcium from acidic organelles through two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Calcium imaging - Wikipedia [en.wikipedia.org]
- 10. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. hellobio.com [hellobio.com]
- 13. Frontiers | Imaging and Analysis of Presynaptic Calcium Influx in Cultured Neurons Using synGCaMP6f [frontiersin.org]
- 14. Protocol for GCaMP expression and in vivo calcium imaging of medial prefrontal cortex neurons in freely behaving HIV-1 Tat transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Cell-permeant NAADP: a novel chemical tool enabling the study of Ca2+ signalling in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)-Mediated Calcium Signaling Is Active in Memory CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. brainvta.tech [brainvta.tech]
- 21. moodle2.units.it [moodle2.units.it]
Application Notes and Protocols for Identifying Novel NAADP Binding Partners
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent intracellular second messenger that mobilizes calcium (Ca²⁺) from acidic organelles, such as lysosomes and endosomes.[1] This Ca²⁺ release plays a crucial role in a variety of cellular processes, making the identification of NAADP binding partners a key area of research for understanding its signaling pathways and for developing novel therapeutics. These application notes provide an overview of established and emerging methods for identifying novel NAADP binding partners, complete with detailed experimental protocols and data presentation.
NAADP Signaling Pathways
NAADP-mediated Ca²⁺ signaling is a complex process that can involve multiple organelles and effector proteins. The precise mechanism can vary between cell types, but generally involves NAADP binding to a receptor protein, which in turn gates Ca²⁺ release channels on acidic stores. This initial Ca²⁺ release can then be amplified by other Ca²⁺-induced Ca²⁺ release (CICR) mechanisms from the endoplasmic reticulum (ER) via ryanodine receptors (RyRs) or inositol trisphosphate receptors (IP₃Rs).[2][3] Recently, several proteins have been identified as NAADP binding partners, including HN1L/JPT2 and Lsm12, which are thought to act as accessory proteins that confer NAADP sensitivity to two-pore channels (TPCs) located on endolysosomal membranes.[1][4][5][6][7][8][9] Another identified binding partner is the aspartate dehydrogenase domain-containing protein (ASPDH).[10]
Methods for Identifying Novel NAADP Binding Partners
Several biochemical and molecular techniques can be employed to identify and characterize novel NAADP binding partners. The choice of method depends on the specific research question, available resources, and the nature of the anticipated interaction.
Photoaffinity Labeling
Photoaffinity labeling is a powerful technique to covalently label binding partners in a complex biological sample.[11][12][13] It utilizes a photoreactive analog of NAADP, such as [³²P-5N₃]NAADP, which upon UV irradiation, forms a covalent bond with the binding protein.[5][14]
-
Preparation of [³²P-5N₃]NAADP: Synthesize the photoaffinity probe from [³²P]NAD using established methods.[14]
-
Sample Preparation: Prepare cell or tissue homogenates in an appropriate buffer (e.g., 250 mM potassium gluconate, 250 mM N-methylglucamine, 1 mM MgCl₂, 20 mM HEPES, pH 7.2).[11]
-
Incubation: Incubate the homogenates (e.g., 120 µg of protein) with 2–8 nM [³²P-5N₃]NAADP for 90 minutes at 4°C.[11] Include control samples with an excess of unlabeled NAADP to identify specific binding.
-
UV Photolysis: Irradiate the samples with UV light (e.g., for 2 minutes on ice) to induce covalent cross-linking.[14]
-
SDS-PAGE and Autoradiography: Separate the labeled proteins by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled protein bands.
-
Protein Identification: Excise the specific bands of interest and identify the protein using mass spectrometry.
Affinity Chromatography
Affinity chromatography is used to purify and enrich NAADP binding proteins from a complex mixture.[15][16][17] This method involves immobilizing NAADP or an analog onto a solid support matrix.
-
Matrix Preparation: Covalently couple NAADP to a chromatography resin (e.g., agarose beads).
-
Column Equilibration: Equilibrate the affinity column with a binding buffer (e.g., 10 mM HEPES, pH 7.0).[15]
-
Sample Loading: Load the cell lysate or partially purified protein fraction onto the column.
-
Washing: Wash the column extensively with the binding buffer to remove unbound proteins.
-
Elution: Elute the specifically bound proteins by either:
-
Competitive Elution: Using a buffer containing a high concentration of free NAADP.
-
Non-specific Elution: Using a high salt concentration or a change in pH.
-
-
Analysis: Analyze the eluted fractions by SDS-PAGE, followed by protein identification techniques like mass spectrometry.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time analysis of binding kinetics and affinity.[18][19][20][21] One interacting partner is immobilized on a sensor chip, and the other is flowed over the surface.
-
Chip Preparation: Immobilize a purified potential NAADP binding protein onto a sensor chip.
-
Binding Analysis: Inject different concentrations of NAADP over the chip surface and monitor the change in the refractive index, which is proportional to the amount of bound analyte.
-
Data Analysis: Calculate the association (kₐ), dissociation (kₔ), and equilibrium dissociation constant (K₋) from the sensorgrams.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.[10][22]
-
Sample Preparation: Place a purified potential NAADP binding protein in the sample cell and NAADP in the injection syringe.
-
Titration: Inject small aliquots of NAADP into the protein solution and measure the heat released or absorbed.
-
Data Analysis: Integrate the heat peaks and fit the data to a binding model to determine the binding affinity (K₋), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Yeast Two-Hybrid (Y2H) Screening
The Y2H system is a molecular genetic tool used to discover protein-protein interactions.[23][24][25][26][27] It can be adapted to identify proteins that interact with a known NAADP binding protein.
References
- 1. Frontiers | NAADP: From Discovery to Mechanism [frontiersin.org]
- 2. Integration of nicotinic acid adenine dinucleotide phosphate (NAADP)‐dependent calcium signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAADP-AM, a New Player in Calcium Signaling Pathways | AAT Bioquest [aatbio.com]
- 4. NAADP Signaling: New Kids on the Block - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NAADP-binding proteins find their identity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diversity of two-pore channels and the accessory NAADP receptors in intracellular Ca2+ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NAADP-binding proteins find their identity [escholarship.org]
- 9. NAADP Signaling: New Kids on the Block [mdpi.com]
- 10. Identification of ASPDH as a novel NAADP-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photoaffinity Labeling of High Affinity Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)-Binding Proteins in Sea Urchin Egg - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photoaffinity labeling of nicotinic acid adenine dinucleotide phosphate (NAADP) targets in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photoaffinity labeling of high affinity nicotinic acid adenine dinucleotide phosphate (NAADP)-binding proteins in sea urchin egg. — Department of Pharmacology [pharm.ox.ac.uk]
- 14. Photoaffinity Labeling of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Targets in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chromatographic enrichment of NAADP-binding proteins [bio-protocol.org]
- 16. med.upenn.edu [med.upenn.edu]
- 17. conductscience.com [conductscience.com]
- 18. Reprogramming cellular events by poly(ADP-ribose)-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bionavis.com [bionavis.com]
- 22. researchgate.net [researchgate.net]
- 23. Yeast two-hybrid screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 25. Mapping the Protein–Protein Interactome Networks Using Yeast Two-Hybrid Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 26. blog.addgene.org [blog.addgene.org]
- 27. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for Radiolabeled NAADP Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent intracellular second messenger that mobilizes calcium (Ca²⁺) from acidic organelles, such as lysosomes and endosomes. This distinct signaling pathway plays a crucial role in a multitude of cellular processes, making the NAADP receptor system a compelling target for drug discovery and therapeutic intervention. Radiolabeled NAADP, particularly [³²P]NAADP, is an indispensable tool for characterizing NAADP binding sites, determining receptor affinity and density, and screening for novel pharmacological modulators.
These application notes provide detailed protocols for conducting radiolabeled NAADP binding assays, including saturation and competitive binding experiments. Additionally, we present a summary of quantitative binding data from various biological systems and visualize the key experimental workflows and signaling pathways.
Data Presentation: Quantitative Analysis of [³²P]NAADP Binding
The following tables summarize key binding parameters for [³²P]NAADP obtained from saturation and competition binding assays in different biological preparations. These values are essential for comparative analysis and for the design of new experiments.
Table 1: Saturation Binding Parameters for [³²P]NAADP
Saturation binding assays are performed by incubating a fixed amount of receptor preparation with increasing concentrations of [³²P]NAADP to determine the equilibrium dissociation constant (Kd), a measure of binding affinity, and the maximum number of binding sites (Bmax), which reflects receptor density.
| Biological System | Receptor Source | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Sea Urchin (L. pictus) | Egg Homogenate | ~0.193 | Not Reported | [1] |
| Human Embryonic Kidney (HEK293) Cells | TPC2-overexpressing membranes | 5 (High Affinity) | >3-fold increase vs. WT | [2][3] |
| Human Embryonic Kidney (HEK293) Cells | TPC2-overexpressing membranes | 7000 (Low Affinity) | >3-fold increase vs. WT | [2][3] |
| Mouse | Liver Membranes | ~5 | Not Reported | [4] |
Table 2: Competition Binding Parameters for NAADP and its Analogs
Competition binding assays measure the ability of an unlabeled compound (competitor) to displace the binding of a fixed concentration of [³²P]NAADP. The half-maximal inhibitory concentration (IC₅₀) is determined, which can be used to calculate the inhibitory constant (Ki).
| Competitor | Biological System | IC₅₀ | Reference |
| NAADP | Sea Urchin Egg Homogenate | 0.22 - 0.42 nM | |
| 5N₃-NAADP | Sea Urchin Egg Homogenate | 0.22 ± 0.05 nM | [5] |
| NAADP | SKBR3 Cell Membranes | 22 ± 4 nM | |
| NAADP | HEK293 Cell Membranes | 52 ± 2 nM | |
| NADP | SKBR3 Cell Membranes | 818 ± 106 nM | |
| Ned-19 (Antagonist) | Sea Urchin Egg Homogenate | 4 µM | |
| Ned-20 | Sea Urchin Egg Homogenate | 1.2 µM |
Experimental Protocols
I. Preparation of Cell Membranes
This protocol describes the preparation of a crude membrane fraction from cultured cells or tissues suitable for NAADP binding assays.
Materials:
-
Lysis Buffer: 10 mM Tris-HCl (pH 7.4), 5 mM EDTA, with freshly added protease inhibitors.
-
Storage Buffer: 50 mM Tris-HCl (pH 7.4), 0.5 mM EDTA, 10 mM MgCl₂, 10% sucrose.
-
Cultured cells or tissue sample.
-
Dounce homogenizer or sonicator.
-
High-speed refrigerated centrifuge.
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 15-45 minutes.
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or sonication (two 10-second pulses) on ice.
-
Low-Speed Centrifugation: Centrifuge the homogenate at 300 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 43,000 x g for 20-30 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in Storage Buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
Storage: Aliquot the membrane suspension and store at -80°C until use.
II. [³²P]NAADP Saturation Binding Assay
This assay is designed to determine the Kd and Bmax of [³²P]NAADP for a given receptor preparation.
Materials:
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1 mM EDTA.
-
[³²P]NAADP stock solution.
-
Unlabeled NAADP (for determining non-specific binding).
-
Prepared cell membranes.
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Filtration apparatus.
-
Scintillation fluid and counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of [³²P]NAADP.
-
Total Binding: To each well, add 150 µL of the membrane preparation (e.g., 50-120 µg protein for tissue membranes), 50 µL of binding buffer, and 50 µL of [³²P]NAADP at varying concentrations (e.g., 0.1 - 20 nM).
-
Non-Specific Binding: In a parallel set of wells, add the same components as for total binding, but replace the 50 µL of binding buffer with 50 µL of a high concentration of unlabeled NAADP (e.g., 10 µM).
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Washing: Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioactivity Measurement: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each [³²P]NAADP concentration.
-
Plot specific binding versus the concentration of [³²P]NAADP.
-
Analyze the data using non-linear regression (one-site specific binding model) to determine the Kd and Bmax.
-
III. [³²P]NAADP Competitive Binding Assay
This assay is used to determine the affinity (Ki) of unlabeled compounds for the NAADP binding site.
Materials:
-
Same as for the saturation binding assay.
-
Unlabeled competitor compounds at various concentrations.
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the competitor.
-
Binding Reaction: To each well, add 150 µL of the membrane preparation, 50 µL of the competitor compound at varying concentrations, and 50 µL of [³²P]NAADP at a fixed concentration (typically at or below its Kd).
-
Controls: Include wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled NAADP).
-
Incubation, Filtration, and Counting: Follow steps 4-7 of the saturation binding assay protocol.
-
Data Analysis:
-
Plot the percentage of specific [³²P]NAADP binding against the log concentration of the competitor.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) where [L] is the concentration of [³²P]NAADP used and Kd is the dissociation constant of [³²P]NAADP determined from saturation binding experiments.
-
Visualizations
NAADP Signaling Pathways
NAADP-mediated Ca²⁺ signaling can occur through different, though potentially interconnected, pathways depending on the cell type. The two predominant models are the lysosomal pathway involving two-pore channels (TPCs) and the endoplasmic/sarcoplasmic reticulum (ER/SR) pathway involving ryanodine receptors (RyRs).
Caption: NAADP signaling pathways involving lysosomal TPCs and ER/SR RyRs.
Experimental Workflow for Radiolabeled NAADP Binding Assay
The following diagram outlines the general workflow for conducting a radioligand binding assay, from sample preparation to data analysis.
Caption: General workflow for radiolabeled NAADP binding assays.
Logical Relationship of Binding Assay Data Analysis
This diagram illustrates the relationship between the different types of binding assays and the parameters derived from them.
Caption: Logical flow of data analysis in NAADP binding assays.
References
- 1. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 2. NAADP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAADP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Photoaffinity Labeling of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Targets in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Use of Caged NAADP in Controlled Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of caged nicotinic acid adenine dinucleotide phosphate (NAADP) and its application in controlled experiments for studying calcium (Ca²⁺) signaling pathways. Caged NAADP is a crucial tool for researchers, as it is no longer commercially available and must be synthesized in-house.[1][2] This document offers detailed protocols for its preparation and subsequent use in cellular assays, enabling precise spatial and temporal control over NAADP-mediated signaling events.
Introduction to Caged NAADP
Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent intracellular second messenger that mobilizes Ca²⁺ from acidic organelles, such as lysosomes.[3][4] To study its rapid and localized effects, a "caged" version of NAADP is employed. Caged NAADP is a biologically inactive precursor that has been chemically modified with a photolabile protecting group.[5][6] Upon exposure to a brief pulse of ultraviolet (UV) light, this protecting group is cleaved, rapidly releasing active NAADP and initiating a Ca²⁺ signal.[6] This technique, known as flash photolysis, provides researchers with unparalleled control over the timing and location of NAADP release within a cell.[7]
Synthesis of Caged NAADP
The synthesis of caged NAADP is a multi-step process that involves the preparation of a reactive caging reagent, 1-(2-nitrophenyl)diazoethane, followed by its reaction with NAADP. The final product is then purified using high-performance liquid chromatography (HPLC).
Protocol 1: Synthesis of 1-(2-Nitrophenyl)diazoethane
This protocol is adapted from the synthesis of related diazo compounds and is a critical first step in preparing caged NAADP.
Materials:
-
2-Nitroacetophenone
-
Hydrazine monohydrate
-
Manganese dioxide (MnO₂)
-
Chloroform
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium sulfate (anhydrous)
-
Round-bottom flasks
-
Reflux condenser
-
Separatory funnel
-
Stir plate and stir bars
-
Rotary evaporator
Procedure:
-
Synthesis of 2-Nitroacetophenone Hydrazone:
-
Dissolve 2-nitroacetophenone in ethanol in a round-bottom flask.
-
Add hydrazine monohydrate and a catalytic amount of HCl.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Dissolve the residue in chloroform and wash with water in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the chloroform to yield the 2-nitroacetophenone hydrazone.
-
-
Oxidation to 1-(2-Nitrophenyl)diazoethane:
-
Dissolve the 2-nitroacetophenone hydrazone in chloroform.
-
Add activated manganese dioxide (MnO₂) in portions while stirring vigorously. The reaction is exothermic and should be monitored carefully.
-
Continue stirring at room temperature for 1-2 hours after the addition of MnO₂ is complete.
-
Filter the reaction mixture to remove the MnO₂.
-
The resulting chloroform solution contains the unstable 1-(2-nitrophenyl)diazoethane and should be used immediately in the next step. Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood.
-
Protocol 2: Caging of NAADP
Materials:
-
NAADP
-
1-(2-Nitrophenyl)diazoethane solution in chloroform (from Protocol 1)
-
Slightly acidic buffer (e.g., pH 4-5)
-
Reaction vial
Procedure:
-
Dissolve NAADP in the slightly acidic buffer in a reaction vial.
-
Add the freshly prepared 1-(2-nitrophenyl)diazoethane solution in chloroform to the NAADP solution.
-
Stir the biphasic mixture vigorously at room temperature for 1-2 hours.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, separate the aqueous layer containing the caged NAADP.
Protocol 3: Purification and Characterization of Caged NAADP
Materials:
-
Crude caged NAADP solution
-
Anion exchange HPLC column
-
HPLC system with UV detector
-
Mobile phase A: 20 mM ammonium bicarbonate, pH 7.5
-
Mobile phase B: 1 M ammonium bicarbonate, pH 7.5
-
Lyophilizer
-
NMR spectrometer
Procedure:
-
HPLC Purification:
-
Filter the aqueous solution of crude caged NAADP.
-
Inject the solution onto a semi-preparative anion exchange HPLC column.
-
Elute the caged NAADP using a linear gradient of mobile phase B into mobile phase A. A typical gradient might be 0-100% B over 30 minutes.
-
Monitor the elution profile at 260 nm. Caged NAADP will have a longer retention time than uncaged NAADP.
-
Collect the fractions corresponding to the caged NAADP peak.
-
Lyophilize the collected fractions to obtain the purified caged NAADP as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the caged NAADP using ³¹P NMR spectroscopy. The caging of the 2'-phosphate group of NAADP results in a characteristic shift in the NMR spectrum.[1]
-
The biological inactivity of the caged compound should be confirmed by applying it to cells without photolysis and observing the absence of a Ca²⁺ response.[1]
-
Quantitative Data
| Parameter | Typical Value/Range | Reference |
| Synthesis Yield | Not consistently reported, highly variable | - |
| Purity (Post-HPLC) | >95% | [1] |
| Quantum Yield (1-(2-nitrophenyl)ethyl caged phosphate) | 0.53 | [1][8] |
| Photolysis Wavelength | ~340-360 nm | [3] |
Experimental Protocols for Using Caged NAADP
The following protocols describe how to introduce caged NAADP into cells and then use flash photolysis to uncage it and study the resulting Ca²⁺ signal.
Protocol 4: Introduction of Caged NAADP into Cells
The most common methods for introducing the polar caged NAADP molecule into single cells are microinjection and via a patch pipette.
Materials:
-
Purified caged NAADP
-
Intracellular buffer solution
-
Microinjection system (e.g., Eppendorf FemtoJet) or patch-clamp rig
-
Micropipettes
-
Adherent cells cultured on coverslips
Procedure (Microinjection):
-
Prepare a stock solution of caged NAADP in the desired intracellular buffer at a concentration of 1-10 mM.
-
Back-fill a micropipette with the caged NAADP solution.
-
Mount the micropipette on the microinjection system.
-
Under microscopic guidance, bring the micropipette into contact with the cell membrane and inject a small volume into the cytoplasm. The final intracellular concentration is typically in the low micromolar range.
-
Allow the cell to recover for at least 10-15 minutes before proceeding with the experiment.
Protocol 5: Flash Photolysis and Calcium Imaging
Materials:
-
Cells loaded with caged NAADP and a Ca²⁺ indicator dye (e.g., Fluo-4 AM)
-
Inverted microscope equipped for fluorescence imaging
-
UV flash lamp system (e.g., Xenon arc lamp) with appropriate filters
-
Digital camera and imaging software
Procedure:
-
Place the coverslip with the loaded cells onto the microscope stage.
-
Identify a target cell for photolysis.
-
Acquire a baseline fluorescence signal from the Ca²⁺ indicator dye.
-
Deliver a brief (e.g., 10-500 ms) pulse of UV light to the cell or a specific region of the cell. The duration and intensity of the flash will determine the amount of NAADP released.
-
Immediately following the flash, acquire a time-lapse series of fluorescence images to monitor the change in intracellular Ca²⁺ concentration.
-
Analyze the fluorescence intensity changes over time to characterize the NAADP-induced Ca²⁺ signal. A biphasic response, with an initial slow rise followed by a larger, rapid increase, is often observed.[6]
Signaling Pathways and Experimental Workflows
NAADP Signaling Pathway
NAADP triggers the release of Ca²⁺ from acidic intracellular stores, primarily lysosomes. This initial Ca²⁺ release can then be amplified by Ca²⁺-induced Ca²⁺ release (CICR) from the endoplasmic reticulum (ER) via inositol trisphosphate receptors (IP₃Rs) and ryanodine receptors (RyRs).
Caption: NAADP signaling pathway.
Experimental Workflow for Caged NAADP Synthesis and Application
The following diagram illustrates the overall workflow from the synthesis of caged NAADP to its use in a cellular experiment.
Caption: Caged NAADP synthesis and experimental workflow.
By following these detailed protocols and understanding the underlying principles, researchers can effectively synthesize and utilize caged NAADP to investigate the intricate roles of this important second messenger in cellular signaling.
References
- 1. Photolysis quantum yield measurements in the near-UV; a critical analysis of 1-(2-nitrophenyl)ethyl photochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Introduction of caged peptide/protein into cells using microinjection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. personal.utdallas.edu [personal.utdallas.edu]
- 8. Photolysis quantum yield measurements in the near-UV; a critical analysis of 1-(2-nitrophenyl)ethyl photochemistry - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Enzymatic Cycling Assay for NAADP Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent second messenger that mobilizes intracellular calcium (Ca²⁺) from acidic organelles, such as lysosomes.[1][2] It plays a crucial role in a variety of cellular signaling pathways, making it a significant target for drug discovery in areas like cardiovascular disease, neurodegenerative disorders, and metabolic diseases.[2] Accurate quantification of intracellular NAADP levels is essential for understanding its physiological roles and for the development of novel therapeutics targeting NAADP signaling. This document provides a detailed protocol for a highly sensitive enzymatic cycling assay for the quantification of NAADP.
The assay is based on a series of enzymatic reactions that ultimately convert NAADP to a fluorescent or colorimetric signal. The principle involves the initial conversion of NAADP to NADP or NAD, which then enters an enzymatic cycle that results in the accumulation of a detectable product.[3][4] This cycling reaction provides substantial signal amplification, allowing for the detection of NAADP in the nanomolar range.[4][5]
NAADP Signaling Pathways
NAADP-mediated Ca²⁺ signaling is complex and involves multiple organelles and effector proteins. Two primary, non-mutually exclusive, hypotheses describe the mechanism of NAADP action:
-
Endo-lysosomal Pathway involving Two-Pore Channels (TPCs) : NAADP binds to and activates TPCs, which are ion channels located on the membrane of acidic endo-lysosomes.[1] This activation leads to the release of Ca²⁺ from these acidic stores.[1] The initial Ca²⁺ release can then be amplified by Ca²⁺-induced Ca²⁺ release from the endoplasmic reticulum (ER) via ryanodine receptors (RyRs) or IP₃ receptors.[2]
-
Endoplasmic Reticulum Pathway involving Ryanodine Receptors (RyRs) : Some studies suggest that NAADP can directly or indirectly activate RyRs on the ER, leading to Ca²⁺ release.[1][6] This may involve NAADP binding proteins, such as HN1L/JPT2, that modulate RyR activity.[7]
It is also proposed that NAADP acts as a trigger, initiating a localized Ca²⁺ signal that is then amplified by other Ca²⁺ release mechanisms to generate a global cellular Ca²⁺ signal.[1][6]
Caption: NAADP Signaling Pathways.
Principle of the Enzymatic Cycling Assay
The enzymatic cycling assay for NAADP quantification is a highly sensitive method that involves two main stages:
-
Conversion of NAADP to NADP : In the first step, NAADP is specifically converted to NADP. One common method utilizes ADP-ribosyl cyclase (ADPRC) from Aplysia californica at an acidic pH in the presence of nicotinamide.[3]
-
Enzymatic Cycling and Signal Amplification : The newly formed NADP enters a cycling reaction. In this cycle, glucose-6-phosphate dehydrogenase (G6PDH) reduces NADP to NADPH using glucose-6-phosphate (G6P) as a substrate. Subsequently, diaphorase oxidizes NADPH back to NADP, and in the process, reduces a probe molecule. A commonly used probe is the non-fluorescent resazurin, which is converted to the highly fluorescent resorufin.[3] Each molecule of NADP can go through many cycles, leading to a significant amplification of the signal.[3] The resulting fluorescence is directly proportional to the initial amount of NAADP in the sample.
References
- 1. Frontiers | NAADP: From Discovery to Mechanism [frontiersin.org]
- 2. NAADP-AM, a New Player in Calcium Signaling Pathways | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel cycling assay for nicotinic acid-adenine dinucleotide phosphate with nanomolar sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An enzymatic cycling assay for nicotinic acid adenine dinucleotide phosphate using NAD synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integration of nicotinic acid adenine dinucleotide phosphate (NAADP)‐dependent calcium signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Microinjection of NAADP into Single Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent intracellular second messenger that mobilizes calcium (Ca2+) from acidic organelles, such as lysosomes, playing a crucial role in a variety of cellular processes.[1][2][3] Microinjection is a powerful technique that allows the direct introduction of NAADP into the cytoplasm of single living cells, enabling precise investigation of its effects on intracellular Ca2+ signaling and other downstream cellular events.[4][5] This document provides detailed application notes and protocols for the microinjection of NAADP into single cells, intended for researchers, scientists, and professionals in drug development.
NAADP Signaling Pathway
NAADP triggers the release of Ca2+ from acidic endo-lysosomal stores by activating two-pore channels (TPCs).[1][3][6] This initial Ca2+ release can then be amplified by Ca2+-induced Ca2+ release (CICR) from the endoplasmic reticulum (ER) through ryanodine receptors (RyRs) and inositol trisphosphate receptors (IP3Rs).[7][8] The resulting global Ca2+ signal regulates a multitude of cellular functions.
Quantitative Data Summary
The following tables summarize key quantitative data from published NAADP microinjection experiments in various cell types.
Table 1: Effective NAADP Concentrations for Ca2+ Mobilization
| Cell Type | Effective NAADP Concentration Range | Observation | Reference |
| Jurkat T-lymphocytes | 10 nM - 100 nM | Dose-dependent stimulation of intracellular Ca2+ signaling.[9] | [9] |
| Jurkat T-lymphocytes | >1 µM | Self-inactivation of Ca2+ signals.[3][9] | [3][9] |
| SKBR3 cells | ~2 µM (final) | Elicited a cytoplasmic Ca2+ signal.[10] | [10] |
| Sea urchin eggs | EC50 of ~30 nM | Potent Ca2+ release from homogenates.[11] | [11] |
Table 2: Characteristics of NAADP-Induced Ca2+ Signals
| Cell Type | NAADP Concentration | Initial Ca2+ Response | Subsequent Ca2+ Response | Reference |
| Jurkat T-lymphocytes | 10 nM | Repetitive, long-lasting oscillations of low amplitude.[9] | - | [9] |
| Jurkat T-lymphocytes | 50 - 100 nM | Rapid and high initial Ca2+ peak.[9][12] | Trains of smaller Ca2+ oscillations.[9] | [9][12] |
| Jurkat T-lymphocytes | 1 µM - 10 µM | Gradually reduced initial Ca2+ peak.[9] | - | [9] |
| Sea urchin eggs | Subthreshold concentrations | Inactivates subsequent Ca2+ release by maximal NAADP concentrations.[11][13] | - | [11][13] |
Experimental Protocols
Protocol 1: Preparation of Cells for Microinjection
-
Cell Culture: Culture the desired cell line (e.g., Jurkat T-lymphocytes, SKBR3) under standard conditions. For adherent cells, plate them on glass coverslips suitable for microscopy 24-48 hours before the experiment. For suspension cells, they can be adhered to coated coverslips (e.g., with poly-L-lysine) just before the experiment.[9]
-
Fluorescent Ca2+ Indicator Loading:
-
Incubate the cells with a fluorescent Ca2+ indicator dye (e.g., Fura-2/AM) in a suitable buffer (e.g., extracellular buffer: 140 mM NaCl, 5 mM KCl, 1 mM MgSO4, 1 mM CaCl2, 20 mM Hepes, 1 mM NaH2PO4, 5.5 mM glucose, pH 7.4).[9]
-
The final concentration of the dye and the loading time will depend on the cell type and the specific dye used. Follow the manufacturer's instructions.
-
After loading, wash the cells with the extracellular buffer to remove excess dye.
-
Protocol 2: Microinjection of NAADP
This protocol requires a micromanipulator and a microinjector system coupled to an inverted microscope equipped for fluorescence imaging.
-
Prepare Microinjection Needles: Pull glass capillary tubes to create micropipettes with a fine tip using a micropipette puller.
-
Load the Micropipette:
-
Prepare a stock solution of NAADP in an appropriate intracellular-like buffer (e.g., 0.5 M KCl, 20 mM Pipes, pH 6.7).[14]
-
Dilute the NAADP stock to the desired final concentration for injection.
-
Backfill the micropipette with the NAADP solution.
-
-
Perform Microinjection:
-
Mount the coverslip with the dye-loaded cells onto the microscope stage.
-
Using the micromanipulator, carefully bring the micropipette tip into contact with the cell membrane of a target cell.
-
Gently penetrate the cell membrane.
-
Apply a brief, controlled pressure pulse using the microinjector to deliver a small volume of the NAADP solution into the cytoplasm. The injection volume is typically estimated to be around 1% of the cell volume.[14]
-
As a control, inject buffer without NAADP into other cells to ensure that the mechanical process of injection does not elicit a Ca2+ response.[10]
-
-
Data Acquisition:
-
Simultaneously with the microinjection, begin acquiring fluorescence images of the injected cell and surrounding cells to monitor changes in intracellular Ca2+ concentration.
-
The sampling rate for image acquisition should be sufficient to capture the dynamics of the Ca2+ signal (e.g., one pair of images every 5 seconds for ratiometric dyes like Fura-2).[9]
-
Protocol 3: Data Analysis
-
Image Analysis: Use appropriate software to analyze the acquired fluorescence images.
-
Quantify Ca2+ Concentration:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at the two excitation wavelengths (e.g., 340 nm and 380 nm).[9]
-
Convert the ratio values to Ca2+ concentrations using a calibration curve.
-
-
Data Presentation: Plot the change in intracellular Ca2+ concentration over time for each injected cell.
Experimental Workflow
The following diagram illustrates the general workflow for a single-cell NAADP microinjection experiment.
Concluding Remarks
Microinjection of NAADP into single cells is a valuable technique for elucidating the intricate mechanisms of Ca2+ signaling. By following the detailed protocols and considering the quantitative data presented, researchers can effectively design and execute experiments to investigate the role of NAADP in various cellular contexts. Careful attention to experimental controls and precise data analysis are paramount for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. NAADP Signaling: New Kids on the Block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAADP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-cell microinjection technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selectscience.net [selectscience.net]
- 6. researchgate.net [researchgate.net]
- 7. NAADP induces Ca2+ oscillations via a two-pool mechanism by priming IP3- and cADPR-sensitive Ca2+ stores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Nicotinic Acid Adenine Dinucleotide Phosphate Induces Intracellular Ca2+ Signalling and Stimulates Proliferation in Human Cardiac Mesenchymal Stromal Cells [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Photoaffinity Labeling of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Targets in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | NAADP: From Discovery to Mechanism [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. NAADP: From Discovery to Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iris.unito.it [iris.unito.it]
Troubleshooting & Optimization
How to optimize NAADP-AM loading concentration and time.
Welcome to the technical support center for NAADP-AM applications. This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols to effectively optimize the loading concentration and time of NAADP-AM in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is NAADP-AM and how does it work?
A1: Nicotinic Acid Adenine Dinucleotide Phosphate, Acetoxymethyl Ester (NAADP-AM) is a cell-permeant version of the potent calcium (Ca²⁺) mobilizing second messenger, NAADP.[1][2][3] Due to its negative charge, NAADP cannot passively cross the cell membrane. The acetoxymethyl (AM) ester modification neutralizes this charge, rendering the molecule hydrophobic and allowing it to freely diffuse across the plasma membrane into the cytosol.[3] Once inside the cell, ubiquitous intracellular esterases cleave off the AM groups, releasing the active NAADP molecule.[3]
Q2: What is the mechanism of NAADP-induced Ca²⁺ release?
A2: NAADP mobilizes Ca²⁺ from acidic intracellular stores, such as lysosomes and endosomes, by gating two-pore channels (TPCs).[3] This initial localized Ca²⁺ release can then be amplified into a global Ca²⁺ signal through a process of calcium-induced calcium release (CICR) from the endoplasmic reticulum (ER) or sarcoplasmic reticulum (SR) via ryanodine receptors (RyRs) or IP₃ receptors.[4][5]
Q3: Why is it crucial to optimize NAADP-AM loading concentration?
A3: The dose-response to NAADP is characteristically bell-shaped.[6] This means that at low concentrations, NAADP potentiates Ca²⁺ release, while at high concentrations (typically >1 µM), it can lead to receptor inactivation and inhibition of the Ca²⁺ signal.[3][6] Therefore, finding the optimal concentration is critical to observe the desired physiological effect.
Q4: How stable is NAADP-AM and how should it be stored?
A4: NAADP-AM can be unstable, and its activity may vary between batches.[7] Some commercial preparations have been shown to be complex mixtures of compounds.[8] It is recommended to store NAADP-AM as a solid at < -60°C and to prepare fresh stock solutions in anhydrous DMSO.[2] Reconstituted solutions should be used promptly and aliquoted to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No Ca²⁺ response after NAADP-AM application | 1. Sub-optimal concentration: The concentration may be too low to elicit a response or too high, causing receptor inactivation. 2. Ineffective loading: Insufficient incubation time or temperature for esterase activity. 3. NAADP-AM degradation: The compound may have degraded due to improper storage or handling. 4. Cell type insensitivity: The cell line may not express the necessary components of the NAADP signaling pathway. | 1. Perform a dose-response experiment with a wide range of NAADP-AM concentrations (e.g., 1 nM to 10 µM). 2. Increase the incubation time or ensure the temperature is optimal for your cell type (typically 37°C). 3. Use a fresh vial of NAADP-AM or a new batch. Prepare fresh stock solutions. 4. Verify the expression of TPCs and NAADP-binding proteins in your cells. As a positive control, use a direct Ca²⁺ ionophore like ionomycin. |
| High background fluorescence or spontaneous Ca²⁺ oscillations | 1. Cell stress: Overloading with NAADP-AM or the calcium indicator dye (e.g., Fluo-4 AM) can be cytotoxic. 2. Basal activity: Some cell cultures exhibit spontaneous Ca²⁺ activity. | 1. Reduce the concentration of NAADP-AM and/or the calcium indicator. Decrease the loading time. 2. Block synaptic activity with relevant antagonists if working with neuronal cultures. Establish a stable baseline before applying NAADP-AM. |
| Variable results between experiments | 1. Inconsistent NAADP-AM activity: As mentioned, the stability and purity of NAADP-AM can be a factor.[7][8] 2. Differences in cell culture conditions: Cell density, passage number, and health can affect the response. | 1. Aliquot stock solutions to minimize freeze-thaw cycles. If possible, test new batches for activity. 2. Standardize cell culture and plating procedures. Ensure cells are healthy and at a consistent confluence. |
| Delayed or slow Ca²⁺ response | 1. Slow esterase cleavage: The rate of NAADP-AM hydrolysis can vary between cell types. 2. Indirect effects: The observed Ca²⁺ signal may be a downstream consequence of the initial NAADP-mediated release. | 1. Increase the pre-incubation time with NAADP-AM to allow for complete hydrolysis. 2. Consider the kinetics of the signaling pathway in your experimental design and data analysis. |
Experimental Protocols & Data
Optimizing NAADP-AM Loading Concentration and Time
The optimal loading concentration and incubation time for NAADP-AM are highly dependent on the cell type. A titration experiment is essential to determine these parameters for your specific system.
Recommended Starting Concentrations from Literature:
| Cell Type | NAADP-AM Concentration | Incubation Time | Reference |
| Memory CD4⁺ T Cells | 0.5 - 2 nM | 1 min (acute application) | [7] |
| Rat Uterine Smooth Muscle Cells | 400 nM | 15 min (pre-incubation) | [7] |
| Pulmonary Arterial Smooth Muscle Cells (PASMCs) | 0.25 - 1 µM | Not specified (acute application) | [9] |
| Pancreatic β-cells | < 100 nM (potentiation) | Not specified | [3] |
| Jurkat T-cells | ~100 nM (maximal release via microinjection of NAADP) | Not applicable | [6] |
Protocol for Optimizing NAADP-AM Loading Followed by Calcium Imaging
This protocol provides a general framework for optimizing NAADP-AM loading using a fluorescent Ca²⁺ indicator like Fluo-4 AM.
Materials:
-
NAADP-AM
-
Anhydrous DMSO
-
Fluo-4 AM
-
Pluronic F-127 (optional, aids in dye solubilization)
-
HEPES-buffered saline solution (HBSS) or other physiological buffer
-
Cells cultured on glass-bottom dishes suitable for microscopy
-
Positive control (e.g., ATP or ionomycin)
-
NAADP antagonist (optional, e.g., NED-19)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-10 mM stock solution of NAADP-AM in anhydrous DMSO. Aliquot and store at -80°C.
-
Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in your physiological buffer (e.g., 2-5 µM Fluo-4 AM). The addition of 0.02% Pluronic F-127 can aid in dye loading.
-
Wash cultured cells once with the physiological buffer.
-
Incubate cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C.[10][11]
-
Wash the cells twice with the physiological buffer to remove excess dye and allow for de-esterification of the dye for at least 15-30 minutes at room temperature.[10]
-
-
NAADP-AM Loading and Titration:
-
Prepare a range of NAADP-AM working solutions in the physiological buffer by diluting the stock solution. It is recommended to test a wide range of concentrations (e.g., logarithmic dilutions from 1 nM to 10 µM).
-
Incubate the Fluo-4 loaded cells with the different concentrations of NAADP-AM. The incubation time will also need to be optimized. Start with a pre-incubation of 30-60 minutes. For some experiments, NAADP-AM can also be applied acutely during imaging.
-
-
Calcium Imaging:
-
Acquire baseline fluorescence for a few minutes before any treatment.
-
If applying NAADP-AM acutely, add the desired concentration and record the change in fluorescence.
-
If pre-incubating, wash off the NAADP-AM solution and replace it with fresh buffer before imaging to measure the sustained effects, or stimulate with an agonist to observe potentiation.
-
Use an appropriate filter set for Fluo-4 (Excitation: ~490 nm, Emission: ~515 nm).
-
At the end of the experiment, add a saturating concentration of a positive control (e.g., ATP or ionomycin) to confirm cell viability and responsiveness.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity over time (ΔF/F₀).
-
Plot the peak response against the NAADP-AM concentration to generate a dose-response curve and determine the optimal concentration.
-
Visualizing the Process
NAADP Signaling Pathway
Caption: NAADP signaling pathway from stimulus to cellular response.
Experimental Workflow for NAADP-AM Optimization
References
- 1. NAADP-AM | AAT Bioquest [aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. NAADP-AM, a New Player in Calcium Signaling Pathways | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. NAADP: From Discovery to Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NAADP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)-Mediated Calcium Signaling Is Active in Memory CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MASTER-NAADP: a membrane permeable precursor of the Ca2+ mobilizing second messenger NAADP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Activates Global and Heterogeneous Local Ca2+ Signals from NAADP- and Ryanodine Receptor-gated Ca2+ Stores in Pulmonary Arterial Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
- 11. abcam.com [abcam.com]
Technical Support Center: Navigating NAADP Signaling and Preventing Self-Desensitization
Welcome to the technical support center for researchers working with Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a special focus on preventing NAADP self-desensitization.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing a calcium response after applying NAADP?
A1: There are several potential reasons for an apparent lack of response to NAADP:
-
Self-Desensitization: NAADP receptors are highly prone to desensitization. In mammalian cells, this often manifests as a bell-shaped dose-response curve, where high concentrations of NAADP are inhibitory.[1][2] You may be using a concentration that is on the descending arm of this curve. In invertebrate models like sea urchin eggs, even sub-threshold concentrations can cause complete inactivation of the receptor.[1][2]
-
Reagent Instability: NAADP and its analogs can be unstable. Ensure proper storage and handling of your NAADP compounds. The activity of different preparations of NAADP-AM, a cell-permeant form, can be variable.
-
Loss of Cellular Components: Some experimental preparations, particularly in broken cell systems, may lead to the loss of essential co-factors or NAADP-binding proteins required for receptor activation.[3]
-
Integrity of Acidic Stores: NAADP primarily mobilizes calcium from acidic organelles like lysosomes.[1][4][5] If the integrity of these stores is compromised, or their calcium content is depleted, the response to NAADP will be diminished.
Q2: I observe a biphasic or "bell-shaped" dose-response to NAADP in my mammalian cells. How can I work within the optimal concentration range?
A2: The bell-shaped curve is a known characteristic of NAADP signaling in mammalian cells.[1][2][6][7] To ensure you are working with an activating concentration:
-
Perform a Full Dose-Response Curve: It is crucial to test a wide range of NAADP concentrations, from picomolar to micromolar, to identify the optimal window for activation in your specific cell type. Maximal responses are often observed in the low nanomolar to low micromolar range (e.g., around 100 nM), with concentrations above 1 µM often being inhibitory.[1][2]
-
Use Caged NAADP: Caged NAADP allows for precise temporal and spatial control of NAADP release via photolysis, bypassing the cell membrane and minimizing the risk of pre-exposure and desensitization during incubation.[1][4][8]
-
Intracellular Dialysis: Introducing NAADP directly into the cell via a patch pipette allows for precise control of the intracellular concentration, enabling the characterization of the dose-response relationship.[4]
Q3: How can I prevent NAADP self-desensitization in sea urchin egg preparations?
A3: Sea urchin eggs exhibit a "Type 1" desensitization, where sub-threshold concentrations of NAADP can fully inactivate the receptors.[1][2] To mitigate this:
-
Use Ned-20: Ned-20, an analog of the NAADP antagonist Ned-19, has been shown to prevent NAADP self-desensitization in sea urchin eggs.[9][10] Pre-incubation with Ned-20 can block the high-affinity inactivating site without inhibiting the calcium release mediated by the lower-affinity activating site.[9][10]
-
Careful Concentration Control: When not using protective agents like Ned-20, it is critical to avoid pre-exposure to even trace amounts of NAADP.
Q4: What is the primary source of NAADP-induced calcium release, and how can I confirm it in my experiments?
A4: The primary calcium stores targeted by NAADP are acidic organelles, such as lysosomes and endosomes.[1][4][5] The initial release from these stores can then be amplified by calcium-induced calcium release (CICR) from the endoplasmic reticulum (ER) via IP3 and ryanodine receptors.[1][4] To confirm the involvement of acidic stores, you can use the following pharmacological tools:
-
Bafilomycin A1: An inhibitor of the vacuolar H+-ATPase, which disrupts the proton gradient of acidic organelles and depletes their calcium content.[11][12]
-
Gly-Phe β-naphthylamide (GPN): A substrate for the lysosomal enzyme Cathepsin C, which upon cleavage, disrupts the lysosomal membrane and releases its contents.[11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No Ca2+ response to NAADP-AM | Concentration is too high (on the inhibitory side of the bell-shaped curve). | Perform a full dose-response curve. Start with low nanomolar concentrations (e.g., 0.5-10 nM). |
| NAADP-AM has degraded. | Use a fresh aliquot of NAADP-AM. Confirm its activity in a positive control system if possible. | |
| Acidic Ca2+ stores are compromised. | Pre-treat cells with inhibitors of acidic store function (e.g., bafilomycin A1) as a negative control to confirm the involvement of these stores. | |
| Weak or inconsistent Ca2+ signals | Partial desensitization is occurring. | Use caged NAADP to bypass the cell membrane and achieve rapid, controlled release of NAADP. |
| Low expression of NAADP receptors (TPCs). | Consider using a cell line known to express TPCs or overexpressing TPCs to enhance the signal. | |
| Loss of response in permeabilized cells | Loss of essential soluble co-factors or NAADP-binding proteins. | Minimize permeabilization time and use gentle methods. Consider adding back cytosolic extracts. |
| Biphasic response (initial rise followed by a larger wave) | NAADP is acting as a trigger for CICR from the ER. | To isolate the initial lysosomal release, use inhibitors of IP3 receptors (e.g., heparin) or ryanodine receptors.[4][12] |
Quantitative Data Summary
| Compound | Organism/Cell Type | Concentration | Effect | Reference |
| NAADP | Sea Urchin Egg Homogenate | EC50 ~30 nM | Ca2+ Release | [5][13] |
| NAADP | Mammalian Cells | ~100 nM | Maximal Ca2+ Release | [1][2] |
| NAADP | Mammalian Cells | >1 µM | Inhibition of Ca2+ Release | [1][2] |
| Caged NAADP | HEK293 Cells | 10 µM | Optimal for photolysis-induced Ca2+ release | [4] |
| NAADP-AM | Memory CD4+ T Cells | 0.5 - 2 nM | Ca2+ Flux | [14] |
| NAADP-AM | Human Cardiac Mesenchymal Stromal Cells | 1 µM | Intracellular Ca2+ signals | [11] |
| Ned-19 | Human Cardiac Mesenchymal Stromal Cells | 100 µM (30 min pre-incubation) | Inhibition of NAADP-AM-evoked Ca2+ mobilization | [11] |
| Ned-20 | Sea Urchin Egg Homogenate | 100 µM (10 min pre-incubation) | Prevention of NAADP self-desensitization | [10] |
| Bafilomycin A1 | Human Cardiac Mesenchymal Stromal Cells | 1 µM (30 min pre-incubation) | Abolished NAADP-AM-evoked Ca2+ mobilization | [11] |
| GPN | Human Cardiac Mesenchymal Stromal Cells | 200 µM (30 min pre-incubation) | Abolished 20% FBS-induced intracellular Ca2+ release | [11] |
| Heparin | HEK293 Cells | 200 µg/ml (in patch pipette) | Blocked the secondary phase of NAADP-induced Ca2+ release | [4][12] |
Experimental Protocols
Protocol 1: Using Caged NAADP to Induce Calcium Release
This protocol is designed to introduce NAADP into cells with precise temporal control, minimizing the risk of desensitization during compound loading.
Materials:
-
Cells cultured on glass-bottom dishes suitable for microscopy.
-
Caged NAADP.
-
Calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Physiological salt solution (PSS).
-
Microscope equipped for fluorescence imaging and photolysis (e.g., with a UV laser or arc lamp).
Methodology:
-
Cell Preparation: Plate cells on glass-bottom dishes and allow them to adhere.
-
Dye Loading: Load the cells with a suitable calcium indicator dye according to the manufacturer's instructions. For example, incubate with 5 µM Fura-2 AM for 30 minutes.
-
Loading of Caged NAADP: Introduce caged NAADP into the cells. This can be achieved through microinjection or by using a membrane-permeant version if available. A concentration of 10 µM in the microinjection pipette is a good starting point.[4]
-
Baseline Imaging: Place the dish on the microscope stage and perfuse with PSS. Acquire baseline fluorescence images for a stable period.
-
Photolysis: Deliver a brief UV flash to the region of interest to uncage the NAADP. Multiple short flashes (e.g., 10 ms) may be necessary to achieve sufficient uncaging.[4]
-
Post-Photolysis Imaging: Continue to acquire fluorescence images to monitor the change in intracellular calcium concentration.
-
Data Analysis: Quantify the change in fluorescence intensity over time to determine the calcium response.
Protocol 2: Preventing NAADP Self-Desensitization in Sea Urchin Egg Homogenates with Ned-20
This protocol is specifically for experiments using sea urchin egg homogenates, where sub-threshold NAADP concentrations can cause receptor inactivation.
Materials:
-
Sea urchin egg homogenate.
-
NAADP.
-
Ned-20.
-
Calcium indicator dye suitable for in vitro assays (e.g., Fluo-4, Calcium Green-5N).
-
Assay buffer.
-
Fluorometer or plate reader.
Methodology:
-
Preparation of Homogenate: Prepare the sea urchin egg homogenate as per established protocols.
-
Pre-incubation with Ned-20: In the experimental group, pre-incubate the homogenate with 100 µM Ned-20 for 10 minutes at room temperature.[10] In the control group, pre-incubate with the vehicle (e.g., DMSO).
-
Addition of Sub-threshold NAADP (for desensitization control): To demonstrate the protective effect of Ned-20, a separate control can be included where the homogenate is pre-incubated with a sub-threshold concentration of NAADP (e.g., 1 nM) for 5 minutes to induce desensitization.[10]
-
Stimulation with Activating NAADP: Add a maximal activating concentration of NAADP (e.g., 100 nM) to all samples.
-
Measurement of Calcium Release: Immediately measure the change in fluorescence using a fluorometer to quantify calcium release.
-
Data Analysis: Compare the calcium release in the Ned-20 treated group to the control and desensitized groups. The Ned-20 treated group should show a robust response to the activating concentration of NAADP, similar to the control and significantly larger than the desensitized group.
Visualizations
Caption: NAADP Signaling Pathway.
Caption: Types of NAADP Self-Desensitization.
Caption: Troubleshooting NAADP Experiments.
References
- 1. NAADP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAADP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. NAADP mobilizes calcium from acidic organelles through two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | NAADP: From Discovery to Mechanism [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analogues of the Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Antagonist Ned-19 Indicate Two Binding Sites on the NAADP Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Nicotinic Acid Adenine Dinucleotide Phosphate Induces Intracellular Ca2+ Signalling and Stimulates Proliferation in Human Cardiac Mesenchymal Stromal Cells [frontiersin.org]
- 12. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. NAADP: From Discovery to Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Bell-Shaped Dose-Response of NAADP
Welcome to the technical support center for researchers investigating Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)-mediated calcium (Ca²⁺) signaling. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges associated with the characteristic bell-shaped dose-response curve of NAADP.
Frequently Asked Questions (FAQs)
Q1: What is the bell-shaped dose-response curve of NAADP?
A1: The bell-shaped or biphasic dose-response curve is a hallmark of NAADP-mediated Ca²⁺ release in many mammalian cells.[1][2] This phenomenon is characterized by an increase in Ca²⁺ release with rising NAADP concentrations up to an optimal point, typically in the nanomolar range.[1][3] However, as the concentration of NAADP increases further into the micromolar range, the Ca²⁺ release is progressively inhibited.[1][3]
Q2: What is the proposed mechanism behind the bell-shaped dose-response curve?
A2: The leading hypothesis is the "two-site" or "two-binding-site" model.[1] This model proposes the existence of two distinct NAADP binding sites on its receptor complex:
-
A high-affinity inactivating site: Occupancy of this site by low, sub-threshold concentrations of NAADP leads to the inactivation of the Ca²⁺ release mechanism.[1]
-
A lower-affinity activating site: Binding of NAADP to this site triggers the opening of Ca²⁺ channels and subsequent Ca²⁺ release.[1]
At low nanomolar concentrations, NAADP preferentially binds to the activating site, leading to Ca²⁺ release. As the concentration increases, the high-affinity inactivating site becomes occupied, leading to self-inhibition of the response.
Q3: What are the key molecular players in the NAADP signaling pathway?
A3: The NAADP signaling cascade involves several key proteins:
-
NAADP Binding Proteins: NAADP does not appear to bind directly to the Ca²⁺ channel itself. Instead, it binds to accessory proteins such as Hematological and Neurological Expressed 1-Like Protein (HN1L), also known as Jupiter Microtubule Associated Homolog 2 (JPT2), and Lsm12.[4]
-
Two-Pore Channels (TPCs): TPCs, located on acidic organelles like lysosomes and endosomes, are considered the primary channels gated by NAADP.[5] There is evidence suggesting that NAADP binding proteins interact with TPCs to mediate Ca²⁺ release.[4]
-
Ryanodine Receptors (RyRs): In some cell types, particularly T-cells, NAADP-mediated Ca²⁺ signals are proposed to involve the activation of RyRs on the endoplasmic reticulum (ER). This can occur either directly or through a Ca²⁺-induced Ca²⁺ release (CICR) mechanism, where a small amount of Ca²⁺ released from acidic stores triggers a larger release from the ER.
Q4: How does the NAADP response differ between sea urchin eggs and mammalian cells?
A4: There are significant differences in NAADP-mediated desensitization between these systems. In sea urchin eggs, subthreshold picomolar concentrations of NAADP can completely inactivate the Ca²⁺ release mechanism.[1] In contrast, mammalian cells typically require higher, micromolar concentrations of NAADP for full inactivation.[1]
Troubleshooting Guide
Problem 1: I am not observing any Ca²⁺ release in response to NAADP.
| Possible Cause | Troubleshooting Step |
| Incorrect NAADP Concentration | The concentration of NAADP is critical. You may be using a concentration that is too high (in the inhibitory range) or too low. Perform a full dose-response curve, starting from low nanomolar to high micromolar concentrations, to identify the optimal concentration for your cell type. |
| Cell/Preparation Insensitivity | Not all cell types or preparations are equally sensitive to NAADP.[6] The integrity of the cellular machinery is crucial. Broken cell preparations, outside of the sea urchin egg homogenate model, often show reduced or no response to NAADP.[6] Whenever possible, use intact cells for your experiments. |
| Loss of Essential Co-factors | The NAADP signaling complex may require cytosolic factors that are lost in permeabilized or broken cell preparations.[6] Consider using whole-cell patch-clamp for intracellular dialysis of NAADP to maintain a more intact cellular environment.[7] |
| Degradation of NAADP | Ensure the stability of your NAADP stock solution. Prepare fresh dilutions for each experiment and store the stock solution appropriately. |
Problem 2: My NAADP dose-response curve is not bell-shaped; it's monophasic or I see a plateau.
| Possible Cause | Troubleshooting Step |
| Insufficiently High NAADP Concentrations | You may not have tested concentrations high enough to induce inactivation. Extend your dose-response curve to include concentrations in the 10-100 µM range.[3] |
| Cell-Specific Differences | The bell-shaped curve is a hallmark in many, but not all, mammalian cells. Some cell types may exhibit a more classical sigmoidal dose-response. Review the literature for your specific cell model. |
| Experimental Conditions | The ionic composition of your buffers can influence the response. Ensure your experimental medium mimics the intracellular environment. |
Problem 3: I am getting inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Cell Passage Number and Health | Use cells at a consistent and low passage number. Ensure cells are healthy and not overly confluent, as this can affect signaling responses. |
| Inconsistent Loading of Ca²⁺ Indicators | Ensure consistent loading of your Ca²⁺-sensitive dye (e.g., Fura-2 AM). Variations in dye concentration can lead to variability in fluorescence measurements. |
| NAADP-AM Hydrolysis | If using the membrane-permeable NAADP-AM, be aware that its conversion to NAADP by intracellular esterases can be variable.[8] This can lead to inconsistent intracellular NAADP concentrations.[8] Consider direct intracellular application of NAADP where possible. |
Quantitative Data Summary
Table 1: Effective NAADP Concentrations for Ca²⁺ Release in Various Cell Types
| Cell Type | Activating Concentration Range | Inhibitory Concentration Range | Reference |
| Jurkat T-lymphocytes | 10 - 100 nM | > 1 µM | [1][3] |
| Pancreatic Acinar Cells | ~50 - 100 nM | > 1 µM | [1] |
| Sea Urchin Eggs | 16 - 100 nM | Sub-threshold (pM) concentrations can inactivate | [1][3] |
| Uterus Smooth Muscle | Dashed lines are from endogenous tissues | [9] | |
| Pancreatic β cells | Dashed lines are from endogenous tissues | [9] | |
| Myoblasts | Dashed lines are from endogenous tissues | [9] | |
| Bladder Smooth Muscle | Dashed lines are from endogenous tissues | [9] |
Table 2: NAADP Binding Affinities
| Preparation | Binding Site | Kd | Reference |
| Sea Urchin Egg Membranes | High-affinity | ~1 nM | [9] |
| HEK293 cells overexpressing HsTPC2 | High-affinity | 5 nM | [1] |
| HEK293 cells overexpressing HsTPC2 | Low-affinity | 7 µM | [1] |
Experimental Protocols
Protocol 1: Intracellular Ca²⁺ Imaging with NAADP
This protocol is adapted for intracellular dialysis of NAADP using the whole-cell patch-clamp technique.[7]
Materials:
-
Cells grown on poly-D-lysine coated glass-bottom dishes
-
Fura-2 AM (5 µM)
-
Physiological Salt Solution (PSS)
-
Patch-clamp rig with an inverted microscope
-
Pipette solution containing the desired concentration of NAADP
Procedure:
-
Incubate cells with 5 µM Fura-2 AM in PSS for 30 minutes.
-
Place the dish on the microscope stage and perfuse with Fura-2 free PSS for at least 30 minutes before starting the experiment.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Allow the NAADP-containing pipette solution to dialyze into the cell.
-
Record changes in intracellular Ca²⁺ concentration by monitoring the fluorescence ratio of Fura-2 at excitation wavelengths of 340 nm and 380 nm.
Protocol 2: Photoaffinity Labeling of NAADP Binding Proteins
This protocol is based on the use of [³²P-5N₃]NAADP to identify NAADP binding proteins.[2][10]
Materials:
-
Cell or tissue homogenates
-
[³²P-5N₃]NAADP
-
UV cross-linking instrument
-
SDS-PAGE reagents
-
Phosphorimager
Procedure:
-
Incubate the cell homogenate with [³²P-5N₃]NAADP (typically 2-8 nM) for 90 minutes at 4°C. For competition experiments, include unlabeled NAADP.
-
Expose the samples to UV light for 2 minutes to induce cross-linking.
-
Add SDS sample buffer with a reducing agent to the samples.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen to visualize the radiolabeled proteins.
Protocol 3: Immunoprecipitation of TPCs and Associated NAADP Binding Proteins
This protocol is designed to pull down TPCs and any associated NAADP binding proteins after photoaffinity labeling.[2]
Materials:
-
Photoaffinity-labeled cell homogenate (from Protocol 2)
-
Lysis buffer (e.g., KGlu buffer + 1% CHAPS)
-
Antibodies against TPC isoforms
-
Protein A/G agarose beads
-
Wash buffer
Procedure:
-
Solubilize the photoaffinity-labeled membranes in lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody specific to a TPC isoform overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads multiple times with wash buffer to remove non-specific binding.
-
Elute the proteins from the beads and analyze by SDS-PAGE and autoradiography.
Visualizations
Caption: NAADP Signaling Pathway.
Caption: Two-Site Binding Model for the Bell-Shaped Dose-Response.
Caption: Troubleshooting Workflow for NAADP Experiments.
References
- 1. NAADP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity Labeling of High Affinity Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)-Binding Proteins in Sea Urchin Egg - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic Acid Adenine Dinucleotide Phosphate (Naadp+) Is an Essential Regulator of T-Lymphocyte Ca2+-Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAADP-binding proteins find their identity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | NAADP: From Discovery to Mechanism [frontiersin.org]
- 6. Questioning regulation of two-pore channels by NAADP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NAADP mobilizes calcium from acidic organelles through two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)-Mediated Calcium Signaling Is Active in Memory CD4+ T Cells [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Photoaffinity Labeling of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Targets in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Common issues with caged NAADP photolysis and solutions.
Welcome to the technical support center for caged NAADP photolysis experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the use of caged nicotinic acid adenine dinucleotide phosphate (NAADP) for controlled calcium signaling studies.
Frequently Asked Questions (FAQs)
Q1: What is caged NAADP and why is it used?
Caged NAADP is a synthetic, biologically inert form of NAADP. A photolabile "caging" group is attached to the NAADP molecule, preventing it from binding to its receptors.[1] This allows for the precise spatio-temporal control of NAADP release within a cell using ultraviolet (UV) light. Upon photolysis, the caging group is cleaved, rapidly releasing active NAADP and initiating a calcium signaling cascade. This technique is invaluable for studying the fast kinetics and localized effects of NAADP-mediated calcium release.[2]
Q2: Caged NAADP is not commercially available. How can I obtain it?
Caged NAADP is often not commercially available and typically requires in-house synthesis.[3][4] The synthesis generally involves reacting NAADP with a photolabile caging compound, such as 1-(2-nitrophenyl)diazoethane.[1] The resulting product is then purified using techniques like high-pressure liquid chromatography (HPLC).[1] For researchers without access to synthetic chemistry facilities, collaboration with a chemistry lab may be necessary.
Q3: What is the proposed mechanism of NAADP-induced calcium release?
NAADP is a potent calcium-mobilizing messenger that primarily targets acidic organelles, such as lysosomes and endosomes, to evoke calcium release.[5][6] This initial release can then be amplified by calcium-induced calcium release (CICR) from the endoplasmic reticulum (ER) via inositol 1,4,5-trisphosphate receptors (IP3Rs) or ryanodine receptors (RyRs), resulting in a global calcium signal.[5][7] The direct molecular target of NAADP is believed to be the two-pore channels (TPCs) located on the membrane of these acidic stores.[5][6]
NAADP Signaling Pathway
The following diagram illustrates the proposed signaling pathway of NAADP-mediated calcium release.
Caption: NAADP Signaling Pathway.
Troubleshooting Guide
This section addresses common issues encountered during caged NAADP photolysis experiments and provides potential solutions.
| Problem | Potential Cause(s) | Solution(s) |
| No or weak calcium signal after photolysis | 1. Inefficient Uncaging: Caged NAADP has a notoriously low uncaging efficiency compared to other caged compounds.[5] 2. Suboptimal UV Wavelength or Power: The photolysis wavelength and power may not be optimal for the specific caging group. 3. Low Concentration of Caged NAADP: The intracellular concentration of caged NAADP may be too low. 4. Receptor Desensitization: NAADP exhibits a bell-shaped dose-response curve, and high concentrations can lead to receptor inactivation.[5] | 1. Increase UV Exposure: Apply multiple, short UV flashes (e.g., 10 ms flashes) to increase the amount of uncaged NAADP.[5] 2. Optimize Photolysis Parameters: Empirically determine the optimal wavelength (typically 350-405 nm) and laser/arc lamp power for your setup.[8][9] 3. Increase Caged NAADP Concentration: Carefully titrate the concentration of caged NAADP. A concentration of 10 µM in the patch pipette is often found to be optimal.[5] 4. Avoid High Concentrations: Do not use excessively high concentrations of caged NAADP to prevent desensitization.[5] |
| Biphasic calcium response is not observed | 1. Cell Type Differences: The coupling between lysosomal NAADP-induced calcium release and ER amplification can vary between cell types. 2. Disruption of ER Calcium Stores: Experimental conditions may have depleted or inhibited ER calcium stores. | 1. Characterize the Response: Not all cells will exhibit a clear biphasic response. The initial, slower phase represents the primary release from acidic stores.[5] 2. Verify ER Integrity: Ensure that ER calcium stores are intact by testing the response to an IP3-generating agonist. |
| High background signal or "leaky" caged compound | 1. Spontaneous Hydrolysis: The caged compound may be unstable and spontaneously hydrolyze, leading to a basal level of active NAADP. 2. Impure Caged NAADP: The synthesized caged NAADP may contain residual free NAADP. | 1. Freshly Prepare Solutions: Prepare solutions of caged NAADP fresh for each experiment. 2. HPLC Purification: Ensure the caged NAADP is highly purified by HPLC to remove any free NAADP.[1] |
| Cell death or signs of phototoxicity | 1. Excessive UV Exposure: Prolonged or high-intensity UV irradiation can be phototoxic to cells.[10] 2. Formation of Toxic Byproducts: Photolysis can generate reactive oxygen species and other toxic byproducts. | 1. Minimize UV Exposure: Use the lowest effective UV power and duration. Multiple short flashes are preferable to a single long exposure.[5] 2. Use Appropriate Controls: Include a "UV flash only" control (without caged NAADP) to assess for direct phototoxic effects. 3. Consider Two-Photon Excitation: If available, two-photon uncaging can reduce phototoxicity by using longer wavelengths and localized excitation.[10] |
| High variability in cellular responses | 1. Heterogeneity in Cell Population: Individual cells can have different expression levels of NAADP receptors and downstream signaling components.[8] 2. Inconsistent Loading of Caged NAADP: Microinjection or patch-clamp delivery can lead to variable intracellular concentrations. | 1. Single-Cell Analysis: Analyze data on a single-cell basis and report the percentage of responding cells. 2. Normalize Data: Normalize calcium signals to baseline levels to account for variations in dye loading and cell size. 3. Refine Delivery Technique: Practice and refine the microinjection or patch-clamp technique to ensure consistent loading. |
Experimental Protocols
Protocol 1: Intracellular Delivery of Caged NAADP via Patch-Clamp
This protocol is adapted for whole-cell patch-clamp recordings to introduce caged NAADP into a single cell.
Materials:
-
Patch-clamp rig with an inverted microscope
-
Micropipette puller and polisher
-
Intracellular solution (see table below)
-
Caged NAADP stock solution
-
Calcium indicator dye (e.g., Fluo-3 or Fura-2)
-
UV light source (e.g., arc lamp or laser) coupled to the microscope
Intracellular Solution Composition:
| Component | Concentration |
| KCl | 140 mM |
| MgCl₂ | 1 mM |
| HEPES | 10 mM |
| Caged NAADP | 10 µM |
| Fluo-3 (pentapotassium salt) | 100 µM |
| pH | 7.2 (adjusted with KOH) |
Procedure:
-
Prepare the intracellular solution and add caged NAADP to the final desired concentration (e.g., 10 µM).[5]
-
Back-fill a patch pipette with the intracellular solution.
-
Establish a whole-cell patch-clamp configuration on the target cell.
-
Allow the cell to dialyze with the pipette solution for several minutes to ensure adequate loading of caged NAADP and the calcium indicator.
-
Acquire a stable baseline fluorescence recording.
-
Apply one or more brief UV flashes to photolyze the caged NAADP.[5]
-
Record the resulting changes in intracellular calcium concentration.
Protocol 2: Experimental Controls for Caged NAADP Photolysis
To ensure the observed calcium signals are specifically due to the uncaging of NAADP, the following controls are essential:
-
UV Flash Only: Expose cells not loaded with caged NAADP to the same UV flash protocol to control for any direct effects of the UV light on calcium signaling or cell health.[10]
-
Caged Compound without Photolysis: Load cells with caged NAADP but do not apply the UV flash to confirm that the caged compound itself is inert.[1]
-
Pharmacological Inhibition: Pre-incubate cells with inhibitors of the NAADP signaling pathway to confirm the specificity of the response.
-
Bafilomycin A1 (1 µM): An inhibitor of the vacuolar H+-ATPase that disrupts the acidic nature of lysosomes and endosomes, thereby inhibiting NAADP-induced calcium release from these stores.[5]
-
Heparin (200 µg/mL in pipette): A competitive inhibitor of IP3Rs to block the secondary, amplified calcium release from the ER.[5]
-
Ryanodine (10 µM): An inhibitor of RyRs, which can also be involved in the amplification of the NAADP signal in some cell types.[5]
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for a caged NAADP photolysis experiment.
Caption: Caged NAADP Experimental Workflow.
References
- 1. Caged nicotinic acid adenine dinucleotide phosphate. Synthesis and use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 'CAGED' COMPOUNDS TO PROBE THE DYNAMICS OF CELLULAR PROCESSES: SYNTHESIS AND PROPERTIES OF SOME NOVEL PHOTOSENSITIVE P-2-NITROBENZYL ESTERS OF NUCLEOTIDES | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of caged NAADP. — Oxford Neuroscience [neuroscience.ox.ac.uk]
- 4. Synthesis of caged NAADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NAADP mobilizes calcium from acidic organelles through two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NAADP: From Discovery to Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NAADP mobilizes Ca2+ from a thapsigargin-sensitive store in the nuclear envelope by activating ryanodine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Specificity of NAADP Antagonist Ned-19: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing Ned-19, a widely used antagonist of the calcium-mobilizing second messenger, Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP). While a valuable tool, ensuring experimental specificity is paramount. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the nuances of Ned-19 and its analogs, thereby improving the accuracy and reliability of your research findings.
Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected effects in my experiment with Ned-19. Could these be off-target effects?
A1: While Ned-19 is reported to be a specific antagonist of NAADP-mediated Ca2+ release, the possibility of off-target effects should always be considered.[1] To address this, we recommend the following controls:
-
Test against other Ca2+ release pathways: Verify that Ned-19 does not affect Ca2+ release induced by other second messengers like inositol 1,4,5-trisphosphate (IP3) or cyclic ADP-ribose (cADPR).[1][2]
-
Use an alternative antagonist: Corroborate your findings using a structurally different NAADP antagonist, such as BZ194 .[1] Consistent results with both antagonists provide stronger evidence for the involvement of the NAADP pathway.[1]
Q2: What is the difference between Ned-19, trans-Ned-19, Ned-20, and Ned-19.4?
A2: These are all analogs of Ned-19 with distinct pharmacological profiles that can be leveraged to dissect the NAADP signaling pathway.
-
Ned-19/trans-Ned-19: The active antagonist that inhibits NAADP-induced Ca2+ release.[1][5]
-
Ned-20: An inactive analog that does not block NAADP-mediated Ca2+ release but can compete with NAADP for binding to its high-affinity receptor site.[2][3][4] This makes it an excellent negative control.
-
Ned-19.4: A methyl ester of Ned-19 that inhibits NAADP-mediated Ca2+ release but does not compete with NAADP for binding at the high-affinity site.[2][3] This compound has been instrumental in providing evidence for a two-binding site model on the NAADP receptor.[2][3][4][5]
Q3: What is the proposed mechanism of action for Ned-19 and its analogs?
A3: Research suggests a "two-binding site" model for the NAADP receptor: a high-affinity "locking" site and a low-affinity "opening" site.[2][3][4][5]
-
NAADP at low concentrations binds to the high-affinity site, leading to receptor desensitization (locking it in an inactive state). At higher concentrations, it binds to the low-affinity site to trigger Ca2+ release.
-
Ned-19 appears to antagonize the low-affinity opening site, thus preventing Ca2+ release.[2]
-
Ned-20 binds to the high-affinity locking site, preventing NAADP's self-desensitization but not Ca2+ release.[2][3][4]
-
Ned-19.4 inhibits Ca2+ release without affecting binding at the high-affinity site, suggesting it acts on the low-affinity opening site.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No inhibition of Ca2+ signal with Ned-19. | 1. Inadequate concentration: The effective concentration of Ned-19 can be cell-type dependent. 2. Compound degradation: Improper storage or handling may have compromised the compound's activity. 3. Experimental conditions: The pH or presence of certain ions in your buffer could affect Ned-19 activity. | 1. Perform a dose-response curve: Titrate Ned-19 to determine the optimal inhibitory concentration for your specific system. 2. Aliquot and store properly: Store Ned-19 as recommended by the manufacturer, typically desiccated and protected from light. Prepare fresh working solutions for each experiment. 3. Optimize buffer conditions: Ensure your experimental buffer is within the optimal range for Ned-19 activity. |
| Observed effects are inconsistent or not reproducible. | 1. Off-target effects: As discussed in the FAQs, Ned-19 may have unintended cellular targets. 2. Cell health: Poor cell viability can lead to variable responses. 3. Fluorescence interference: Ned-19 is a fluorescent molecule, which can interfere with assays using fluorescent reporters.[1] | 1. Implement rigorous controls: Use Ned-20 as a negative control and confirm findings with BZ194.[1][2] 2. Monitor cell viability: Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) in the presence of Ned-19 at the concentrations used.[1] 3. Account for fluorescence: Run a control with Ned-19 alone to measure its intrinsic fluorescence and subtract this from your experimental readings. If using flow cytometry, utilize channels that do not overlap with the emission spectrum of Ned-19.[1] |
| Difficulty interpreting results due to the two-site receptor model. | Complex pharmacology: The interplay between the high- and low-affinity binding sites can complicate data interpretation. | Utilize the analogs: Design experiments using Ned-20 and Ned-19.4 to specifically probe the function of each binding site. For example, use Ned-20 to investigate the role of the high-affinity desensitization site.[2][3] |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) and binding affinities of Ned-19 and its key analogs. These values were primarily determined using sea urchin egg homogenates, a model system for studying NAADP signaling.
| Compound | Activity | IC50 for Inhibition of NAADP-mediated Ca2+ Release | IC50 for [32P]NAADP Binding |
| Ned-19 | Antagonist | ~65 nM[2] | ~4 µM[2] |
| Ned-20 | Inactive Analog | No inhibition up to 100 µM[2][6] | ~1.2 µM[2] |
| Ned-19.4 | Antagonist | ~10 µM[2] | Does not bind[2] |
Key Experimental Protocols
Protocol 1: Validating Specificity of Ned-19 using an Inactive Analog
Objective: To confirm that the observed cellular effect of Ned-19 is due to specific antagonism of the NAADP pathway.
Methodology:
-
Prepare cells or tissue homogenates as required for your specific assay (e.g., calcium imaging, proliferation assay).
-
Divide the samples into three groups:
-
Vehicle control (e.g., DMSO).
-
Ned-19 at the desired experimental concentration.
-
Ned-20 at the same concentration as Ned-19.
-
-
Pre-incubate the samples with the respective compounds for a sufficient duration (e.g., 30-60 minutes).
-
Stimulate the cells with an NAADP agonist or the physiological stimulus under investigation.
-
Measure the cellular response (e.g., change in intracellular Ca2+ concentration, gene expression, cell proliferation).
-
Analysis: A specific effect of Ned-19 should show a significant difference between the Ned-19 treated group and both the vehicle and Ned-20 treated groups. The Ned-20 group should not show a significant difference from the vehicle control.
Protocol 2: Distinguishing Between NAADP, IP3, and cADPR Signaling Pathways
Objective: To demonstrate that Ned-19 selectively inhibits the NAADP-mediated Ca2+ release pathway.
Methodology:
-
Prepare cell homogenates or permeabilized cells that are responsive to all three calcium-mobilizing messengers.
-
Aliquot the preparation into four groups and pre-incubate with:
-
Vehicle control.
-
Ned-19.
-
An IP3 receptor antagonist (e.g., heparin).
-
A cADPR antagonist (e.g., 8-Br-cADPR).
-
-
In separate experiments for each pre-incubation group, stimulate with:
-
NAADP.
-
IP3.
-
cADPR.
-
-
Measure the resulting Ca2+ release using a fluorescent calcium indicator.
-
Analysis: Ned-19 should selectively inhibit the Ca2+ release induced by NAADP, while having no significant effect on the responses to IP3 or cADPR.[2] Conversely, the IP3 and cADPR antagonists should only block their respective pathways.
Visualizing Signaling and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the proposed NAADP signaling pathway and a recommended experimental workflow for validating Ned-19 specificity.
Caption: Proposed two-site model of the NAADP receptor and the actions of Ned-19 and its analogs.
Caption: A logical workflow for troubleshooting and confirming the specificity of Ned-19's effects in an experiment.
References
- 1. Trans-Ned 19-Mediated Antagonism of Nicotinic Acid Adenine Nucleotide—Mediated Calcium Signaling Regulates Th17 Cell Plasticity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analogues of the Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Antagonist Ned-19 Indicate Two Binding Sites on the NAADP Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analogues of the nicotinic acid adenine dinucleotide phosphate (NAADP) antagonist Ned-19 indicate two binding sites on the NAADP receptor. — Oxford Vaccine Group [ovg.ox.ac.uk]
- 5. Analogues of the nicotinic acid adenine dinucleotide phosphate (NAADP) antagonist Ned-19 indicate two binding sites on the NAADP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Controlling for Off-Target Effects of NAADP Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for off-target effects of NAADP analogs in experimental settings. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of NAADP and its analogs?
Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent calcium (Ca²⁺)-mobilizing second messenger. Its primary proposed molecular targets are:
-
Two-pore channels (TPCs): Located on the membranes of acidic organelles like endosomes and lysosomes.[1][2]
-
Ryanodine receptors (RyRs): Primarily located on the endoplasmic/sarcoplasmic reticulum (ER/SR). The involvement of RyRs can be as either direct targets of NAADP or as amplifiers of the initial Ca²⁺ signal triggered by TPCs.[2][3][4][5]
The engagement of these channels can vary depending on the cell type and the specific NAADP analog used.
Q2: What are the potential off-target effects of NAADP analogs?
While many NAADP analogs are designed for specificity, off-target effects can occur, leading to misinterpretation of experimental results. Potential off-target effects include:
-
Interaction with other ion channels: At higher concentrations, some NAADP analogs might interact with other Ca²⁺ channels or ion transporters.
-
Modulation of enzymatic activity: As NAADP is a nucleotide-based molecule, its analogs could potentially interact with other nucleotide-binding proteins or enzymes.
-
General cellular stress: High concentrations of any experimental compound can induce cellular stress, leading to non-specific changes in Ca²⁺ homeostasis.
Q3: How can I control for the specificity of NAADP-mediated Ca²⁺ release in my experiments?
Several control experiments are crucial to ensure that the observed Ca²⁺ signals are specifically mediated by the intended NAADP signaling pathway:
-
Use of inactive analogs: Employ a structurally similar but biologically inactive analog as a negative control. Nicotinamide adenine dinucleotide phosphate (NADP⁺), the precursor to NAADP, is often used as a control as it does not typically induce Ca²⁺ release.[6]
-
Pharmacological inhibition: Use a selective antagonist of the NAADP receptor, such as Ned-19, to block the Ca²⁺ release induced by the NAADP analog.[7][8]
-
Self-desensitization: The NAADP receptor exhibits a unique self-inactivation property. Pre-treatment with a sub-threshold concentration of NAADP can render the pathway insensitive to a subsequent, higher concentration of the agonist.[5]
-
Genetic knockdown/knockout: In cell lines or animal models where it is feasible, knocking down or knocking out the expression of the putative NAADP receptors (TPCs or RyRs) can confirm their involvement.[3][4]
-
Cross-desensitization checks: Ensure that the NAADP analog does not desensitize the Ca²⁺ release pathways of other second messengers like inositol 1,4,5-trisphosphate (IP₃) or cyclic ADP-ribose (cADPR).[2]
Troubleshooting Guides
Problem 1: No or weak Ca²⁺ signal observed after application of an NAADP analog.
| Possible Cause | Troubleshooting Step |
| Degradation of the NAADP analog | Prepare fresh stock solutions of the analog. Store stocks at -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Inefficient delivery into the cell | For cell-impermeant analogs, ensure the delivery method (microinjection, electroporation, or cell permeabilization) is optimized. For cell-permeant analogs like NAADP-AM, optimize loading concentration and incubation time. |
| Low expression of NAADP receptors | Verify the expression of TPCs and/or RyRs in your cell type using techniques like qPCR or Western blotting. Consider overexpressing the receptor of interest if endogenous levels are too low. |
| Depletion of acidic Ca²⁺ stores | Ensure that the acidic Ca²⁺ stores are intact. Avoid prolonged exposure to agents that disrupt the proton gradient of these organelles. |
| Incorrect buffer composition | Use a physiological buffer with appropriate concentrations of ions, especially Ca²⁺ and Mg²⁺, as they can influence channel activity. |
Problem 2: The observed Ca²⁺ signal is not blocked by the NAADP antagonist Ned-19.
| Possible Cause | Troubleshooting Step |
| Off-target effect of the NAADP analog | The analog may be acting on a different target. Perform control experiments with other ion channel blockers to identify potential off-targets. |
| Insufficient concentration or incubation time of Ned-19 | Optimize the concentration and pre-incubation time of Ned-19. Refer to the literature for effective concentrations in your cell type. |
| Degradation of Ned-19 | Prepare fresh solutions of Ned-19 and store them appropriately. |
| Presence of a Ned-19-insensitive NAADP receptor subtype | While uncommon, consider the possibility of a novel NAADP receptor that is not sensitive to Ned-19. This would require further investigation using genetic approaches. |
Problem 3: High background fluorescence or spontaneous Ca²⁺ oscillations.
| Possible Cause | Troubleshooting Step |
| Cell stress or damage | Handle cells gently during preparation and experiments. Ensure cells are healthy and not overgrown. |
| Phototoxicity from the fluorescent Ca²⁺ indicator | Reduce the intensity and duration of excitation light. Use a more photostable dye if necessary. |
| Sub-optimal dye loading | Optimize the concentration and loading time of the Ca²⁺ indicator to avoid overloading, which can buffer intracellular Ca²⁺ and cause artifacts. |
| Contamination of reagents | Use high-purity reagents and sterile techniques to avoid contamination that could affect cell health. |
Quantitative Data on NAADP Analogs
The following tables summarize the inhibitory and effective concentrations of commonly used NAADP analogs and antagonists. These values can vary between different cell types and experimental conditions.
Table 1: Inhibitory Concentrations (IC₅₀) of NAADP Antagonists
| Compound | Target | IC₅₀ | Cell System | Reference |
| Ned-19 | NAADP-mediated Ca²⁺ release | 65 nM | Sea urchin egg homogenate | [9] |
| Ned-19 | [³²P]NAADP binding | 4 µM | Sea urchin egg homogenate | [9] |
| Ned-19.4 | NAADP-mediated Ca²⁺ release | 10 µM | Sea urchin egg homogenate | [9] |
| Ned-20 | [³²P]NAADP binding | 1.2 µM | Sea urchin egg homogenate | [9] |
Table 2: Effective Concentrations (EC₅₀) of NAADP Analogs
| Compound | Effect | EC₅₀ | Cell System | Reference |
| NAADP | Ca²⁺ release | 65 nM | Sea urchin egg homogenate | [9] |
Experimental Protocols
Protocol 1: Cell Permeabilization using Saponin for NAADP Analog Delivery
Objective: To transiently permeabilize the plasma membrane to allow the entry of cell-impermeant NAADP analogs into the cytoplasm.
Materials:
-
Cells grown on coverslips
-
Permeabilization Buffer: 120 mM KCl, 10 mM NaCl, 1 mM KH₂PO₄, 20 mM HEPES-Tris (pH 7.2), 2 mM ATP, 1 mM MgCl₂, 200 µM EGTA, and 0.01% (w/v) saponin.
-
Wash Buffer: Same as permeabilization buffer but without saponin.
-
NAADP analog stock solution.
Procedure:
-
Wash the cells twice with Wash Buffer.
-
Incubate the cells in Permeabilization Buffer containing the desired concentration of the NAADP analog for 5-10 minutes at room temperature.
-
Wash the cells three times with Wash Buffer to remove the saponin and extracellular analog.
-
Proceed immediately to the Ca²⁺ imaging experiment.
Protocol 2: Calcium Imaging using Fura-2 AM
Objective: To measure changes in intracellular Ca²⁺ concentration in response to NAADP analogs.
Materials:
-
Cells grown on glass-bottom dishes or coverslips
-
Fura-2 AM stock solution (1 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Pluronic F-127 (20% solution in DMSO)
-
NAADP analog or antagonist solution
Procedure:
-
Loading with Fura-2 AM:
-
Prepare a loading solution by diluting the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM.
-
Add Pluronic F-127 to the loading solution (final concentration 0.02%) to aid in dye solubilization.
-
Incubate the cells in the loading solution for 30-60 minutes at 37°C in the dark.
-
-
De-esterification:
-
Wash the cells twice with HBSS.
-
Incubate the cells in HBSS for 30 minutes at room temperature in the dark to allow for the complete de-esterification of the dye.
-
-
Imaging:
-
Mount the coverslip on the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.
-
Establish a stable baseline fluorescence ratio before adding the NAADP analog.
-
Add the NAADP analog and record the change in the 340/380 nm fluorescence ratio over time.
-
Protocol 3: Loading Cells with NAADP-AM
Objective: To load cells with the cell-permeant NAADP analog, NAADP-AM.
Materials:
-
Cells in culture
-
NAADP-AM stock solution (in DMSO)
-
Cell culture medium or physiological buffer
Procedure:
-
Prepare a working solution of NAADP-AM by diluting the stock solution in cell culture medium or buffer to the desired final concentration (typically in the low micromolar range).
-
Replace the existing medium on the cells with the NAADP-AM-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C. During this time, NAADP-AM will enter the cells and be hydrolyzed by intracellular esterases to release active NAADP.[10]
-
Wash the cells twice with fresh medium or buffer to remove extracellular NAADP-AM.
-
Proceed with the desired downstream assay (e.g., calcium imaging, proliferation assay).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed NAADP signaling pathways leading to intracellular Ca²⁺ release.
Caption: A generalized experimental workflow for studying NAADP analog effects.
Caption: A logical troubleshooting workflow for NAADP analog experiments.
References
- 1. NAADP mobilizes calcium from acidic organelles through two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAADP: From Discovery to Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Both RyRs and TPCs are required for NAADP-induced intracellular Ca2+ release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Both RyRs and TPCs are required for NAADP-induced intracellular Ca²⁺ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | NAADP: From Discovery to Mechanism [frontiersin.org]
- 6. Nicotinic Acid Adenine Dinucleotide Phosphate (Naadp+) Is an Essential Regulator of T-Lymphocyte Ca2+-Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Regulates Autophagy in Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analogues of the Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Antagonist Ned-19 Indicate Two Binding Sites on the NAADP Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NAADP-AM, a New Player in Calcium Signaling Pathways | AAT Bioquest [aatbio.com]
Best practices for maintaining NAADP stability in solution.
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for maintaining the stability of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) in solution.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving NAADP solutions.
| Problem | Possible Cause | Recommended Solution |
| Loss of NAADP Activity | Degradation due to improper storage: Exposure to non-optimal pH, elevated temperatures, or repeated freeze-thaw cycles can lead to the degradation of NAADP. | Prepare fresh solutions for critical experiments. For storage, aliquot stock solutions into single-use volumes and store at -80°C for up to 6 months or -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.[2] |
| Inappropriate solvent or buffer: The composition of the buffer can impact NAADP stability. Phosphate and acetate buffers have been shown to accelerate the degradation of the related molecule, NADPH.[3][4] | Reconstitute NAADP in high-purity water. For buffered solutions, consider using a Tris-based buffer, which has been shown to be more favorable for the long-term stability of the related molecule NADH compared to HEPES or phosphate buffers.[5][6] | |
| Contamination: Bacterial or enzymatic contamination (e.g., phosphatases) can degrade NAADP. | Use sterile water and reagents for solution preparation. Filter-sterilize the final solution if necessary. | |
| Inconsistent Experimental Results | Inaccurate concentration of stock solution: This can be due to improper dissolution or degradation over time. | Always ensure the lyophilized powder is fully dissolved before making aliquots. It is advisable to prepare fresh stock solutions regularly. For related nucleotides, daily preparation of fresh stock solutions is recommended for maximal consistency.[1] |
| NAADP self-inactivation: Sub-threshold concentrations of NAADP can inactivate its receptors, leading to a diminished response upon subsequent application of a higher concentration. | Be mindful of the bell-shaped dose-response curve of NAADP.[7] Start with a concentration range determined from the literature for your specific cell type. If you suspect self-inactivation, ensure a thorough washout period between NAADP applications. | |
| Precipitate Formation in Solution | Low solubility in the chosen solvent or buffer. | NAADP is soluble in water.[1] If using buffers, ensure all components are fully dissolved before adding NAADP. Gentle warming and sonication may aid dissolution. |
Frequently Asked Questions (FAQs)
Solution Preparation and Storage
Q1: How should I prepare a stock solution of NAADP?
A1: To prepare a stock solution, dissolve lyophilized NAADP in high-purity, sterile water to a desired concentration, typically 1-10 mM. Gentle warming and sonication can be used to ensure complete dissolution.[1] For example, to make a 1 mM stock solution, you would dissolve 1 mg of NAADP (sodium salt, MW ~855 g/mol ) in 1.169 mL of water.[8]
Q2: What is the best way to store NAADP stock solutions?
A2: For long-term storage, it is recommended to prepare single-use aliquots of your stock solution and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles as this can lead to degradation.[2] Protect solutions from light.[1]
Q3: Can I store my diluted, ready-to-use NAADP solutions?
A3: It is not recommended to store diluted NAADP solutions for extended periods. For analogous compounds like NADPH, diluted solutions are unstable and should be used within a few hours.[2] It is best practice to prepare fresh dilutions from a frozen stock aliquot for each experiment.
Q4: How many freeze-thaw cycles can an NAADP solution tolerate?
A4: There is no specific data on the number of freeze-thaw cycles NAADP can withstand. However, for related nucleotides and other biological molecules, it is a known cause of degradation.[2][9][10] Therefore, it is strongly recommended to prepare single-use aliquots to avoid this issue altogether.
Factors Affecting Stability
Q5: What is the optimal pH for NAADP stability?
A5: While specific studies on NAADP are limited, data from related nicotinamide cofactors can provide guidance. NADPH, a similar molecule, is more stable at a higher pH and its degradation is proportional to the concentration of hydronium ions (i.e., it is less stable in acidic conditions).[3][4] For NADH, a pH of 8.5 has been shown to be favorable for long-term stability.[5][6] Enzymatic degradation of NAADP by alkaline phosphatase is optimal at a pH of 8-9, but can still occur at a neutral pH of 7.2.[11][12] Therefore, for non-enzymatic stability, a slightly alkaline pH may be preferable, but for experimental purposes, a neutral pH is often necessary and should be used with freshly prepared solutions.
Q6: Which buffer system should I use for my experiments with NAADP?
A6: The choice of buffer can influence the stability of nicotinamide cofactors. Studies on NADH have shown that Tris buffer provides better long-term stability compared to HEPES or sodium phosphate buffers.[5][6] Phosphate and acetate buffers have been shown to increase the degradation rate of NADPH.[3][4] When possible, using a Tris-based buffer system may be advantageous.
Q7: How does temperature affect NAADP stability?
A7: Higher temperatures accelerate the degradation of NAADP and related molecules.[3][4][5] Therefore, it is crucial to store stock solutions frozen and to keep working solutions on ice during experiments.
NAADP in Experiments
Q8: I am not seeing any calcium release in my cells with NAADP. What could be the problem?
A8: Aside from the stability issues addressed above, a lack of response could be due to several factors:
-
Cell type: Not all cells express the necessary machinery (e.g., two-pore channels, ryanodine receptors) to respond to NAADP.
-
Concentration: The effective concentration of NAADP is highly cell-type dependent and often exhibits a bell-shaped dose-response curve, meaning that concentrations that are too high can be as ineffective as those that are too low.[7]
-
Receptor desensitization: As mentioned, pre-exposure to low concentrations of NAADP can render the receptors unresponsive.[7]
Q9: What are the known degradation products of NAADP?
A9: In biological systems, NAADP can be metabolized by enzymes. For instance, alkaline phosphatase can degrade NAADP to nicotinic acid adenine dinucleotide (NAAD).[11][12] The enzyme CD38 can break down NAADP to 2'-phosphoadenosine diphosphoribose (ADPRP).[11]
Data on Factors Affecting Nicotinamide Cofactor Stability
While specific quantitative data for NAADP is limited, the following tables summarize stability data for the closely related molecule NADH, which can serve as a useful reference.
Table 1: Effect of Buffer Type on NADH Degradation Rate
| Buffer (50 mM, pH 8.5, 19°C) | Degradation Rate (µM/day) | % Remaining after 40 days |
| Tris | 4 | >90% |
| HEPES | 18 | ~60% |
| Sodium Phosphate | 23 | <50% |
| Data adapted from a long-term stability study on NADH.[5][6] |
Table 2: Effect of Temperature on NADH Degradation Rate in Different Buffers
| Buffer (50 mM, pH 8.5) | Degradation Rate at 19°C (µM/day) | Degradation Rate at 25°C (µM/day) |
| Tris | 4 | 11 |
| HEPES | 18 | 51 |
| Sodium Phosphate | 23 | 34 |
| Data adapted from a long-term stability study on NADH.[5] |
Experimental Protocols
Protocol 1: Preparation of NAADP Stock Solution
Materials:
-
Lyophilized NAADP sodium salt
-
Nuclease-free water
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the lyophilized NAADP vial to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the required volume of nuclease-free water to achieve the desired stock concentration (e.g., 1-10 mM).
-
Vortex gently until the powder is completely dissolved. If necessary, sonicate briefly in a water bath.
-
Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: General Method for Assessing NAADP Stability using HPLC
Objective: To quantify the degradation of NAADP in a given solution over time.
Materials:
-
NAADP solution to be tested
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Appropriate mobile phase (e.g., a gradient of methanol and a buffer like potassium phosphate, pH 8.0)[13]
-
NAADP standard for calibration curve
Procedure:
-
Sample Preparation: Prepare the NAADP solution in the buffer and conditions (pH, temperature) you wish to test.
-
Time Zero (T0) Measurement: Immediately after preparation, inject an aliquot of the solution into the HPLC system to get the initial concentration.
-
Incubation: Store the remaining solution under the desired test conditions (e.g., 4°C, room temperature, 37°C).
-
Time-Point Measurements: At regular intervals (e.g., 1, 6, 24, 48 hours), take an aliquot of the stored solution and analyze it by HPLC.
-
Chromatography:
-
Set the UV detector to a wavelength of 260 nm.[13]
-
Run the samples using an appropriate gradient and flow rate to separate NAADP from its potential degradation products (like NAAD).
-
-
Quantification:
-
Generate a standard curve using known concentrations of a fresh NAADP standard.
-
Calculate the concentration of NAADP in your samples at each time point by comparing the peak area to the standard curve.
-
-
Data Analysis: Plot the concentration of NAADP versus time to determine the degradation rate under the tested conditions.
Visualizations
Caption: NAADP Signaling Pathways.
Caption: Workflow for Assessing NAADP Stability.
References
- 1. researchgate.net [researchgate.net]
- 2. abcam.com [abcam.com]
- 3. Stability of NADPH: effect of various factors on the kinetics of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Stability of NADPH: effect of various factors on the kinetics of degradation. | Semantic Scholar [semanticscholar.org]
- 5. docs.nrel.gov [docs.nrel.gov]
- 6. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the differences between HEPES (7365-45-9) and Tris (77-86-1) buffer? [yacooscience.com]
- 8. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of a Single Freeze-Thaw Cycle on Concentrations of Nutritional, Noncommunicable Disease, and Inflammatory Biomarkers in Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Degradation by Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nicotinic acid adenine dinucleotide phosphate (NAADP) degradation by alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing NAADP Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize buffer conditions for Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) binding assays.
Troubleshooting Guide
This guide addresses common issues encountered during NAADP binding experiments in a question-and-answer format.
High Background Noise
-
Question: I am observing high background signal across my entire plate/blot. What are the likely causes and how can I fix this?
Answer: High background can obscure your specific signal and is often caused by several factors related to your buffer and washing steps. Here are some common causes and solutions:
-
Insufficient Blocking: The blocking buffer is critical for preventing non-specific binding.[1] If blocking is inadequate, antibodies or other reagents can bind to unoccupied sites on the plate or membrane.
-
Inadequate Washing: Insufficient washing can leave behind unbound reagents, leading to a higher background signal.[1]
-
Antibody Concentration Too High: Using too much primary or secondary antibody can lead to non-specific binding.[2][4]
-
Solution: Perform a titration experiment to determine the optimal antibody concentration that provides a strong specific signal with minimal background.[4]
-
-
Contaminated Reagents: Contamination of buffers or reagents with your analyte or other interfering substances can cause a uniformly high background.[1]
-
Solution: Use freshly prepared reagents for each experiment to rule out contamination.[1]
-
-
Low or No Signal
-
Question: I am not seeing any signal, or the signal is very weak. What should I check?
Answer: A lack of signal can be due to a variety of factors, from inactive reagents to suboptimal binding conditions.
-
Inactive Reagents: Ensure that your NAADP ligand (especially if radiolabeled), antibodies, and detection reagents have not expired and have been stored correctly.
-
Suboptimal Buffer Conditions: The composition of your binding buffer is crucial for the interaction between NAADP and its binding protein.
-
Protein Instability: The NAADP binding protein may be unstable in the chosen buffer.
-
Solution: The addition of additives like BSA can sometimes improve protein stability and activity.[5]
-
-
Non-Specific Binding
-
Question: I am seeing multiple non-specific bands in my western blot or high signal in my negative controls. How can I improve specificity?
Answer: Non-specific binding occurs when the ligand or antibody binds to proteins other than the target.
-
Adjust Washing Stringency: The stringency of your wash buffer can be adjusted to reduce non-specific interactions.
-
Solution: You can increase the salt concentration (up to 1 M NaCl) or the detergent concentration (up to 1% Tween-20 or 0.2% SDS) in your wash buffer.[7]
-
-
Pre-clearing Lysate: If you are performing an immunoprecipitation-based assay, pre-clearing the lysate can remove proteins that non-specifically bind to your beads.
-
Solution: Incubate your cell lysate with the beads alone before adding the specific antibody.[7]
-
-
Optimize Antibody Dilution: As with high background, using the lowest effective concentration of your primary antibody can minimize non-specific binding.
-
Frequently Asked Questions (FAQs)
-
What is the optimal pH for an NAADP binding assay?
-
What is the role of divalent cations in the binding buffer?
-
Divalent cations such as Mg²⁺ and Ca²⁺ can influence the binding of nucleotides to proteins.[9][10] However, their effect on NAADP binding should be empirically determined. Note that phosphate-buffered saline (PBS) can precipitate with divalent cations like Ca²⁺ and Zn²⁺.[6] If these ions are necessary, consider using a different buffer system like HEPES or Tris.[6]
-
-
Should I include a detergent in my binding buffer?
-
How can I ensure my NAADP binding protein is stable?
Data Summary Tables
Table 1: Recommended Buffer Components for NAADP Binding Assays
| Component | Recommended Starting Concentration/Range | Purpose | Notes |
| Buffering Agent | 20-50 mM HEPES, Tris, or PBS | Maintain a stable pH | The choice of buffer can impact protein stability and binding.[6] |
| pH | 7.0 - 8.0 | Mimic physiological conditions | Optimal pH should be determined experimentally.[6][8] |
| Salt (e.g., NaCl, KCl) | 50-150 mM | Modulate ionic strength | High salt can disrupt non-specific electrostatic interactions.[5][7] |
| Detergent (e.g., Tween-20) | 0.005% - 0.05% (v/v) | Reduce non-specific binding and protein aggregation | Higher concentrations may be needed for membrane proteins.[6] |
| Protein Stabilizer (e.g., BSA) | 0.1 µg/mL - 1 mg/mL | Improve protein stability and prevent non-specific binding | Can be particularly useful for purified protein systems.[5] |
| Divalent Cations (e.g., MgCl₂, CaCl₂) | 1-5 mM | May be required for protein function/binding | Empirically test necessity; avoid PBS if using Ca²⁺ or Zn²⁺.[6][9] |
| Reducing Agent (e.g., DTT) | 1 mM | Maintain reduced cysteine residues | Avoid if it interferes with antibody disulfide bonds.[7] |
| Protease Inhibitors | Manufacturer's recommendation | Prevent protein degradation in cell lysates | Crucial when working with crude cell or tissue preparations.[2] |
Experimental Protocols
Protocol 1: General Radioligand NAADP Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay using [³²P]NAADP.
-
Preparation of Membranes/Lysate:
-
Prepare cell or tissue homogenates in a suitable lysis buffer (see Table 1 for components).
-
Centrifuge the homogenate to pellet cellular debris. The supernatant or a further purified membrane fraction can be used for the assay.
-
Determine the protein concentration of the preparation (e.g., using a Bradford assay).
-
-
Binding Reaction:
-
In a microcentrifuge tube or 96-well plate, combine the following in this order:
-
Binding Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 0.1% BSA).
-
Unlabeled NAADP (for competition curve) or buffer (for total binding).
-
A fixed concentration of [³²P]NAADP (typically at or below the Kd).
-
Cell membrane preparation or purified protein (e.g., 20-100 µg of protein).
-
-
For non-specific binding control, add a high concentration of unlabeled NAADP (e.g., 1 µM).
-
-
Incubation:
-
Incubate the reaction mixture for a predetermined time (e.g., 30-60 minutes) at a specific temperature (e.g., 4°C or room temperature). The optimal time and temperature should be determined empirically.
-
-
Separation of Bound and Free Ligand:
-
Rapidly separate the bound from free radioligand. A common method is rapid vacuum filtration through a glass fiber filter (e.g., Whatman GF/B).[11]
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For competition assays, plot the specific binding as a function of the unlabeled NAADP concentration to determine the IC₅₀ and subsequently the Kᵢ.
-
Visualizations
Caption: NAADP Signaling Pathway.
Caption: Experimental Workflow for NAADP Binding Assay.
Caption: Troubleshooting High Background Noise.
References
- 1. arp1.com [arp1.com]
- 2. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 3. cloud-clone.com [cloud-clone.com]
- 4. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 5. Practical strategies for the evaluation of high-affinity protein/nucleic acid interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. support.nanotempertech.com [support.nanotempertech.com]
- 7. sinobiological.com [sinobiological.com]
- 8. bioradiations.com [bioradiations.com]
- 9. Influence of divalent cations on the reconstituted ADP, ATP exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of ATP, ADP and divalent cations in the formation of binary and ternary complexes of actin, cofilin and DNase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
Technical Support Center: Measuring Rapid NAADP Transients
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the second messenger nicotinic acid adenine dinucleotide phosphate (NAADP).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for measuring NAADP levels?
A1: Cellular NAADP levels are typically measured using two main methods: a radioreceptor assay and an enzymatic cycling assay. The radioreceptor assay utilizes a high-affinity NAADP-binding protein, often from sea urchin eggs.[1][2] The enzymatic cycling assay involves a series of coupled enzyme reactions that result in the production of a fluorescent product, resorufin.[1][2]
Q2: Why am I not observing a calcium (Ca2+) signal after applying NAADP?
A2: There are several potential reasons for this. Firstly, NAADP receptors exhibit profound and unusual inactivation properties.[1][2] In many mammalian cells, the concentration-response curve for NAADP is bell-shaped, meaning that high concentrations can cause receptor inactivation and lead to a smaller or absent Ca2+ release.[1][2] Secondly, the initial Ca2+ release triggered by NAADP can be small, transient, and highly localized, making it difficult to detect with conventional microscopy.[3] Finally, some experimental preparations, particularly broken cell preparations, may lack essential cofactors or accessory proteins required for NAADP sensitivity.[3]
Q3: What is the "trigger hypothesis" of NAADP action?
A3: The "trigger hypothesis" suggests that NAADP's primary role is to evoke a small, localized Ca2+ signal from acidic organelles like lysosomes.[1][2] This initial "trigger" Ca2+ is then amplified into a larger, global Ca2+ signal through a process called Ca2+-induced Ca2+ release (CICR) from adjacent endoplasmic reticulum (ER) stores via channels like IP3 receptors (IP3Rs) and ryanodine receptors (RyRs).[4][5]
Q4: Are Two-Pore Channels (TPCs) the definitive NAADP receptors?
A4: While TPCs are strongly implicated as NAADP-gated channels on endolysosomal membranes, the topic is still under investigation.[4][5] Some studies show that TPCs are essential for NAADP-induced Ca2+ release.[4] However, other evidence suggests that NAADP may not bind directly to TPCs but to smaller accessory proteins within a larger TPC complex.[3][5][6]
Q5: Can I use a cell-permeable form of NAADP?
A5: Yes, NAADP-AM is a cell-permeable analog of NAADP that can be used to load cells with NAADP, bypassing the need for microinjection.[7] This can be a useful tool for studying NAADP signaling in a larger population of cells.
Troubleshooting Guides
Problem 1: No detectable or inconsistent Ca2+ response to NAADP.
| Possible Cause | Troubleshooting Step |
| Inappropriate NAADP Concentration | In mammalian cells, high NAADP concentrations (>1 µM) can cause self-inactivation.[2] Perform a full dose-response curve, starting from low nanomolar concentrations (e.g., 10-100 nM).[2] |
| Receptor Desensitization | Pre-incubation with even sub-threshold concentrations of NAADP can desensitize the receptors.[1][2] Ensure that the preparation is not exposed to NAADP before the intended stimulation. |
| Compromised Acidic Stores | NAADP primarily mobilizes Ca2+ from acidic stores like lysosomes.[2][4][7] Verify the integrity of these stores. Treatment with agents like bafilomycin A1, which disrupts the pH gradient of acidic organelles, should abolish the NAADP response.[1][2] |
| Loss of Essential Factors | Broken cell preparations may lose crucial cytosolic factors or accessory proteins necessary for NAADP signaling.[3] Whenever possible, use intact cell preparations for studying NAADP-mediated events. |
| Cell Type Insensitivity | Not all cell types respond robustly to NAADP. The machinery for NAADP signaling may be absent or expressed at very low levels.[3] It is advisable to use a positive control cell type known to respond to NAADP, such as pancreatic acinar cells or T-cells.[1][8] |
Problem 2: Difficulty distinguishing the initial NAADP "trigger" from the global Ca2+ signal.
| Possible Cause | Troubleshooting Step |
| Rapid Signal Amplification | The NAADP-triggered Ca2+ release is often rapidly amplified by CICR from the ER via RyRs and IP3Rs.[9] |
| Use pharmacological inhibitors to dissect the pathway. Pre-treat cells with antagonists for RyRs (e.g., ryanodine) or IP3Rs (e.g., heparin) to block the amplification and isolate the initial NAADP-mediated signal.[1] | |
| Employ high-resolution Ca2+ imaging with high spatiotemporal resolution to visualize the initial localized Ca2+ microdomains before they propagate into a global wave.[5][6] | |
| Low Signal-to-Noise Ratio | The initial trigger signal can be very small and difficult to resolve from background noise.[3] |
| Optimize your Ca2+ imaging setup. Use sensitive Ca2+ indicators and a high-quality imaging system. Ensure that the focal plane is correctly positioned to capture events at the lysosome-ER junctions where these events are thought to occur.[4] |
Quantitative Data Summary
Table 1: NAADP Concentrations and Receptor Affinities
| Parameter | Organism/Cell Type | Value | Reference |
| EC50 for Ca2+ Release | Sea Urchin Egg Homogenate | ~30 nM | [5] |
| Maximal Ca2+ Release | Jurkat T-cells (microinjection) | ~100 nM | [2] |
| Inhibitory Concentration | Jurkat T-cells (microinjection) | >1 µM | [2] |
| High-Affinity Binding (Kd) | TPC2-overexpressing cells | ~5 nM | [2] |
| Low-Affinity Binding (Kd) | TPC2-overexpressing cells | ~7 µM | [2] |
Table 2: Pharmacological Agents in NAADP Research
| Agent | Type | Typical Concentration | Effect | Reference |
| BZ194 | NAADP Antagonist | Varies (e.g., used at 1 mM for microinjection) | Inhibits NAADP-induced Ca2+ signaling | [8] |
| NED-19 | NAADP Antagonist | 1 µM (inhibitory) | Non-competitively inhibits NAADP-mediated TPC2 activation | [9] |
| Bafilomycin A1 | V-ATPase Inhibitor | Varies | Abolishes NAADP-evoked Ca2+ response by disrupting acidic stores | [1][2] |
| Thapsigargin | SERCA Inhibitor | Varies | Depletes ER Ca2+ stores, helping to isolate the acidic store component of the NAADP response | [1] |
Experimental Protocols
Protocol 1: Measuring NAADP-Induced Ca2+ Release in Intact Cells using Caged-NAADP
This protocol allows for the precise temporal control of NAADP introduction into the cell.
-
Cell Preparation: Plate cells on glass coverslips suitable for fluorescence microscopy.
-
Loading with Caged-NAADP and Ca2+ Indicator:
-
Incubate cells with a membrane-permeant Ca2+ indicator dye (e.g., Fluo-3 AM) according to the manufacturer's instructions.
-
Co-load the cells with caged-NAADP. This often requires microinjection or loading through a patch pipette during electrophysiological recording.
-
-
Imaging Setup:
-
Place the coverslip on the stage of an inverted fluorescence microscope equipped for Ca2+ imaging and UV photolysis.
-
Acquire a baseline fluorescence signal for a stable period (e.g., 60-120 seconds).
-
-
Photolysis (Uncaging):
-
Deliver a brief pulse of UV light to a specific region of interest or the entire field of view to photolyze the caged-NAADP, rapidly releasing active NAADP into the cytosol.
-
-
Data Acquisition and Analysis:
-
Continue to record the fluorescence intensity for several minutes post-photolysis to capture the resulting Ca2+ transient.
-
Analyze the change in fluorescence intensity over time to quantify the Ca2+ response. The response in cells overexpressing a target channel (like TPC2) can be compared to wild-type cells.[4]
-
Protocol 2: Radioreceptor Assay for Quantifying NAADP
This protocol is used to measure the concentration of NAADP in cell extracts.
-
Preparation of Sea Urchin Egg Homogenate:
-
Homogenize sea urchin eggs in a suitable buffer to create a crude microsomal fraction, which is enriched in NAADP binding sites.
-
-
Binding Reaction:
-
In a series of tubes, create a standard curve with known concentrations of unlabeled NAADP.
-
Add the unknown samples (acid extracts from cells) to another set of tubes.
-
Add a fixed, low concentration of [32P]NAADP (radiolabeled NAADP) to all tubes.
-
Add the sea urchin egg homogenate to initiate the binding reaction. The binding of NAADP to its receptor is not readily reversible, so pre-incubation with unlabeled NAADP is more effective for inhibition.[10][11]
-
-
Incubation: Incubate the reactions. The sensitivity of the assay can be enhanced by using lower homogenate concentrations.[10][11]
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound [32P]NAADP from the free radioligand in the solution.
-
Wash the filters quickly with ice-cold buffer to remove non-specific binding.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The amount of [32P]NAADP bound will be inversely proportional to the concentration of unlabeled NAADP in the standards or the sample.
-
Calculate the concentration of NAADP in the samples by comparing their inhibition of [32P]NAADP binding to the standard curve.
-
Visualizations
Caption: The "Trigger Hypothesis" of NAADP-mediated Ca2+ signaling.
Caption: Troubleshooting workflow for absent NAADP-induced Ca2+ signals.
References
- 1. NAADP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAADP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Questioning regulation of two-pore channels by NAADP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAADP mobilizes calcium from acidic organelles through two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | NAADP: From Discovery to Mechanism [frontiersin.org]
- 6. NAADP: From Discovery to Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NAADP-AM, a New Player in Calcium Signaling Pathways | AAT Bioquest [aatbio.com]
- 8. NAADP-mediated Ca2+ signaling via type 1 ryanodine receptor in T cells revealed by a synthetic NAADP antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Determination of cellular nicotinic acid-adenine dinucleotide phosphate (NAADP) levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Strategies to minimize phototoxicity during NAADP imaging experiments.
Welcome to the technical support center for NAADP (Nicotinic Acid Adenine Dinucleotide Phosphate) imaging experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize phototoxicity and acquire high-quality data.
Troubleshooting Guide
This guide addresses common issues encountered during NAADP imaging that may be related to phototoxicity.
| Problem | Possible Cause | Recommended Solution |
| No or Weak Fluorescent Signal | 1. Low Probe Concentration: Insufficient concentration of the fluorescent NAADP analog or antagonist. 2. Inefficient Probe Loading: For cell-permeant probes, incubation time may be too short or temperature suboptimal. For microinjection, the injection volume or concentration may be too low. 3. Photobleaching: The fluorescent signal has been destroyed by excessive light exposure. | 1. Optimize Probe Concentration: Titrate the probe concentration to find the optimal balance between signal strength and potential toxicity. 2. Optimize Loading Conditions: For probes like Ned-19, increase incubation time or test different temperatures (e.g., 37°C). For microinjection, ensure the micropipette is not clogged and the injection pressure and duration are adequate. 3. Reduce Light Exposure: Decrease laser power, shorten exposure times, and reduce the frequency of image acquisition. Use a more sensitive detector to compensate for lower signal.[1][2] |
| High Background Fluorescence | 1. Excess Unbound Probe: Inadequate washing after probe incubation. 2. Autofluorescence: Cells or media components are naturally fluorescent at the imaging wavelengths. | 1. Thorough Washing: After incubation with a cell-permeant probe, wash the cells multiple times with fresh, pre-warmed imaging medium. 2. Use Phenol Red-Free Medium: Phenol red is a common source of background fluorescence. 3. Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the specific probe signal from the autofluorescence background. |
| Cells Show Signs of Stress (Blebbing, Detachment, Apoptosis) | 1. Phototoxicity: High-intensity or prolonged light exposure is generating reactive oxygen species (ROS), damaging the cells.[3] 2. Probe Toxicity: The fluorescent probe itself may be toxic at the concentration used. | 1. Minimize Light Exposure: Use the lowest possible laser power and the shortest possible exposure time that still provides an adequate signal-to-noise ratio.[2] Increase the time interval between image acquisitions. 2. Use Longer Wavelengths: If possible, choose probes that are excited by longer wavelengths of light, which are generally less damaging to cells. 3. Incorporate Antioxidants: Supplement the imaging medium with antioxidants like Trolox or N-acetylcysteine to scavenge ROS.[3] 4. Perform a Dose-Response Curve: Determine the lowest effective concentration of your fluorescent probe that gives a detectable signal without causing overt signs of cellular stress. |
| Inconsistent Results Between Experiments | 1. Variability in Probe Loading: Inconsistent incubation times, temperatures, or probe concentrations. 2. Photobleaching Varies: Different imaging sessions may have slightly different illumination settings, leading to variable rates of photobleaching. 3. Cell Health Varies: Differences in cell confluence or passage number can affect their sensitivity to phototoxicity. | 1. Standardize Protocols: Ensure all experimental parameters, including probe loading and washing steps, are consistent across all experiments. 2. Calibrate Illumination: Before each experiment, calibrate the illumination source to ensure consistent light output. 3. Maintain Consistent Cell Culture Practices: Use cells at a consistent confluence and within a narrow range of passage numbers for all experiments. |
Frequently Asked Questions (FAQs)
General Phototoxicity
Q1: What is phototoxicity and why is it a concern in NAADP imaging?
A1: Phototoxicity is cell damage or death caused by light exposure during fluorescence microscopy. It's a major concern in live-cell imaging, including NAADP imaging, because the excitation light used to visualize fluorescent probes can generate reactive oxygen species (ROS) that damage cellular components. This can alter the very biological processes you are trying to observe and lead to unreliable data.[3]
Q2: What are the common signs of phototoxicity?
A2: Obvious signs include cell rounding, membrane blebbing, vacuole formation, detachment from the substrate, and ultimately, cell death. However, more subtle effects can occur before these visible signs, such as alterations in cell signaling, changes in mitochondrial membrane potential, and slowed cell division.[3]
Strategies to Minimize Phototoxicity
Q3: How can I reduce phototoxicity during my NAADP imaging experiments?
A3: There are several key strategies:
-
Reduce Illumination Intensity: Use the lowest laser power or lamp intensity that provides a usable signal.
-
Minimize Exposure Time: Use the shortest possible exposure time for your detector.
-
Reduce the Frequency of Imaging: Increase the time interval between image acquisitions in a time-lapse experiment.
-
Choose the Right Fluorophore: Select a bright and photostable fluorescent probe to maximize signal and minimize the required excitation light.
-
Use Appropriate Optical Filters: Ensure your filter sets are optimized to efficiently collect the emission light while blocking the excitation light.
-
Consider Advanced Microscopy Techniques: Techniques like spinning disk confocal or two-photon microscopy are inherently less phototoxic than traditional widefield or point-scanning confocal microscopy.[4][5][6]
Q4: Are there any supplements I can add to my imaging media to reduce phototoxicity?
A4: Yes, you can supplement your imaging medium with antioxidants to help neutralize reactive oxygen species. Common examples include Trolox, N-acetylcysteine, and ascorbic acid.[3] It is also recommended to use phenol red-free media, as phenol red can contribute to ROS production.
NAADP-Specific Imaging Probes
Q5: What fluorescent probes are available for NAADP imaging?
A5: Direct imaging of NAADP is challenging. However, there are some useful tools:
-
Fluorescent Analogs: Etheno-NAADP and its aza-derivative are fluorescent analogs that can be microinjected into cells to visualize NAADP-sensitive Ca²⁺ stores.[7]
-
Fluorescent Antagonists: Ned-19 is a cell-permeant fluorescent antagonist that can be used to label NAADP receptors.[8][9]
Q6: What are the excitation and emission wavelengths for these probes?
A6:
-
Etheno-NAADP: Excitation maxima at ~275 nm and ~300 nm, with an emission maximum at ~410 nm.[7]
-
Etheno-aza-NAADP: Excitation maxima at ~280 nm and ~360 nm, with an emission maximum at ~470 nm.[7]
-
Ned-19: Excitation at ~351-365 nm and emission at ~425 nm.[8][9]
Experimental Design and Protocols
Q7: Can you provide a basic protocol for using a fluorescent NAADP antagonist like Ned-19?
A7: The following is a generalized protocol that should be optimized for your specific cell type and experimental conditions.
Generalized Protocol for Ned-19 Staining in Live Cells
-
Cell Culture: Plate cells on a glass-bottom dish suitable for fluorescence microscopy and allow them to adhere.
-
Probe Preparation: Prepare a stock solution of Ned-19 in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed, serum-free, phenol red-free imaging medium to the final working concentration (typically in the nanomolar to low micromolar range).
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed imaging medium. Add the Ned-19-containing medium to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed imaging medium to remove any unbound probe.
-
Imaging: Proceed with live-cell imaging, using the strategies outlined above to minimize phototoxicity.
Q8: What are the advantages of using spinning disk confocal or two-photon microscopy for NAADP imaging?
A8:
-
Spinning Disk Confocal Microscopy: This technique uses a rotating disk with multiple pinholes to scan the sample, which significantly reduces the peak laser intensity on any single point compared to point-scanning confocal microscopy. This leads to a dramatic reduction in phototoxicity and photobleaching, making it ideal for high-speed, long-term live-cell imaging.[4][10]
-
Two-Photon Microscopy: This method uses a longer wavelength, lower energy laser to excite the fluorophore. Two photons must be absorbed simultaneously to cause excitation, and this only occurs at the focal point. This localized excitation minimizes out-of-focus phototoxicity and allows for deeper tissue imaging.[5][6]
Quantitative Data Summary
Minimizing phototoxicity often involves a trade-off between signal-to-noise ratio (SNR), temporal resolution, and cell viability. The following tables provide an illustrative guide to optimizing imaging parameters. Note that the optimal settings will vary depending on the specific fluorescent probe, cell type, and microscope system.
Table 1: Illustrative Comparison of Imaging Modalities for Phototoxicity
| Microscopy Technique | Relative Phototoxicity | Typical Temporal Resolution | Advantages for NAADP Imaging | Disadvantages for NAADP Imaging |
| Widefield Epifluorescence | High | Fast | Simple and accessible. | High background from out-of-focus light, significant phototoxicity. |
| Laser Scanning Confocal | High | Slow to Moderate | Good optical sectioning to reduce background. | High peak laser intensity can cause significant phototoxicity and photobleaching. |
| Spinning Disk Confocal | Low | Very Fast | Significantly reduced phototoxicity and photobleaching, high temporal resolution.[4][10] | Lower confocality than laser scanning systems. |
| Two-Photon Microscopy | Very Low | Moderate | Deep tissue penetration, very low phototoxicity and photobleaching.[5][6] | Higher cost and complexity. |
Table 2: Illustrative Example of Optimizing Imaging Parameters to Reduce Phototoxicity
| Parameter Set | Laser Power (% of max) | Exposure Time (ms) | Image Interval (s) | Relative Phototoxicity | Signal-to-Noise Ratio (SNR) | Cell Viability (after 1 hr imaging) |
| High Signal, High Damage | 50% | 50 | 1 | High | Excellent | Low |
| Balanced | 20% | 100 | 5 | Moderate | Good | Moderate |
| Optimized for Viability | 5% | 200 | 10 | Low | Acceptable | High |
Experimental Protocols
Protocol 1: General Live-Cell Imaging to Minimize Phototoxicity
This protocol provides a general framework for live-cell imaging experiments, adaptable for use with fluorescent NAADP probes.
-
Cell Preparation:
-
Plate cells on an appropriate imaging dish (e.g., glass-bottom dish) 24-48 hours before the experiment to achieve 50-70% confluency.
-
Use a phenol red-free imaging medium supplemented with any necessary nutrients and antioxidants (e.g., 100 µM Trolox).
-
-
Probe Loading (for cell-permeant probes like Ned-19):
-
Prepare the probe at the desired final concentration in pre-warmed imaging medium.
-
Wash cells once with pre-warmed medium.
-
Incubate cells with the probe-containing medium for the optimized duration (e.g., 30-60 minutes) at 37°C in a light-protected environment.
-
Wash cells 2-3 times with pre-warmed imaging medium to remove unbound probe.
-
-
Microscope Setup:
-
Turn on the microscope, laser sources, and environmental chamber. Allow the system to stabilize.
-
Set the environmental chamber to 37°C and 5% CO₂.
-
Place the imaging dish on the microscope stage.
-
-
Image Acquisition:
-
Locate the cells of interest using the lowest possible magnification and transmitted light to minimize fluorescence excitation.
-
Switch to fluorescence imaging and use the lowest laser power and shortest exposure time that provide a detectable signal.
-
Adjust detector gain or use a more sensitive camera if the signal is weak, rather than increasing laser power.
-
For time-lapse imaging, set the longest possible interval between acquisitions that will still capture the dynamics of interest.
-
Acquire a z-stack only if necessary for your research question, as this increases light exposure.
-
-
Post-Acquisition:
-
Save the images in a lossless format.
-
Analyze the data using appropriate software.
-
Visualizations
NAADP Signaling Pathway
Caption: NAADP signaling pathway.
Experimental Workflow to Minimize Phototoxicity
Caption: Workflow for minimizing phototoxicity.
References
- 1. youtube.com [youtube.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 4. Introduction To Spinning Disk Confocal Microscopy | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Two-photon probes for in vivo multicolor microscopy of the structure and signals of brain cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ZEISS Microscopy Online Campus | Introduction to Spinning Disk Microscopy [zeiss-campus.magnet.fsu.edu]
- 9. mdpi.com [mdpi.com]
- 10. Spinning disk confocal - Center for Advanced Light Microscopy (CALM) - LMU Munich [calm.bio.lmu.de]
Validation & Comparative
Validating NAADP-Specific Calcium Release: A Comparative Guide to Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of antagonists used to validate Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)-specific calcium release. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) is a potent intracellular second messenger that mobilizes calcium (Ca2+) from acidic organelles, such as lysosomes.[1][2] This initial release often acts as a trigger, initiating a more global Ca2+ signal by activating other Ca2+ release mechanisms on the endoplasmic reticulum (ER).[3] To specifically study the role of NAADP in cellular signaling, researchers rely on pharmacological antagonists that can selectively block its action. This guide compares the performance of commonly used NAADP antagonists, providing the necessary data and protocols to design and validate experiments.
Comparison of NAADP Antagonists
The validation of NAADP-specific Ca2+ release heavily relies on the use of specific antagonists. The following table summarizes the quantitative data for some of the most commonly used NAADP antagonists. It is crucial to note that the efficacy of these antagonists can vary between cell types and experimental conditions.
| Antagonist | IC50 | Mechanism of Action | Specificity | Key Considerations |
| Ned-19 | ~65 nM (in sea urchin egg homogenate)[3][4] | Non-competitive antagonist[4] | Selective for NAADP-mediated Ca2+ release; does not affect Ca2+ release induced by IP3 or cADPR.[3] | Membrane-permeant, making it suitable for use in intact cells.[2] |
| BZ194 | Low micromolar range (in Jurkat T cells)[3]; complete blockade at 10 µM (in cardiac myocytes)[5] | Antagonizes NAADP-stimulated [3H]ryanodine binding to RyR1.[3][6] | Specific for the NAADP/Ca2+ signaling pathway; does not inhibit IP3- or cADPR-mediated Ca2+ release.[3] | Has been shown to be effective in intact T cells and cardiac myocytes.[3][4] |
| PPADS | ~20 µM (in sea urchin egg homogenate) | Competitive antagonist | Also a non-selective P2 purinergic receptor antagonist. | Its lack of specificity for NAADP receptors necessitates careful experimental design and controls. |
| Thio-NADP | Initially reported as an antagonist, but its effects are now attributed to contamination with NAADP.[2] | Induces desensitization of the NAADP receptor due to NAADP contamination. | Not a specific antagonist. | Should not be used as an NAADP antagonist. |
Experimental Protocols
Validating NAADP-specific calcium release requires robust experimental protocols. Below are detailed methodologies for key experiments.
Measurement of Intracellular Calcium using Fluorescent Indicators
This protocol describes the measurement of NAADP-induced Ca2+ release in intact cells using a fluorescent Ca2+ indicator.
Materials:
-
Cells of interest
-
Cell culture medium
-
Fluo-4 AM or other suitable Ca2+ indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
NAADP agonist (e.g., NAADP-AM)
-
NAADP antagonist (e.g., Ned-19, BZ194)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Preparation: Seed cells in a 96-well black-walled, clear-bottom plate and culture to the desired confluency.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (typically 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.
-
-
Antagonist Pre-incubation:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS containing the desired concentration of the NAADP antagonist (e.g., Ned-19 or BZ194) to the cells.
-
Incubate for 15-30 minutes at room temperature. For control wells, add HBSS without the antagonist.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence microplate reader or on a fluorescence microscope equipped for live-cell imaging.
-
Establish a baseline fluorescence reading.
-
Add the NAADP agonist to the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by expressing it as a ratio of the baseline fluorescence (F/F0).
-
Compare the Ca2+ response in the presence and absence of the antagonist to determine the extent of inhibition.
-
Cell Permeabilization for Introduction of Non-Membrane Permeant Molecules
This protocol allows for the introduction of non-membrane-permeant molecules like NAADP directly into the cytosol.
Materials:
-
Cells of interest
-
Permeabilization buffer (e.g., containing a low concentration of a gentle detergent like saponin or digitonin)
-
Intracellular-like medium (high potassium, low calcium)
-
NAADP
-
NAADP antagonist
-
Fluorescent Ca2+ indicator (e.g., Fura-2 salt)
Procedure:
-
Cell Preparation: Grow cells on glass coverslips.
-
Permeabilization:
-
Wash the cells with an intracellular-like medium.
-
Briefly expose the cells to the permeabilization buffer containing a low concentration of the permeabilizing agent. The time and concentration need to be optimized for each cell type to ensure plasma membrane permeabilization without damaging intracellular organelles.
-
Wash the cells with the intracellular-like medium to remove the permeabilizing agent.
-
-
Calcium Release Assay:
-
Add the intracellular-like medium containing the fluorescent Ca2+ indicator and the NAADP antagonist to the permeabilized cells.
-
After a brief incubation, add NAADP to the medium and monitor the changes in intracellular Ca2+ concentration using fluorescence microscopy.
-
-
Specificity Controls: To ensure the specificity of the antagonist, perform parallel experiments where Ca2+ release is induced by IP3 or cADPR in the presence of the NAADP antagonist. The antagonist should not inhibit Ca2+ release by these other second messengers.
Signaling Pathways and Experimental Logic
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the logic behind using antagonists for validation.
Caption: NAADP Signaling Pathway.
Caption: Experimental Workflow for Validation.
References
- 1. NAADP-mediated Ca2+ signaling via type 1 ryanodine receptor in T cells revealed by a synthetic NAADP antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)-mediated Calcium Signaling and Arrhythmias in the Heart Evoked by β-Adrenergic Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | NAADP: From Discovery to Mechanism [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to NAADP and IP3-Mediated Calcium Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) and Inositol 1,4,5-trisphosphate (IP3) on intracellular calcium (Ca²⁺) signaling. We delve into their distinct mechanisms of action, the characteristics of the Ca²⁺ signals they elicit, and the experimental methodologies used to study these fundamental cellular processes.
Core Mechanisms of Action: A Tale of Two Messengers
NAADP and IP3 are both critical second messengers that mobilize Ca²⁺ from intracellular stores, yet they operate through fundamentally different pathways, targeting distinct organelles and receptor types.
Inositol 1,4,5-trisphosphate (IP3): IP3 is a well-established second messenger generated at the plasma membrane following the activation of phospholipase C (PLC) by various cell surface receptors. IP3 diffuses through the cytosol and binds to IP3 receptors (IP3Rs), which are ligand-gated Ca²⁺ channels predominantly located on the membrane of the endoplasmic reticulum (ER). This binding triggers the release of Ca²⁺ from the ER into the cytoplasm, leading to a rapid increase in cytosolic Ca²⁺ concentration.
Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP): NAADP is a more recently discovered and potent Ca²⁺-mobilizing messenger. Unlike IP3, NAADP is thought to be synthesized in the cytoplasm and primarily targets acidic organelles, such as lysosomes and endosomes, for Ca²⁺ release. The receptors for NAADP are the two-pore channels (TPCs), which are ion channels located on the membranes of these acidic stores. NAADP-mediated Ca²⁺ release is often characterized as a "trigger" mechanism, initiating a localized Ca²⁺ signal that can then be amplified by Ca²⁺-induced Ca²⁺ release (CICR) through IP3Rs and ryanodine receptors (RyRs) on the ER.
Quantitative Comparison of NAADP and IP3 Signaling
The following table summarizes key quantitative parameters that differentiate NAADP- and IP3-mediated Ca²⁺ signaling, providing a clear overview for comparative analysis.
| Parameter | NAADP | IP3 | References |
| Primary Target Organelle | Acidic Stores (Lysosomes, Endosomes) | Endoplasmic Reticulum (ER) | |
| Receptor/Channel | Two-Pore Channels (TPCs) | IP3 Receptors (IP3Rs) | |
| Potency (EC₅₀) | Nanomolar (e.g., ~30 nM in sea urchin eggs) | Micromolar range (varies with cell type and IP3R isoform) | |
| Ca²⁺ Release Kinetics | Often initiates a slower, more sustained release or localized "trigger" | Typically induces a rapid, transient release | |
| Channel Conductance | Variable, dependent on TPC isoform | ~113 pS (in 140 mM KCl) for a single channel | |
| Modulation by Cytosolic Ca²⁺ | TPCs can be modulated by luminal Ca²⁺ | Biphasic: potentiated at low concentrations, inhibited at high concentrations | |
| Pharmacological Antagonists | Ned-19 | Heparin, 2-APB |
Signaling Pathway Diagrams
To visualize the distinct and interactive pathways of NAADP and IP3, the following diagrams have been generated using Graphviz.
Experimental Protocols
Accurate and reproducible experimental design is paramount for elucidating the nuances of Ca²⁺ signaling. Below are detailed methodologies for key experiments used to compare the effects of NAADP and IP3.
Protocol 1: Measurement of Intracellular Ca²⁺ Using Fluorescent Indicators
This protocol describes the use of ratiometric (e.g., Fura-2) or single-wavelength (e.g., Fluo-4) fluorescent Ca²⁺ indicators to measure changes in intracellular Ca²⁺ concentration in response to NAADP or IP3.
Materials:
-
Cells of interest cultured on glass coverslips or in 96-well plates
-
Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cell-permeant caged-NAADP or caged-IP3
-
Microscope with fluorescence imaging capabilities and appropriate filter sets
-
UV light source for photolysis of caged compounds
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips or in black-walled, clear-bottom 96-well plates and culture overnight.
-
-
Dye Loading:
-
Prepare a loading solution of the chosen Ca²⁺ indicator (e.g., 2-5 µM Fura-2 AM) with 0.02% Pluronic F-127 in HBSS.
-
Remove culture medium from cells and wash once with HBSS.
-
Incubate cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the AM ester for at least 30 minutes.
-
-
Introduction of Caged Compounds:
-
Incubate the dye-loaded cells with a cell-permeant version of caged-NAADP or caged-IP3 at an appropriate concentration and for a sufficient duration to allow for intracellular loading.
-
-
Calcium Imaging and Photolysis:
-
Mount the coverslip on the microscope stage or place the 96-well plate in a plate reader.
-
Acquire a baseline fluorescence recording.
-
Deliver a brief pulse of UV light to a specific region of interest (for microscopy) or the entire well (for plate reader) to photolyze the caged compound and release NAADP or IP3.
-
Continue to record the fluorescence signal to measure the change in intracellular Ca²⁺.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two excitation wavelengths (e.g., 340 nm and 380 nm) to determine the relative Ca²⁺ concentration.
-
For single-wavelength dyes like Fluo-4, express the change in fluorescence as a ratio of the baseline fluorescence (F/F₀).
-
Protocol 2: Ca²⁺ Release Assay in Permeabilized Cells
This method allows for the direct application of non-membrane-permeant molecules like NAADP and IP3 to the intracellular environment by selectively permeabilizing the plasma membrane.
Materials:
-
Cells cultured in multi-well plates
-
Permeabilization buffer (e.g., containing saponin or digitonin)
-
Intracellular-like medium (high K⁺, low Ca²⁺)
-
⁴⁵Ca²⁺ isotope or a fluorescent Ca²⁺ indicator for the medium
-
NAADP and IP3 solutions
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture cells to confluency in multi-well plates.
-
-
Permeabilization:
-
Wash cells with an intracellular-like medium.
-
Incubate cells with a permeabilization buffer containing a mild detergent like saponin (e.g., 25-50 µg/mL) for a short period (e.g., 5-10 minutes) to selectively permeabilize the plasma membrane while leaving intracellular organelle membranes intact.
-
-
Ca²⁺ Store Loading:
-
Incubate the permeabilized cells in an intracellular-like medium containing ATP and either ⁴⁵Ca²⁺ or a low-affinity fluorescent Ca²⁺ indicator to allow for the uptake of Ca²⁺ into intracellular stores.
-
-
Measurement of Ca²⁺ Release:
-
Wash away the loading medium.
-
Add fresh intracellular-like medium and measure the baseline level of ⁴⁵Ca²⁺ in the medium or the baseline fluorescence.
-
Add a known concentration of NAADP or IP3 to the wells.
-
At various time points, collect aliquots of the medium to measure the amount of released ⁴⁵Ca²⁺ by scintillation counting, or continuously monitor the fluorescence of the medium.
-
-
Data Analysis:
-
Quantify the amount of ⁴⁵Ca²⁺ released or the change in fluorescence over time to determine the kinetics and magnitude of Ca²⁺ release induced by NAADP and IP3.
-
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for a comparative study of NAADP and IP3 effects on intracellular Ca²⁺.
Conclusion
NAADP and IP3 represent two distinct but interconnected pathways for intracellular Ca²⁺ mobilization. While IP3 acts as a global messenger releasing Ca²⁺ from the ER, NAADP functions as a potent trigger, initiating localized Ca²⁺ signals from acidic stores that can be amplified into global events. Understanding the quantitative and qualitative differences in their mechanisms is crucial for dissecting the complexity of Ca²⁺ signaling in both ph
Differentiating NAADP-Gated Calcium Release: Ryanodine Receptors vs. Two-Pore Channels
A Comparative Guide for Researchers
Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent intracellular second messenger that mobilizes calcium (Ca²⁺) from internal stores, playing a critical role in a myriad of cellular processes. For years, the precise identity of the NAADP-sensitive Ca²⁺ channel has been a subject of intense debate, with two main candidates emerging: ryanodine receptors (RyRs) and two-pore channels (TPCs). This guide provides an objective comparison of their activation by NAADP, supported by experimental data and detailed methodologies to aid researchers in distinguishing these two pathways.
The current understanding has evolved from two competing hypotheses to a more integrated model. One hypothesis posited that NAADP directly activates RyRs located on the endoplasmic/sarcoplasmic reticulum (ER/SR)[1][2]. The other suggested that the primary targets of NAADP are TPCs on acidic organelles such as endosomes and lysosomes[1][2]. A widely accepted "trigger" hypothesis now proposes that NAADP initiates a localized Ca²⁺ release from acidic stores through TPCs, which then triggers a larger, global Ca²⁺ release from the ER/SR via Ca²⁺-induced Ca²⁺ release (CICR) mediated by RyRs and/or inositol trisphosphate receptors (IP₃Rs)[1][3][4]. More recent evidence points towards a "unifying hypothesis" where both TPCs and RyRs are essential components of the NAADP signaling pathway in many cell types[5][6].
Comparative Data on NAADP-Mediated Activation
The following tables summarize the key quantitative and qualitative differences between RyR and TPC activation by NAADP.
| Feature | Ryanodine Receptor (RyR) Activation by NAADP | Two-Pore Channel (TPC) Activation by NAADP |
| Primary Ca²⁺ Source | Endoplasmic/Sarcoplasmic Reticulum (ER/SR)[1][2] | Acidic organelles (endosomes, lysosomes)[1][3][7] |
| Proposed Role in NAADP Signaling | Direct target in some cells (e.g., T-cells, pancreatic acinar cells) or amplifier of TPC-mediated signal[1][2][3][4][5] | Primary sensor and initiator of the NAADP signal ("trigger")[1][3][5] |
| NAADP Binding | Controversial; may be indirect via accessory proteins[8] | Indirect; mediated by accessory NAADP-binding proteins like JPT2 (HN1L) and LSM12[8][9][10] |
| Activation Kinetics | Often associated with a global Ca²⁺ wave following an initial trigger[3][11] | Initiates a localized, "trigger" Ca²⁺ release[3][12] |
| EC₅₀ for NAADP | Varies widely by cell type and experimental setup; reported in the low nanomolar to micromolar range[1][2] | Generally in the low nanomolar range (e.g., EC₅₀ of ~30 nM in sea urchin egg homogenates)[1][2] |
| Experimental Evidence | Supporting RyR Involvement | Supporting TPC Involvement |
| Gene Silencing/Knockout | Knockout or knockdown of RyR isoforms (e.g., RyR1, RyR3) reduces or abolishes NAADP-induced Ca²⁺ release in specific cell types[4][5][6] | Double knockout of TPC1 and TPC2 abolishes NAADP-dependent Ca²⁺ responses[13][14] |
| Pharmacological Inhibition | Inhibited by RyR antagonists (e.g., ryanodine, dantrolene)[4] | Abolished by agents that disrupt acidic store function (e.g., bafilomycin A1, GPN) and inhibited by the NAADP antagonist Ned-19[13] |
| Channel Reconstitution | Some studies show direct activation of RyRs by NAADP in planar lipid bilayers, though results are conflicting[1][2] | Overexpression of TPCs enhances cellular sensitivity to NAADP[3][11][15] |
| Electrophysiology | NAADP shown to increase the open probability of single RyR channels in some preparations[1] | Patch-clamp of single endo-lysosomes reveals NAADP-stimulated currents that are absent in TPC-deficient cells[13][14] |
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways for NAADP-mediated Ca²⁺ release involving RyRs and TPCs.
Caption: The "Trigger" Hypothesis of NAADP action.
Caption: Direct activation of RyRs by NAADP.
Experimental Protocols
Here we outline key experimental protocols to differentiate between RyR and TPC-mediated NAADP signaling.
Pharmacological Profiling of NAADP-Induced Ca²⁺ Release
Objective: To determine the contribution of RyRs, TPCs, and acidic stores to the NAADP-evoked Ca²⁺ signal.
Methodology:
-
Load cells with a fluorescent Ca²⁺ indicator (e.g., Fura-2 AM or Fluo-4 AM).
-
Pre-incubate cells with a panel of inhibitors for 15-30 minutes prior to stimulation.
-
RyR inhibitors: Ryanodine (10-100 µM), Dantrolene (10-30 µM).
-
Acidic store disruptors: Bafilomycin A1 (100-200 nM), Glycyl-L-phenylalanine 2-naphthylamide (GPN; 50-200 µM).
-
NAADP antagonist: Ned-19 (1-10 µM).
-
IP₃R inhibitor (control): Xestospongin C (1-5 µM) or Heparin (delivered via microinjection).
-
-
Stimulate cells with a cell-permeant form of NAADP (NAADP-AM) or by microinjection of NAADP.
-
Record changes in intracellular Ca²⁺ concentration using fluorescence microscopy.
-
Compare the amplitude and kinetics of the Ca²⁺ response in the presence and absence of inhibitors.
Expected Results:
-
Inhibition by RyR antagonists suggests RyR involvement.
-
Inhibition by bafilomycin A1 or GPN indicates a requirement for acidic stores and supports TPC involvement.
-
Abolition of the signal by Ned-19 confirms the response is NAADP-dependent.
Genetic Knockdown of RyRs and TPCs
Objective: To specifically assess the requirement of RyR and TPC isoforms in NAADP signaling.
Methodology:
-
Transfect cells with validated siRNAs targeting specific RyR isoforms (RyR1, RyR2, RyR3) or TPC isoforms (TPC1, TPC2). Use a non-targeting siRNA as a control.
-
Alternatively, use cells from knockout (KO) mouse models (e.g., TPC1/2 double KO, RyR isoform KO).
-
After 48-72 hours (for siRNA), confirm knockdown efficiency by qRT-PCR or Western blotting.
-
Perform Ca²⁺ imaging experiments as described in Protocol 1, stimulating with NAADP.
-
Quantify and compare the NAADP-evoked Ca²⁺ signals between control, RyR-knockdown, and TPC-knockdown cells.
Expected Results:
-
Loss of the NAADP response in TPC1/2 double-knockdown/KO cells would strongly indicate that TPCs are the primary NAADP sensors.
-
A significant reduction in the NAADP response in RyR-knockdown/KO cells would demonstrate the essential role of RyRs, either as direct targets or as amplifiers.
High-Resolution Imaging of NAADP-Evoked Ca²⁺ Signals
Objective: To spatially distinguish between the initial "trigger" Ca²⁺ release and the subsequent global Ca²⁺ wave.
Methodology:
-
Use a high-speed, high-sensitivity confocal or total internal reflection fluorescence (TIRF) microscope for Ca²⁺ imaging.
-
Load cells with a high-affinity Ca²⁺ indicator to detect small, localized events.
-
Stimulate cells with a low concentration of NAADP (e.g., via flash photolysis of caged NAADP) to favor the observation of initial events.
-
Analyze the spatio-temporal properties of the Ca²⁺ signals. Look for localized Ca²⁺ "sparks" or "puffs" near acidic organelles (visualized with markers like LysoTracker) that precede a global Ca²⁺ wave.
-
Combine this approach with the pharmacological and genetic tools described above to determine the molecular basis of the trigger and the global wave.
Expected Results:
-
The observation of localized Ca²⁺ release events from acidic stores that are sensitive to TPC knockdown would support the "trigger" hypothesis.
-
The subsequent propagation of a global wave that is sensitive to RyR inhibitors would confirm the role of RyRs as amplifiers.
Caption: Workflow for differentiating NAADP signaling pathways.
References
- 1. Frontiers | NAADP: From Discovery to Mechanism [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Two-pore channels: Regulation by NAADP and customized roles in triggering calcium signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Both RyRs and TPCs are required for NAADP-induced intracellular Ca2+ release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Both RyRs and TPCs are required for NAADP-induced intracellular Ca²⁺ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium signals regulated by NAADP and two-pore channels--their role in development, differentiation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 9. NAADP Signaling: New Kids on the Block - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NAADP-binding proteins find their identity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NAADP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NAADP-regulated two-pore channels ... | Article | H1 Connect [archive.connect.h1.co]
- 13. embopress.org [embopress.org]
- 14. Expression of Ca2+-permeable two-pore channels rescues NAADP signalling in TPC-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. physoc.org [physoc.org]
Confirming NAADP's Role in Signaling: A Comparative Guide to Ned-19 and Alternatives
For researchers, scientists, and drug development professionals investigating the intricate world of calcium signaling, nicotinic acid adenine dinucleotide phosphate (NAADP) has emerged as a potent and crucial second messenger. Elucidating its precise role within cellular signaling pathways is paramount. This guide provides a comprehensive comparison of Ned-19, a widely used antagonist, with other methodologies to confirm the involvement of NAADP, supported by experimental data and detailed protocols.
Ned-19 is a cell-permeant small molecule that has become an invaluable tool for probing NAADP-mediated calcium (Ca²⁺) release. Its utility stems from its ability to selectively antagonize NAADP signaling pathways. Understanding its performance in comparison to other available tools is critical for robust experimental design and accurate interpretation of results.
Performance Comparison: Ned-19 and its Analogs
Ned-19 and its analogs, Ned-19.4 and Ned-20, exhibit distinct pharmacological profiles that have been instrumental in dissecting the NAADP receptor system. These differences provide strong evidence for a two-site binding model on the NAADP receptor: a high-affinity "locking" site and a low-affinity "opening" site.[1][2]
| Compound | Target | Effect on NAADP-mediated Ca²⁺ Release | Effect on [³²P]NAADP Binding | IC₅₀ for Ca²⁺ Release Inhibition | IC₅₀ for Binding Inhibition | Key Insight |
| Ned-19 | NAADP Receptor | Inhibition | Inhibition | 65 nM[1] - 2 µM[3] | 4 µM[1] | Antagonist of both Ca²⁺ release and NAADP binding. |
| Ned-19.4 | NAADP Receptor (low-affinity site) | Inhibition | No Inhibition | 10 µM[1] | Does not bind[1] | Suggests that inhibiting Ca²⁺ release does not require binding to the high-affinity site.[1] |
| Ned-20 | NAADP Receptor (high-affinity site) | No Inhibition | Inhibition | Inactive even at 100 µM[1] | 1.2 µM[1] | Demonstrates that binding to the high-affinity site alone is not sufficient to inhibit Ca²⁺ release.[1] |
Alternative Approaches to Interrogating NAADP Signaling
| Method | Principle | Advantages | Disadvantages |
| BZ194 | Small molecule antagonist of NAADP signaling.[4] | Cell-permeant; provides an alternative chemical scaffold to Ned-19 to control for off-target effects.[4] | Less characterized than Ned-19; potential for its own off-target effects. |
| NAADP-AM | A cell-permeable analog of NAADP.[5][6] | Directly activates NAADP-mediated Ca²⁺ release, providing a positive control.[5][6] | Can be unstable; activity may vary between preparations.[6] |
| Gene Knockdown/Knockout of Two-Pore Channels (TPCs) | Genetic silencing of TPCs, the putative channels for NAADP-mediated Ca²⁺ release.[7] | Highly specific for the targeted channel; provides genetic evidence. | Can be technically challenging; potential for compensatory mechanisms. |
| Bafilomycin A1 | A vacuolar H⁺-ATPase inhibitor that depletes acidic Ca²⁺ stores.[8] | Helps to determine the source of Ca²⁺ release (acidic stores like lysosomes). | Not specific to NAADP signaling; affects the function of all acidic organelles. |
Experimental Protocols
NAADP-Mediated Ca²⁺ Release Assay in Sea Urchin Egg Homogenate
This bioassay is a classic method for studying NAADP-mediated Ca²⁺ release.
Methodology:
-
Homogenate Preparation: Sea urchin eggs are homogenized in a calcium-free medium.
-
Fluorescent Dye Loading: The homogenate is incubated with a calcium-sensitive fluorescent dye, such as Fluo-3.
-
Antagonist Pre-incubation: The homogenate is pre-incubated with varying concentrations of Ned-19 or other antagonists for 3-5 minutes.[1]
-
NAADP Stimulation: A submaximal concentration of NAADP (e.g., 50 nM, the approximate EC₅₀) is added to trigger Ca²⁺ release.[1]
-
Fluorescence Measurement: Changes in fluorescence, corresponding to changes in intracellular Ca²⁺ concentration, are measured using a fluorometer.
-
Specificity Control: The effect of the antagonist on Ca²⁺ release induced by other second messengers, such as inositol 1,4,5-trisphosphate (IP₃) and cyclic ADP-ribose (cADPR), should be tested to confirm selectivity for the NAADP pathway.[3]
[³²P]NAADP Radioreceptor Binding Assay
This assay directly measures the binding of NAADP to its high-affinity receptor site.
Methodology:
-
Membrane Preparation: Membranes from a suitable source (e.g., sea urchin eggs) are prepared.
-
Incubation: The membranes are incubated with radiolabeled [³²P]NAADP in the presence or absence of varying concentrations of the competitor compound (e.g., Ned-19, Ned-20).
-
Separation: Bound and free radioligand are separated by filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of [³²P]NAADP binding (IC₅₀) is determined.
Visualizing the Concepts
To further clarify the relationships and processes discussed, the following diagrams are provided.
Caption: A simplified diagram of a NAADP signaling pathway.
Caption: Experimental workflow for using Ned-19 to probe NAADP signaling.
Caption: Logical relationships of different methods for confirming NAADP's role.
References
- 1. Analogues of the Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Antagonist Ned-19 Indicate Two Binding Sites on the NAADP Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analogues of the nicotinic acid adenine dinucleotide phosphate (NAADP) antagonist Ned-19 indicate two binding sites on the NAADP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trans-Ned 19-Mediated Antagonism of Nicotinic Acid Adenine Nucleotide—Mediated Calcium Signaling Regulates Th17 Cell Plasticity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)-Mediated Calcium Signaling Is Active in Memory CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) and Cyclic ADP-Ribose (cADPR) Mediate Ca2+ Signaling in Cardiac Hypertrophy Induced by β-Adrenergic Stimulation | PLOS One [journals.plos.org]
Comparative Analysis of NAADP and cADPR Signaling Pathways: A Guide for Researchers
Nicotinic acid adenine dinucleotide phosphate (NAADP) and cyclic adenosine diphosphate ribose (cADPR) are two critical, yet distinct, intracellular second messengers that regulate cellular calcium (Ca²⁺) levels. While both are derived from pyridine nucleotides, they operate through separate mechanisms, targeting different organelles and protein receptors to orchestrate specific cellular responses. This guide provides an objective comparison of the NAADP and cADPR signaling pathways, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals.
Core Signaling Pathways
The fundamental divergence between the two pathways lies in their synthesis, intracellular targets, and the channels they modulate to release Ca²⁺.
NAADP Signaling Pathway
NAADP is considered the most potent of the Ca²⁺ mobilizing messengers.[1] It typically functions as a trigger, initiating a localized Ca²⁺ signal from acidic organelles like lysosomes, which can then be amplified by other mechanisms, such as cADPR- or IP₃-sensitive channels on the endoplasmic reticulum (ER).[2][3]
Caption: The NAADP signaling pathway initiates localized Ca²⁺ release from acidic stores.
cADPR Signaling Pathway
cADPR modulates Ca²⁺ release from the endoplasmic reticulum by sensitizing Ryanodine Receptors (RyRs). It acts as a crucial regulator of Calcium-Induced Calcium Release (CICR), a fundamental process in many cell types, including muscle contraction and neuronal signaling.[4]
Caption: The cADPR signaling pathway modulates Ca²⁺ release from the ER via RyRs.
Quantitative Data Comparison
The functional differences between NAADP and cADPR are reflected in their biochemical and cellular activities.
| Parameter | NAADP | cADPR | Reference |
| Precursor | Nicotinamide adenine dinucleotide phosphate (NADP⁺) | Nicotinamide adenine dinucleotide (NAD⁺) | [1][4][5][6] |
| Primary Synthesis Enzyme | ADP-ribosyl cyclases (e.g., CD38), DUOX2 | ADP-ribosyl cyclases (e.g., CD38) | [4][5][6][7] |
| Primary Target Organelle | Acidic Ca²⁺ Stores (e.g., lysosomes) | Endoplasmic/Sarcoplasmic Reticulum (ER/SR) | [2][4][8] |
| Primary Target Channel | Two-Pore Channels (TPCs); Ryanodine Receptors (RyRs) in some cells | Ryanodine Receptors (RyRs) | [2][3][4][8] |
| Effective Concentration (EC₅₀) | Low nanomolar (e.g., ~30 nM in sea urchin eggs) | High nanomolar to low micromolar | [2] |
| Mode of Action | Direct channel activation / Trigger for Ca²⁺ release | Sensitization of RyRs to Ca²⁺ (CICR modulator) | [2][4][9] |
| Self-Inactivation | Exhibits self-desensitization | Less pronounced | [2] |
Pathway Crosstalk and Sequential Activation
In some physiological contexts, the two pathways do not operate in isolation but rather in a coordinated sequence. For example, during β-adrenergic stimulation in cardiomyocytes, an initial, rapid production of NAADP is followed by a more sustained generation of cADPR.[10] This suggests a hierarchical relationship where NAADP-induced Ca²⁺ release from acidic stores triggers the CD38-mediated synthesis of cADPR, which then amplifies and sustains the Ca²⁺ signal by mobilizing the larger ER stores.[10][11]
Caption: Sequential NAADP-cADPR signaling model in β-adrenergic stimulation.
Experimental Protocols
Accurate quantification of intracellular NAADP and cADPR is essential for studying their roles in cell signaling. Below are summaries of commonly used methodologies.
Cyclic Enzymatic Assay for cADPR and NAADP Measurement
This highly sensitive method relies on enzymatic reactions that "cycle" the target molecule, amplifying the signal to detectable levels.[10]
Principle: The messenger (cADPR or NAADP) is converted to its precursor (NAD⁺ or NADP⁺), which then enters a cycling reaction. In this reaction, the precursor is repeatedly oxidized and reduced, producing a fluorescent or colorimetric product (e.g., resorufin) in proportion to the original messenger concentration.
Methodology Outline:
-
Cell Lysis & Extraction: Cells are stimulated and then rapidly lysed using an acid (e.g., perchloric acid) to halt enzymatic activity.
-
Neutralization: The acid extract is neutralized (e.g., with KHCO₃) and cleared by centrifugation.
-
Enzymatic Conversion: The supernatant is treated with specific enzymes to convert the messenger to its precursor. For cADPR, a glycohydrolase converts it to ADPR, which is then converted to NAD⁺. For NAADP, it is converted to NADP⁺.
-
Cycling Reaction: The sample is added to a cycling reaction mixture containing:
-
Enzymes (e.g., alcohol dehydrogenase, diaphorase).
-
Substrates (e.g., ethanol, flavin mononucleotide).
-
A detection agent (e.g., resazurin).
-
-
Detection: Fluorescence is measured at appropriate excitation/emission wavelengths (e.g., 544/590 nm) using a plate reader.[10]
-
Quantification: Concentrations are determined by comparing the sample readings to a standard curve generated with known amounts of cADPR or NAADP.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and the ability to measure multiple metabolites simultaneously.[12]
Principle: This technique physically separates molecules based on their properties (liquid chromatography) and then identifies them based on their mass-to-charge ratio (mass spectrometry).
Methodology Outline:
-
Sample Preparation: Similar to the enzymatic assay, cells are lysed, and metabolites are extracted. Samples are often lyophilized and then reconstituted in a specific buffer (e.g., 5 mM ammonium formate).[12]
-
Chromatographic Separation: The reconstituted sample is injected into an HPLC system equipped with a suitable column (e.g., C18 reverse phase). A gradient of mobile phases is used to separate the metabolites.[12]
-
Mass Spectrometry: As molecules elute from the column, they are ionized and enter the mass spectrometer. The instrument isolates the specific mass-to-charge ratio of the target molecule (e.g., cADPR) and its characteristic fragments for highly specific detection and quantification.
-
Data Analysis: The area under the peak for the target molecule is integrated and compared to a standard curve to determine its concentration in the sample.
References
- 1. Integration of nicotinic acid adenine dinucleotide phosphate (NAADP)‐dependent calcium signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | NAADP: From Discovery to Mechanism [frontiersin.org]
- 3. NAADP: From Discovery to Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic ADP-ribose - Wikipedia [en.wikipedia.org]
- 5. NAADP Signaling: New Kids on the Block - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles and mechanisms of the CD38/cyclic adenosine diphosphate ribose/Ca2+ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclic ADP-Ribose and NAADP in Vascular Regulation and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NAADP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of calcium signaling by cyclic ADP-ribose and NAADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) and Cyclic ADP-Ribose (cADPR) Mediate Ca2+ Signaling in Cardiac Hypertrophy Induced by β-Adrenergic Stimulation | PLOS One [journals.plos.org]
- 11. Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) and Cyclic ADP-Ribose (cADPR) Mediate Ca2+ Signaling in Cardiac Hypertrophy Induced by β-Adrenergic Stimulation. – 李汉璋 [web.pkusz.edu.cn]
- 12. cADPR is a gene dosage-sensitive biomarker of SARM1 activity in healthy, compromised, and degenerating axons - PMC [pmc.ncbi.nlm.nih.gov]
Validating NAADP Receptor Function: A Comparative Guide to Knockdown and Knockout Studies
For researchers, scientists, and drug development professionals, definitively validating the function of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) receptors is a critical step in understanding their role in calcium signaling and their potential as therapeutic targets. This guide provides an objective comparison of knockdown and knockout methodologies used to interrogate NAADP receptor function, supported by experimental data, detailed protocols, and clear visual representations of the underlying biological processes and workflows.
Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent second messenger that mobilizes intracellular calcium from acidic organelles, such as lysosomes.[1][2][3] This initial release of calcium often acts as a trigger, amplified by other calcium release mechanisms, to generate complex intracellular calcium signals.[4] The primary candidates for NAADP receptors are the two-pore channels (TPCs), a family of ion channels localized to endolysosomal membranes.[1][3][5] However, other proteins, including HN1L/JPT2 and Lsm12, have been identified as essential components of the NAADP signaling pathway.[4][6][7] To elucidate the precise function of these proteins in NAADP-mediated calcium signaling, researchers employ various genetic techniques to reduce or eliminate their expression. This guide compares the most common knockdown (siRNA, shRNA) and knockout (CRISPR-Cas9, knockout mouse models) approaches.
Comparison of Knockdown and Knockout Approaches
The choice between knockdown and knockout strategies depends on the specific experimental goals, the desired duration of gene silencing, and the model system. Knockdown approaches, using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), offer transient reduction of gene expression and are well-suited for rapid screening and studies in cultured cells.[8][9][10] In contrast, knockout technologies, such as CRISPR-Cas9 and the generation of knockout animal models, provide complete and permanent elimination of gene function, enabling the study of developmental and long-term physiological roles.[11][12][13]
| Method | Mechanism | Duration of Silencing | Advantages | Disadvantages |
| siRNA (Small Interfering RNA) | Post-transcriptional gene silencing by guiding the RNA-induced silencing complex (RISC) to cleave target mRNA.[9][10] | Transient (typically 3-7 days).[9][14] | Rapid and cost-effective for high-throughput screening. Easy to implement in a wide range of cell lines.[10][15] | Off-target effects are a concern. Delivery to primary and non-dividing cells can be challenging. Transient nature may not be suitable for long-term studies.[9][14] |
| shRNA (Short Hairpin RNA) | A DNA vector encoding a short hairpin RNA is introduced into cells, which is then processed into siRNA by the cell's machinery.[8][9] | Stable and long-term, can be integrated into the host genome.[9][14] | Enables the creation of stable cell lines with continuous gene knockdown. Can be used for in vivo studies.[13][16][17] | Potential for insertional mutagenesis if integrated into the genome. Off-target effects can still occur.[14] |
| CRISPR-Cas9 Knockout | The Cas9 nuclease is guided by a guide RNA (gRNA) to a specific genomic locus, where it creates a double-strand break. Inaccurate repair by non-homologous end joining (NHEJ) leads to frameshift mutations and gene knockout.[12][18] | Permanent and heritable. | Highly specific and efficient gene editing. Can be used to create knockout cell lines and animal models.[12][19] | Potential for off-target mutations at unintended genomic sites. Can be more technically challenging to establish than RNAi methods.[18] |
| Knockout Mouse Models | Germline deletion of a specific gene, allowing for the study of its function in the context of a whole organism.[11][13] | Permanent and heritable. | Provides insights into the physiological and developmental roles of a gene in a complex living system.[10][20] | Time-consuming and expensive to generate and maintain. Potential for embryonic lethality or compensatory mechanisms that can mask the phenotype.[20] |
Quantitative Data from Knockdown and Knockout Studies
The following tables summarize quantitative data from key studies that have used knockdown or knockout approaches to validate the function of proteins involved in NAADP signaling.
Table 1: Effect of TPC Knockdown/Knockout on NAADP-Induced Calcium Release
| Model System | Gene Targeted | Method | Effect on NAADP-Induced Ca2+ Signal | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | TPC1 | Knockout | Significant reduction in maximum amplitude and mean Ca2+ signal. | [1] |
| Mouse Embryonic Fibroblasts (MEFs) | TPC2 | Knockout | Significant reduction in maximum amplitude and mean Ca2+ signal. | [1] |
| Mouse Embryonic Fibroblasts (MEFs) | TPC1 and TPC2 | Double Knockout | Complete elimination of NAADP-induced Ca2+ response. | [1] |
| Human Cardiac Mesenchymal Stromal Cells | TPC1 and TPC2 | Pharmacological Inhibition (NED-K and Tetrandrine) | Significant inhibition and abrogation of NAADP-AM-evoked intracellular Ca2+ release, respectively. | [12] |
| Zebrafish Primary Motor Neurons | TPC2 | Knockdown (Morpholino) & Knockout (Heterozygous) | Reduction in the frequency and amplitude of Ca2+ transients. | [21] |
| Pancreatic β-cells from mice | TPC2 | Knockout | NAADP-insensitive cation currents. | [22] |
Table 2: Effect of HN1L/JPT2 and Lsm12 Knockdown/Knockout on NAADP-Induced Calcium Release
| Model System | Gene Targeted | Method | Effect on NAADP-Induced Ca2+ Signal | Reference |
| Human Jurkat and Primary Rat T cells | HN1L/JPT2 | Gene Deletion | Decreased number of initial Ca2+ microdomains and delayed onset and decreased amplitude of global Ca2+ signaling. | [6] |
| HEK293 Cells | Lsm12 | Knockout (CRISPR/Cas9) | Abrogation of NAADP-evoked Ca2+ release. | [4][5] |
| SK-BR-3 Cells | Lsm12 | Knockdown (siRNA) | Markedly decreased NAADP-evoked Ca2+ elevation. | [4][7] |
| Mouse Embryonic Fibroblasts (MEFs) | Lsm12 | Mutant Mouse (Δ45-50) | Greatly reduced NAADP-evoked Ca2+ elevation (by 75%). | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
siRNA-Mediated Knockdown of Lsm12 in SK-BR-3 Cells and Calcium Imaging
Objective: To transiently reduce the expression of Lsm12 in a human breast cancer cell line and measure the effect on NAADP-induced calcium signaling.
Materials:
-
SK-BR-3 cells
-
Lsm12-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Fura-2 AM calcium indicator
-
NAADP-AM (cell-permeant NAADP analog)
-
HEPES-buffered saline (HBS)
Protocol:
-
Cell Culture and Transfection:
-
One day prior to transfection, seed SK-BR-3 cells in a 12-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
On the day of transfection, dilute Lsm12 siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours at 37°C.
-
-
Calcium Imaging:
-
After the incubation period, wash the cells with HBS.
-
Load the cells with 2-5 µM Fura-2 AM in HBS for 30-45 minutes at 37°C.
-
Wash the cells again with HBS to remove excess dye.
-
Mount the cells on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with a cell-permeant NAADP analog (NAADP-AM) at a final concentration of 100 nM.
-
Record the changes in intracellular calcium concentration by measuring the ratio of Fura-2 fluorescence at 340 nm and 380 nm excitation wavelengths.
-
Analyze the data to determine the peak amplitude and duration of the calcium transient in control and Lsm12-knockdown cells.
-
Generation of TPC2 Knockout Mice and Isolation of Pancreatic β-cells
Objective: To create a mouse model with a germline deletion of the TPC2 gene and to isolate pancreatic β-cells for functional studies.
Materials:
-
Embryonic stem (ES) cells with a targeted disruption of the Tpc2 gene.
-
Blastocysts from a suitable mouse strain (e.g., C57BL/6J).
-
Pseudopregnant female mice.
-
Collagenase P
-
Ficoll gradient
-
Culture medium for pancreatic islets
Protocol:
-
Generation of Chimeric Mice:
-
Inject the targeted ES cells into blastocysts.
-
Surgically transfer the injected blastocysts into the uterus of pseudopregnant female mice.
-
Identify chimeric offspring by coat color.
-
-
Generation of TPC2 Knockout Mice:
-
Isolation of Pancreatic Islets and β-cells:
-
Euthanize wild-type and TPC2 knockout mice.
-
Perfuse the pancreas with a solution of collagenase P to digest the extracellular matrix.
-
Excise the pancreas and incubate at 37°C to complete the digestion.
-
Purify the islets from the digested tissue using a Ficoll gradient.
-
Hand-pick the islets under a stereomicroscope.
-
Disperse the islets into single cells (including β-cells) by gentle trypsinization for further experiments like patch-clamping or calcium imaging.[22]
-
Visualizing NAADP Signaling and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: NAADP Signaling Pathway.
Caption: Experimental Workflow for Knockdown Studies.
Caption: Experimental Workflow for Knockout Studies.
References
- 1. Expression of Ca2+-permeable two-pore channels rescues NAADP signalling in TPC-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 3. NAADP mobilizes calcium from acidic organelles through two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lsm12 is an NAADP receptor and a two-pore channel regulatory protein required for calcium mobilization from acidic organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NAADP receptors: A one-two - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HN1L/JPT2: A signaling protein that connects NAADP generation to Ca2+ microdomain formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Lsm12 is an NAADP receptor and a two-pore channel regulatory protein required for calcium mobilization from acidic organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What Is shRNA? How It Differs from siRNA in Gene Knockdown [synapse.patsnap.com]
- 10. biocompare.com [biocompare.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Nicotinic Acid Adenine Dinucleotide Phosphate Induces Intracellular Ca2+ Signalling and Stimulates Proliferation in Human Cardiac Mesenchymal Stromal Cells [frontiersin.org]
- 13. Potency of siRNA versus shRNA mediated knockdown in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. siRNA vs shRNA - applications and off-targeting | siTOOLs Biotech Blog [sitoolsbiotech.com]
- 15. RNAi in Cultured Mammalian Cells Using Synthetic siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diversity of two-pore channels and the accessory NAADP receptors in intracellular Ca2+ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Cell Culture Transfection of HEK293 with cDNA and/or siRNA [protocols.io]
- 21. TPC2-mediated Ca2+ signaling is required for the establishment of synchronized activity in developing zebrafish primary motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Tpcn2 knockout mice have improved insulin sensitivity and are protected against high-fat diet-induced weight gain - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Acidic Store Origin of NAADP-Induced Ca²+ Release: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent intracellular second messenger that mobilizes calcium ions (Ca²⁺) from intracellular stores.[1][2][3] A significant body of evidence points to acidic organelles, such as lysosomes and endosomes, as the primary source of NAADP-induced Ca²⁺ release, a departure from the endoplasmic reticulum (ER) stores targeted by other messengers like inositol 1,4,5-trisphosphate (IP₃) and cyclic ADP-ribose (cADPR).[1][2][3][4] This guide provides a comparative overview of the key experimental approaches used to confirm the acidic store origin of NAADP-mediated Ca²⁺ signals, complete with experimental data and detailed protocols.
Distinguishing Ca²⁺ Stores: Pharmacological and Genetic Approaches
A multi-faceted approach is crucial to unequivocally establish that NAADP targets acidic Ca²⁺ stores. This involves a combination of pharmacological inhibitors that disrupt the function of acidic organelles, genetic manipulation of key channel proteins, and comparisons with other Ca²⁺-releasing mechanisms.
Pharmacological Disruption of Acidic Stores
Pharmacological agents that interfere with the proton gradient and Ca²⁺ accumulation within acidic organelles are fundamental tools. The table below summarizes the effects of commonly used inhibitors on NAADP-induced Ca²⁺ release.
| Pharmacological Agent | Mechanism of Action | Effect on NAADP-Induced Ca²⁺ Release | Control (Effect on IP₃/cADPR-Induced Ca²⁺ Release) | Supporting Evidence (Citation) |
| Bafilomycin A1 | Inhibitor of vacuolar H⁺-ATPase (V-ATPase), disrupting the proton gradient of acidic organelles. | Abolishes or significantly inhibits. | No significant effect. | [2][5][6] |
| Glycyl-L-phenylalanine 2-naphthylamide (GPN) | A lysosomotropic agent that is cleaved by cathepsin C within lysosomes, leading to osmotic lysis and release of lysosomal contents, including Ca²⁺. | Abolishes or significantly inhibits. | No significant effect. | [1][5][6][7] |
| Nigericin | A protonophore that exchanges K⁺ for H⁺, dissipating the pH gradient across organellar membranes. | Abolishes or significantly inhibits. | No significant effect. | [1][5] |
| trans-Ned-19 | A specific antagonist of NAADP receptors. | Inhibits. | No effect. | [1] |
| Thapsigargin | Inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump, leading to depletion of ER Ca²⁺ stores. | Does not block the initial NAADP-induced Ca²⁺ release, but may affect subsequent amplification from the ER. | Abolishes. | [8] |
Genetic Manipulation of Two-Pore Channels (TPCs)
Two-pore channels (TPCs), particularly TPC1 and TPC2, are ion channels located on the membranes of endosomes and lysosomes, respectively, and are considered the primary candidates for the NAADP receptor.[2][4][9] Genetic approaches provide highly specific evidence for their role.
| Genetic Manipulation | Experimental Approach | Effect on NAADP-Induced Ca²⁺ Release | Control | Supporting Evidence (Citation) |
| TPC Knockout/Knockdown | Generation of TPC1/TPC2 double knockout (Tpcn1/2⁻/⁻) mouse models or siRNA-mediated knockdown of TPC expression. | Abolished. | Ca²⁺ release by other agonists (e.g., ATP) or lysosomotropic agents remains intact. | [1][2][10] |
| TPC Rescue Experiments | Re-expression of wild-type TPCs in TPC-deficient cells. | Restores NAADP sensitivity. | Expression of mutant, non-functional TPCs or other lysosomal channels (e.g., TRPML1) does not restore the response. | [1][10] |
Signaling Pathways and Experimental Workflows
Visualizing the proposed signaling cascade and the logic of the experimental design is crucial for understanding the confirmation process.
Caption: NAADP Signaling Pathway.
The diagram above illustrates the proposed signaling pathway where NAADP, generated in response to extracellular stimuli, specifically activates TPCs on acidic organelles to initiate a localized Ca²⁺ release. This initial "trigger" can then be amplified by Ca²⁺-induced Ca²⁺ release (CICR) from the ER through IP₃ or ryanodine receptors (RyR).
Caption: Experimental Workflow.
This workflow diagram outlines a typical experiment to test the effect of pharmacological agents on NAADP-induced Ca²⁺ release. Cells are loaded with a Ca²⁺ indicator, pre-treated with the inhibitor or a vehicle control, and then stimulated with a cell-permeant form of NAADP (NAADP-AM). The resulting changes in cytosolic Ca²⁺ are then measured and compared.
Key Experimental Protocols
Providing detailed and reproducible methodologies is essential for validating experimental findings.
Protocol 1: Pharmacological Inhibition of NAADP-Induced Ca²⁺ Release
Objective: To determine if disrupting acidic organelles inhibits NAADP-mediated Ca²⁺ signaling.
Materials:
-
Cell line of interest (e.g., MEFs, HEK293, C-MSCs)
-
Cell culture medium
-
Fura-2 AM or other suitable Ca²⁺ indicator dye
-
NAADP-AM (cell-permeant NAADP analog)
-
Bafilomycin A1 (1 µM)
-
GPN (200 µM)
-
Nigericin (50 µM)
-
Thapsigargin (1 µM)
-
DMSO (vehicle control)
-
Imaging buffer (e.g., HBSS)
-
Fluorescence microscope equipped for ratiometric Ca²⁺ imaging
Procedure:
-
Cell Preparation: Plate cells on glass coverslips and grow to desired confluency.
-
Dye Loading: Incubate cells with Fura-2 AM (typically 2-5 µM) in imaging buffer for 30-60 minutes at room temperature or 37°C, according to the cell type.
-
Washing: Wash the cells twice with imaging buffer to remove excess dye.
-
Pre-treatment: Incubate the cells with the pharmacological agent (Bafilomycin A1, GPN, Nigericin, or Thapsigargin) or vehicle control (DMSO) in imaging buffer for 30 minutes.[5]
-
Baseline Measurement: Mount the coverslip on the microscope stage and record baseline Fura-2 fluorescence ratios (340/380 nm excitation, ~510 nm emission) for 1-2 minutes.
-
Stimulation: Add NAADP-AM to the imaging buffer and continue recording the fluorescence changes for several minutes until the response peaks and returns towards baseline.
-
Data Analysis: For each cell, calculate the change in the Fura-2 ratio, which is proportional to the change in intracellular Ca²⁺ concentration. Compare the peak amplitude of the Ca²⁺ response in inhibitor-treated cells to that of control cells.
Protocol 2: TPC Knockout and Rescue Experiment
Objective: To genetically validate the role of TPCs in NAADP-induced Ca²⁺ release.
Materials:
-
Wild-type (WT) and TPC knockout (e.g., Tpcn1/2⁻/⁻) cells
-
Expression vectors for wild-type TPC2 and a non-functional mutant
-
Transfection reagent
-
Materials for Ca²⁺ imaging (as in Protocol 1)
Procedure:
-
Cell Culture: Culture WT and Tpcn1/2⁻/⁻ cells under standard conditions.
-
Transfection (for rescue experiment): Transfect Tpcn1/2⁻/⁻ cells with either the wild-type TPC2 expression vector or the mutant vector using a suitable transfection reagent. Allow 24-48 hours for protein expression. A fluorescent protein co-transfection can be used to identify transfected cells.
-
Ca²⁺ Imaging: Perform Ca²⁺ imaging on WT, untransfected Tpcn1/2⁻/⁻, and transfected Tpcn1/2⁻/⁻ cells following the procedure described in Protocol 1 (steps 2, 3, 5, 6, and 7, without the pre-treatment step).
-
Data Analysis: Compare the NAADP-induced Ca²⁺ responses across the different cell populations. A successful rescue is demonstrated if the response is absent in knockout cells but restored by the expression of wild-type TPC2.
Conclusion
Confirming the acidic store origin of NAADP-induced Ca²⁺ release requires a rigorous and multi-pronged experimental approach. The combination of pharmacological inhibitors targeting acidic organelles, specific genetic ablation and rescue of TPCs, and careful comparison with other Ca²⁺ signaling pathways provides compelling evidence. The protocols and data presented in this guide offer a framework for researchers to investigate this unique signaling mechanism in their own systems of interest, ultimately contributing to a deeper understanding of its physiological and pathological roles.
References
- 1. Expression of Ca2+-permeable two-pore channels rescues NAADP signalling in TPC-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAADP mobilizes calcium from acidic organelles through two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Frontiers | NAADP: From Discovery to Mechanism [frontiersin.org]
- 5. Frontiers | Nicotinic Acid Adenine Dinucleotide Phosphate Induces Intracellular Ca2+ Signalling and Stimulates Proliferation in Human Cardiac Mesenchymal Stromal Cells [frontiersin.org]
- 6. The endo-lysosomal system as an NAADP-sensitive acidic Ca2+ store: Role for the two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NAADP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. embopress.org [embopress.org]
A Comparative Guide to Cross-Desensitization Between NAADP and Other Second Messengers in Calcium Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling pathways of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) and other key second messengers, namely Inositol 1,4,5-trisphosphate (IP3) and cyclic ADP-ribose (cADPR), with a focus on cross-desensitization phenomena. The information presented is supported by experimental data and detailed methodologies to aid in the design and interpretation of calcium signaling studies.
Introduction to Second Messengers and Calcium Mobilization
Intracellular calcium (Ca2+) is a ubiquitous second messenger that governs a vast array of cellular processes. The precise spatial and temporal control of intracellular Ca2+ concentrations is critical for cellular function. This control is largely mediated by the release of Ca2+ from intracellular stores, a process initiated by second messengers like IP3, cADPR, and NAADP. While IP3 and cADPR primarily target the endoplasmic reticulum (ER), NAADP acts on a distinct set of acidic organelles, such as lysosomes.[1][2][3] Understanding the interplay and potential for cross-desensitization between these pathways is crucial for dissecting the complexity of cellular calcium signaling.
Desensitization, in this context, refers to the phenomenon where the sustained presence of a signaling molecule leads to a diminished response to subsequent stimulation by the same molecule (homologous desensitization) or a different signaling molecule (heterologous desensitization or cross-desensitization).
Cross-Desensitization Experiments: A Comparative Overview
A key experimental finding in the field of calcium signaling is the lack of cross-desensitization between NAADP and the IP3/cADPR systems at the level of their initial receptors and calcium stores.[1][4] Experiments, particularly in sea urchin egg homogenates, have demonstrated that prior exposure to saturating concentrations of IP3 or cADPR does not inhibit subsequent Ca2+ release induced by NAADP.[1] Conversely, desensitization of the NAADP-sensitive stores does not prevent Ca2+ mobilization by IP3 or cADPR.[1][4] This indicates that these second messengers act on distinct receptors and mobilize Ca2+ from at least partially separate intracellular stores.
However, a significant level of "cross-talk" exists between these pathways. The initial localized Ca2+ release by NAADP from acidic stores can be amplified into a global cellular Ca2+ signal through a process called calcium-induced calcium release (CICR).[4][5][6] This amplification is mediated by the activation of IP3 receptors and ryanodine receptors (the targets of cADPR) on the endoplasmic reticulum.[4][5][7] Therefore, while the initial signaling events are discrete, the downstream consequences are often integrated. In some cellular systems, NAADP-induced Ca2+ oscillations are dependent on functional IP3 and cADPR signaling pathways.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data from representative cross-desensitization and calcium mobilization experiments.
Table 1: Potency of Calcium-Mobilizing Second Messengers
| Second Messenger | EC50 for Ca2+ Release (Sea Urchin Egg Homogenate) |
| NAADP | ~30 nM[1][4] |
| IP3 | Micromolar range |
| cADPR | Micromolar range |
Table 2: Reagents and Concentrations Used in Cross-Desensitization Studies
| Reagent | Type | Typical Concentration | Purpose |
| NAADP | Agonist | 10-100 nM | To activate NAADP receptors and induce Ca2+ release from acidic stores. |
| IP3 | Agonist | 1-10 µM | To activate IP3 receptors and induce Ca2+ release from the ER. |
| cADPR | Agonist | 1-10 µM | To activate ryanodine receptors and induce Ca2+ release from the ER. |
| Thapsigargin | Inhibitor | 1-10 µM | To deplete ER Ca2+ stores by inhibiting the SERCA pump.[2][7] |
| Ryanodine | Inhibitor | 10-100 µM | To block ryanodine receptors.[9] |
| Heparin | Inhibitor | Low mg/ml | A commonly used antagonist of IP3 receptors.[7] |
| Ned-19 | Antagonist | ~250 µM | A cell-permeant antagonist of NAADP action.[10] |
| Bafilomycin A1 | Inhibitor | ~4 µM | An inhibitor of the vacuolar H+-ATPase, used to disrupt acidic stores.[11] |
Signaling Pathway Diagrams
Caption: NAADP, IP3, and cADPR signaling pathways and their cross-talk.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay in Intact Cells Using Fluorescent Indicators
This protocol is designed to measure changes in intracellular Ca2+ concentration in response to the application of second messengers or their antagonists.
1. Cell Preparation and Dye Loading:
- Culture cells (e.g., adherent cells like airway smooth muscle cells or non-adherent cells like Jurkat T-lymphocytes) to an appropriate confluency on glass-bottom dishes suitable for microscopy.[12]
- Wash the cells with a physiological salt solution (PSS).
- Load the cells with a Ca2+-sensitive fluorescent dye (e.g., 5 µM Fura-2 AM or Fluo-4 AM) in PSS for 30-60 minutes at room temperature.[12][13]
- Wash the cells with PSS to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes.[13]
2. Calcium Imaging:
- Mount the dish on an inverted fluorescence microscope equipped with a camera and appropriate filter sets for the chosen dye.
- Continuously perfuse the cells with PSS.
- Record baseline fluorescence for a stable period.
3. Cross-Desensitization Experiment:
- Step 1 (Desensitizing Stimulus): Apply a saturating concentration of the first agonist (e.g., 10 µM IP3 or 10 µM cADPR, if using cell-permeant versions or a permeabilized cell preparation) and record the Ca2+ response until it returns to baseline or a stable plateau.
- Step 2 (Washout): Perfuse with PSS to wash out the first agonist.
- Step 3 (Test Stimulus): Apply the second agonist (e.g., 100 nM NAADP, using a cell-permeant analogue like NAADP-AM, or via microinjection) and record the Ca2+ response.[10][14]
- Control: In a separate experiment, apply only the second agonist to determine the maximal response in a naive cell.
- Homologous Desensitization Control: Apply the first agonist, wash, and then re-apply the same agonist to confirm desensitization of its own pathway.
4. Data Analysis:
- Quantify the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two excitation wavelengths.
- Compare the peak amplitude of the Ca2+ response to the second agonist in the desensitized and control conditions.
Protocol 2: Calcium Release from Permeabilized Cells or Microsomes
This method allows for the direct application of non-membrane-permeable second messengers to their intracellular sites of action.
1. Preparation of Permeabilized Cells or Microsomes:
- Harvest cells and permeabilize the plasma membrane using a gentle detergent (e.g., saponin or digitonin) or mechanical disruption, while keeping intracellular organelle membranes intact.
- Alternatively, prepare microsomal fractions containing the Ca2+ stores through differential centrifugation of cell homogenates.[15]
2. Calcium Uptake:
- Resuspend the permeabilized cells or microsomes in a buffer containing ATP and an ATP-regenerating system to allow the Ca2+ pumps to load the intracellular stores with Ca2+.[1]
- Include a low concentration of a fluorescent Ca2+ indicator (e.g., Fura-2 salt form) in the buffer to monitor the extra-organellar Ca2+ concentration.
3. Cross-Desensitization Assay:
- Once the extra-organellar Ca2+ concentration has reached a stable, low level (indicating successful loading of the stores), add a saturating concentration of the first agonist (e.g., IP3).
- After the Ca2+ release has peaked and the stores have been re-sequestered (indicated by the return of the Ca2+ level to baseline), add the second agonist (e.g., NAADP).
- Monitor the fluorescence to detect Ca2+ release.
Experimental Workflow Diagram
Caption: A typical workflow for a cross-desensitization experiment.
Conclusion
The experimental evidence strongly indicates that NAADP initiates Ca2+ release through a distinct pathway that does not exhibit cross-desensitization with the IP3 and cADPR systems at the receptor level. NAADP's unique properties, including its high potency and its action on acidic stores via two-pore channels, set it apart from other calcium-mobilizing second messengers. However, the intricate cross-talk, primarily through CICR, ensures that the ultimate cellular Ca2+ signal is an integrated response to multiple inputs. This understanding is fundamental for researchers in cell biology and pharmacology and provides a basis for the development of therapeutic agents that can selectively modulate these critical signaling pathways.
References
- 1. NAADP: From Discovery to Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAADP-induced calcium release in sea urchin eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
- 4. Frontiers | NAADP: From Discovery to Mechanism [frontiersin.org]
- 5. Diversity of two-pore channels and the accessory NAADP receptors in intracellular Ca2+ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NAADP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. NAADP induces Ca2+ oscillations via a two-pool mechanism by priming IP3- and cADPR-sensitive Ca2+ stores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NAADP, cADPR and IP3 all release Ca2+ from the endoplasmic reticulum and an acidic store in the secretory granule area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Calcium mobilization by nicotinic acid adenine dinucleotide phosphate (NAADP) in rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. NAADP mobilizes calcium from acidic organelles through two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell-permeant NAADP: a novel chemical tool enabling the study of Ca2+ signalling in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyridine nucleotide metabolites stimulate calcium release from sea urchin egg microsomes desensitized to inositol trisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of NAADP Signaling in Cellular Health and Disease
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of nicotinic acid adenine dinucleotide phosphate (NAADP)-mediated calcium (Ca2+) signaling in healthy versus diseased cells. By presenting quantitative data, detailed experimental protocols, and clear visual representations of signaling pathways, this document serves as a valuable resource for professionals engaged in cellular research and therapeutic development.
Abstract
Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent second messenger that mobilizes intracellular Ca2+ from acidic organelles, primarily lysosomes, through the activation of two-pore channels (TPCs). This signaling pathway is integral to a multitude of physiological processes. Emerging evidence reveals that dysregulation of NAADP signaling is a critical factor in the pathophysiology of various diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. This guide delineates the key differences in NAADP signaling between healthy and diseased states, offering insights into potential therapeutic targets.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences observed in NAADP signaling components and responses between healthy and diseased cells.
| Parameter | Healthy Cells | Cancer Cells | Reference |
| TPC1 Expression | Baseline Expression | Significantly higher expression in tumor tissues compared to normal tissues. | [1] |
| TPC2 Expression | Baseline Expression | Dysregulated expression, with silencing of TPC2 reducing lung metastasis in vivo. | [2] |
| NADP+/NADPH Ratio | Lower Ratio | Ten times higher in cancer cells compared to normal cell populations. | [3][4] |
| Proliferation | Regulated | Pharmacological and genetic blockade of TPC1 significantly reduces fetal bovine serum (FBS)-induced proliferation of metastatic colorectal cancer cells. | [2] |
| Parameter | Healthy Cardiomyocytes | Diseased Cardiomyocytes (Cardiac Hypertrophy) | Reference |
| NAADP Production | Basal, transient increase upon β-adrenergic stimulation. | Sustained production of NAADP upon β-adrenergic stimulation. | [5][6] |
| Ca2+ Signaling | Transient Ca2+ increase upon stimulation. | Sustained intracellular Ca2+ rise upon β-adrenergic stimulation. | [5][6] |
| Cardiac Function | Normal | Chronic β-adrenergic stimulation leads to myocardial hypertrophy, interstitial fibrosis, and decreased fractional shortening and ejection fraction. | [5][6] |
Note: Specific quantitative values for NAADP concentration and absolute TPC expression levels are often cell-type and context-dependent and are not consistently reported across studies. The tables reflect the observed trends.
Signaling Pathways: Healthy vs. Diseased States
The following diagrams, generated using the Graphviz DOT language, illustrate the NAADP signaling pathway in a healthy cell and its alteration in a representative diseased state (cancer).
Healthy Cell NAADP Signaling Pathway
Altered NAADP Signaling in Cancer
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of NAADP signaling are provided below.
Measurement of Intracellular NAADP Concentration
This protocol is adapted from methods described for the quantification of NAADP in cell extracts.[7][8][9]
Objective: To quantify the concentration of NAADP in healthy and diseased cell lysates.
Materials:
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Potassium carbonate (K2CO3) or Diethyl ether
-
Sea urchin egg homogenate (as a source of NAADP binding protein)
-
[32P]NAADP (radioligand)
-
GF/B glass fiber filters
-
Scintillation counter
Procedure:
-
Cell Lysis and Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet with a specific volume of ice-cold PCA (e.g., 0.6 M) or TCA (e.g., 10% w/v).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet protein debris.
-
-
Neutralization:
-
Carefully collect the supernatant.
-
For PCA extracts, neutralize with a solution of K2CO3.
-
For TCA extracts, neutralize by repeated extraction with water-saturated diethyl ether.
-
-
Radioreceptor Assay:
-
Prepare a reaction mixture containing sea urchin egg homogenate, buffer, and the neutralized cell extract or NAADP standards.
-
Add a known amount of [32P]NAADP to the mixture.
-
Incubate to allow competitive binding between labeled and unlabeled NAADP.
-
Terminate the reaction by rapid filtration through GF/B filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
-
Quantification:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Generate a standard curve using known concentrations of unlabeled NAADP.
-
Determine the NAADP concentration in the cell extracts by comparing their inhibition of [32P]NAADP binding to the standard curve.
-
Single-Cell Calcium Imaging of NAADP-Mediated Ca2+ Release
This protocol outlines the general steps for visualizing NAADP-induced calcium transients in single cells.[10][11][12][13][14][15]
Objective: To visualize and quantify changes in intracellular Ca2+ concentration in response to NAADP.
Materials:
-
Cells cultured on glass coverslips.
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Balanced salt solution (e.g., HBSS).
-
NAADP or a cell-permeant analog (NAADP-AM).
-
Fluorescence microscope equipped with a sensitive camera and appropriate filter sets.
-
Image analysis software.
Procedure:
-
Cell Loading with Ca2+ Indicator:
-
Prepare a loading solution of the Ca2+ indicator dye in a balanced salt solution, often with a small amount of Pluronic F-127 to aid in dye solubilization.
-
Incubate the cells on coverslips with the loading solution at room temperature or 37°C for a specified time (e.g., 30-60 minutes).
-
Wash the cells with the balanced salt solution to remove excess dye.
-
-
Image Acquisition:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Acquire baseline fluorescence images before stimulation.
-
Stimulate the cells by adding NAADP or NAADP-AM to the perfusion solution.
-
Record time-lapse images of the fluorescence changes. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) are used.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Measure the fluorescence intensity within each ROI over time.
-
For ratiometric dyes, calculate the ratio of fluorescence intensities at the two excitation wavelengths.
-
Plot the change in fluorescence intensity or ratio over time to visualize the Ca2+ transients.
-
Quantify parameters such as the amplitude, duration, and frequency of the Ca2+ signals.
-
Patch-Clamp Analysis of TPC Currents
This protocol provides a framework for recording ion channel activity of TPCs in response to NAADP.[16][17][18]
Objective: To directly measure the ion currents mediated by TPCs upon activation by NAADP.
Materials:
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Intracellular and extracellular recording solutions.
-
NAADP.
-
Data acquisition and analysis software.
Procedure:
-
Pipette Preparation:
-
Pull glass capillaries to create micropipettes with a resistance of 3-10 MΩ when filled with the intracellular solution.
-
Fill the pipette with the intracellular solution containing a known concentration of NAADP.
-
-
Cell Preparation and Sealing:
-
Identify a healthy cell under the microscope.
-
Carefully approach the cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell interior. This allows the NAADP in the pipette to diffuse into the cell.
-
-
Current Recording:
-
In voltage-clamp mode, hold the cell at a specific membrane potential.
-
Record the currents that flow across the cell membrane in response to the intracellular application of NAADP.
-
-
Data Analysis:
-
Analyze the recorded currents to determine their amplitude, kinetics, and ion selectivity.
-
Compare the currents recorded in the presence and absence of NAADP or in wild-type versus TPC-knockout cells to confirm that the currents are mediated by TPCs.
-
Experimental Workflow Diagram
Conclusion
The dysregulation of NAADP signaling is increasingly recognized as a hallmark of various pathological conditions. In cancer, altered NAADP signaling contributes to enhanced proliferation and metastasis. In the cardiovascular system, aberrant NAADP-mediated Ca2+ release is implicated in cardiac hypertrophy and arrhythmias. Furthermore, emerging evidence suggests a role for NAADP signaling in the progression of neurodegenerative diseases. A thorough understanding of the comparative differences in NAADP signaling between healthy and diseased cells is paramount for the identification of novel therapeutic targets and the development of innovative treatment strategies. The data and protocols presented in this guide provide a foundational resource for researchers dedicated to unraveling the complexities of NAADP signaling in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. spikesandbursts.wordpress.com [spikesandbursts.wordpress.com]
- 3. The Redox Status of Cancer Cells Supports Mechanisms behind the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) and Cyclic ADP-Ribose (cADPR) Mediate Ca2+ Signaling in Cardiac Hypertrophy Induced by β-Adrenergic Stimulation. – 李汉璋 [web.pkusz.edu.cn]
- 6. Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) and Cyclic ADP-Ribose (cADPR) Mediate Ca2+ Signaling in Cardiac Hypertrophy Induced by β-Adrenergic Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of cellular nicotinic acid-adenine dinucleotide phosphate (NAADP) levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of cellular nicotinic acid-adenine dinucleotide phosphate (NAADP) levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Inferring cell communication using single-cell calcium spatiotemporal dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Single-Cell Ca2+ Imaging | Springer Nature Experiments [experiments.springernature.com]
- 15. Single-Cell Calcium Imaging for Studying the Activation of Calcium Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. docs.axolbio.com [docs.axolbio.com]
- 17. Patch Clamp Protocol [labome.com]
- 18. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
NAADP: A Physiological Second Messenger or a Sharpened Experimental Tool?
A comprehensive guide comparing the evidence for Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) as a key cellular signaling molecule versus its utility as a pharmacological probe.
Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) stands as the most potent known endogenous mobilizer of intracellular calcium (Ca²⁺), a ubiquitous second messenger governing a vast array of cellular processes.[1][2] Since its discovery, a central question has persisted within the scientific community: is NAADP a bona fide physiological second messenger, orchestrating cellular responses to external stimuli, or is it primarily a valuable experimental tool for dissecting the intricacies of Ca²⁺ signaling pathways? This guide provides a detailed comparison of the evidence supporting both perspectives, offering researchers, scientists, and drug development professionals a clear overview of the current understanding of NAADP's role in cell biology.
Evidence for NAADP as a Physiological Second Messenger
A molecule must satisfy several criteria, famously outlined by Earl Sutherland for cyclic AMP, to be classified as a second messenger. The evidence for NAADP meeting these criteria has grown substantially over the years.[3]
Synthesis and Degradation: A key requirement for a second messenger is that its intracellular concentration is tightly regulated in response to external stimuli.
-
Regulated Synthesis: Numerous studies have demonstrated that NAADP levels increase in response to a variety of agonists, including neurotransmitters, hormones, and growth factors.[4] For instance, muscarinic receptor stimulation in tracheal smooth muscle leads to a rapid and transient increase in NAADP.[3] The enzymatic machinery for NAADP synthesis has been identified, with recent evidence pointing to the dual NADPH oxidase 2 (DUOX2) as a key NAADP-forming enzyme.[5][6] The base-exchange reaction catalyzed by enzymes like CD38, particularly in acidic compartments like lysosomes, is another proposed synthetic pathway.[5][6]
-
Controlled Degradation: The transient nature of second messenger signals requires efficient degradation pathways. Alkaline phosphatase has been identified as an enzyme capable of degrading NAADP to nicotinic acid adenine dinucleotide (NAAD), providing a mechanism for signal termination.[7]
Elicitation of a Physiological Response: NAADP application to various cell types consistently evokes Ca²⁺ release from intracellular stores, leading to downstream physiological effects.
-
Ca²⁺ Mobilization: NAADP is a potent Ca²⁺-mobilizing agent, effective at nanomolar concentrations.[8][9] This Ca²⁺ release can manifest as localized "Ca²⁺ sparks" or trigger global Ca²⁺ waves.[10]
-
Cellular Functions: NAADP-mediated Ca²⁺ signaling has been implicated in a wide range of cellular processes, including muscle contraction, T-cell activation, fertilization, and insulin secretion.[3][8][9][10]
Downstream Effectors and Receptors: A second messenger must interact with specific downstream targets to exert its effects.
-
Two-Pore Channels (TPCs): A significant body of evidence points to the endo-lysosomal two-pore channels (TPCs) as the primary targets of NAADP.[1][4][11][12] NAADP binding to its receptor is thought to gate these channels, leading to Ca²⁺ release from acidic organelles.
-
Ryanodine Receptors (RyRs): In some cell types, particularly T-cells and pancreatic acinar cells, ryanodine receptors on the endoplasmic/sarcoplasmic reticulum have been proposed as direct or indirect targets of NAADP.[11][13] The current consensus often suggests a "trigger" hypothesis, where a small, localized Ca²⁺ release from acidic stores via TPCs, initiated by NAADP, subsequently activates RyRs on the ER through calcium-induced calcium release (CICR).[3][10]
-
NAADP Binding Proteins: The identification of specific NAADP binding proteins, such as HN1L/JPT2 and Lsm12, has provided a crucial link between NAADP and its target channels.[5][6][11] These proteins are thought to act as the direct receptors for NAADP, subsequently modulating the activity of TPCs or RyRs.
The following diagram illustrates the proposed signaling pathway for NAADP as a physiological second messenger.
References
- 1. Physiological roles of NAADP-mediated Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NAADP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Is a Second Messenger in Muscarinic Receptor-induced Contraction of Guinea Pig Trachea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAADP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NAADP Signaling: New Kids on the Block - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Degradation by Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NAADP-AM, a New Player in Calcium Signaling Pathways | AAT Bioquest [aatbio.com]
- 9. Nicotinic acid adenine dinucleotide phosphate: a new intracellular second messenger? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Frontiers | NAADP: From Discovery to Mechanism [frontiersin.org]
- 12. Frontiers | Nicotinic Acid Adenine Dinucleotide Phosphate Induces Intracellular Ca2+ Signalling and Stimulates Proliferation in Human Cardiac Mesenchymal Stromal Cells [frontiersin.org]
- 13. NAADP: From Discovery to Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides essential guidance on the disposal of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP), a secondary messenger involved in calcium mobilization. Adherence to these procedures is vital for ensuring a safe laboratory environment and regulatory compliance.
Chemical and Physical Properties
A summary of the key physical and chemical properties of NAADP is provided below. This information is essential for a comprehensive understanding of the substance for safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C21H28N7O17P3 (example for trisodium salt) | Varies by salt form |
| Molecular Weight | 855.31 g/mol (example for a specific salt) | [1] |
| Appearance | White to off-white solid/powder | [2] |
| Solubility | Soluble in water | [3] |
| Storage Temperature | ≤ -20 °C | [4] |
Personal Protective Equipment (PPE)
Prior to handling or disposing of NAADP, it is imperative to be outfitted with the appropriate personal protective equipment to minimize exposure and ensure personal safety.
| Equipment | Specification |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. |
Spill Cleanup Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent contamination of the surrounding area.
For Powder Spills:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Cover the spill with a plastic sheet or tarp to minimize the spread of dust.[1]
-
Cleanup: Carefully sweep or scoop the material into a suitable, labeled container for disposal.[1][3] Avoid creating dust.[1]
-
Decontamination: Clean the contaminated surface thoroughly with water.[1]
For Solutions:
-
Containment: Use an inert absorbent material to dike the spill and prevent it from spreading or entering drains.[1]
-
Absorption: Soak up the spill with an inert absorbent material.
-
Collection: Place the absorbent material into a suitable, labeled container for disposal.
-
Decontamination: Clean the affected area with water.
Disposal Procedures
The disposal of NAADP and its containers must be conducted in accordance with all applicable local, regional, and national regulations.[1] It is the responsibility of the chemical waste generator to correctly classify the waste.[3]
General Guidance:
-
Waste Characterization: While NAADP is not classified as a hazardous waste under major regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, it is crucial to consult local regulations.[3]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent (e.g., water) before disposal. The rinsate should be collected and disposed of as chemical waste.
-
Unused Product: Unused or unwanted NAADP should be disposed of as chemical waste. Do not empty into drains or sewer systems.[1][3]
-
Waste Collection: Collect waste NAADP in a clearly labeled, sealed container.
First-Aid Measures
In the case of accidental exposure, follow these first-aid guidelines:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[5] |
| Skin Contact | Wash the affected area with soap and plenty of water. If skin irritation occurs, get medical advice.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[5] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention if symptoms occur.[5] |
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of NAADP, contributing to a secure and compliant research environment. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for the specific product in use.
References
Essential Safety and Operational Guidance for Handling Nap(4)-ADP
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Nap(4)-ADP. Given that "this compound" is not a standard chemical identifier, this guidance is based on the established protocols for Adenosine diphosphate (ADP) and other nucleotide analogs. A conservative approach is recommended, treating the compound with the same level of caution as related known substances.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification | Purpose |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 or EN166 compliant | Protects eyes from splashes and airborne particles. |
| Face Shield | Recommended when there is a significant risk of splashing. | Provides full-face protection from splashes. | |
| Skin Protection | Disposable Nitrile Gloves | Chemical-resistant, powder-free. | Prevents direct skin contact with the compound. |
| Laboratory Coat | Standard, long-sleeved. | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. | Use a NIOSH-approved respirator if dusts are generated or if working in a poorly ventilated area. | Prevents inhalation of airborne particles. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
-
Handling:
-
Ensure adequate ventilation in the work area.
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
-
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area.
-
Refer to the supplier's specific recommendations for optimal storage temperature (e.g., -20°C).[2]
-
Accidental Exposure and First Aid
Immediate and appropriate action is necessary in the event of accidental exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.
-
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE as outlined in Section 1.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, sealed container for disposal.[3]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable decontaminating agent.
-
-
Disposal:
-
Dispose of all waste materials, including contaminated PPE, in accordance with local, state, and federal regulations.
-
As this compound is a synthetic nucleic acid molecule, it may be prudent to follow guidelines for recombinant or synthetic nucleic acid waste disposal, which may involve decontamination prior to disposal.[5]
-
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow for handling this compound, with integrated safety checkpoints.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
